molecular formula C8H18S2 B074427 Diisobutyl disulfide CAS No. 1518-72-5

Diisobutyl disulfide

Cat. No.: B074427
CAS No.: 1518-72-5
M. Wt: 178.4 g/mol
InChI Key: ONJROLGQWMBXAP-UHFFFAOYSA-N
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Description

Diisobutyl disulfide is an organic disulfide compound of significant interest in various research fields, particularly in materials science, corrosion studies, and flavor/odor chemistry. Its structure, featuring a disulfide (-S-S-) bridge flanked by two isobutyl groups, is central to its reactivity and properties. In materials science, it is investigated as a precursor for self-assembled monolayers (SAMs) on metal surfaces, such as gold and copper, to modify surface characteristics like wettability, corrosion resistance, and for creating specific functional interfaces. In corrosion inhibition research, this compound and its breakdown products can form protective layers on metal surfaces, slowing oxidation processes. Furthermore, it is a subject of study in analytical and flavor chemistry due to its role as a volatile sulfur compound contributing to the odor profile of certain petroleum products, food items (like onions and garlic), and industrial processes. Researchers utilize it to understand the mechanisms of sulfide-induced corrosion, to develop novel surface modification techniques, and as a standard for gas chromatography-mass spectrometry (GC-MS) analysis in identifying sulfurous compounds in complex mixtures. This reagent is provided exclusively for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(2-methylpropyldisulfanyl)propane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18S2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJROLGQWMBXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSSCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00164873
Record name Diisobutyl disulfide
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Molecular Weight

178.4 g/mol
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CAS No.

1518-72-5
Record name Bis(2-methylpropyl) disulfide
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Record name Diisobutyl disulfide
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Record name Diisobutyl disulfide
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Record name Diisobutyl disulphide
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Record name DIISOBUTYL DISULFIDE
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Foundational & Exploratory

An In-depth Technical Guide to Diisobutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1518-72-5

This guide provides a comprehensive overview of Diisobutyl disulfide, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, analytical methods, and safety protocols.

Chemical and Physical Properties

This compound, also known as isobutyl disulfide, is an organic compound with the molecular formula C8H18S2.[1] It is a colorless to light yellow liquid with a distinct odor.[2] Its non-polar nature makes it more soluble in organic solvents than in water.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1518-72-5[1]
Molecular Formula C8H18S2[1]
Molecular Weight 178.35 g/mol
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 109 °C at 13 mmHg
Flash Point 67 °C
Density (Specific Gravity at 20/20) 0.93
Refractive Index 1.49

Synthesis of this compound

The synthesis of symmetrical disulfides like this compound can be achieved through various methods. A common approach is the reaction of an alkyl halide with a sulfur-containing reagent. The following is a generalized protocol adapted from the synthesis of analogous dialkyl disulfides.

Experimental Protocol: Synthesis via Alkyl Halide

This protocol describes the synthesis of this compound from isobutyl bromide and sodium disulfide.

Materials:

  • Isobutyl bromide

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S₈)

  • Dichloromethane (DCM)

  • Water

  • Phase-transfer catalyst (e.g., didecyldimethylammonium bromide)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 equivalents) and elemental sulfur (1.1 equivalents) in water to prepare the aqueous sodium disulfide solution.

  • Reaction Setup: In a separate flask, dissolve isobutyl bromide (1.0 equivalent) and a catalytic amount of a phase-transfer catalyst (e.g., 2-5 mol%) in dichloromethane.

  • Reaction Execution: Add the aqueous sodium disulfide solution to the organic solution of isobutyl bromide. Stir the resulting biphasic mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Logical Workflow for Synthesis

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound A Prepare Aqueous Sodium Disulfide Solution C Combine Solutions and Stir Vigorously A->C B Prepare Organic Solution of Isobutyl Bromide and Catalyst B->C D Monitor Reaction (TLC or GC-MS) C->D E Work-up: Separatory Funnel Extraction D->E F Purification: Drying and Solvent Removal E->F G Final Product: This compound F->G

Figure 1: Synthesis Workflow for this compound

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Table 2: Analytical Data for this compound

Analysis MethodExpected Results
Purity (GC) >98.0%
¹H NMR Confirmation of structure
GC-MS Mass spectrum consistent with C8H18S2, with characteristic fragments.

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (178.35 g/mol ). Common fragments would result from the cleavage of the disulfide bond and the isobutyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the protons of the isobutyl groups. The chemical shifts and splitting patterns will be characteristic of the isobutyl structure attached to the sulfur atoms.

Biological Significance and Applications in Drug Development

Disulfide bonds are crucial in stabilizing protein structures.[3] In the context of drug development, molecules containing disulfide bonds are being explored for targeted drug delivery systems.[3] These systems are designed to be stable in the bloodstream and release the active drug in the reducing environment of tumor cells, which have higher concentrations of glutathione (B108866) (GSH).[3]

While this compound itself is not a therapeutic agent, it can serve as a chemical intermediate in the synthesis of more complex molecules with potential biological activity. Its reactivity, particularly in thiol-ene reactions, makes it a useful building block in medicinal chemistry.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

Table 3: Safety Information for this compound

HazardPrecautionary Statement
Flammability Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Handling Wear protective gloves, eye protection, and face protection.
Storage Store in a well-ventilated place. Keep cool.
Disposal Dispose of contents/container to an approved waste disposal plant.

In case of fire, use dry chemical, foam, or carbon dioxide for extinction. Standard first aid measures should be followed in case of inhalation, skin contact, eye contact, or ingestion.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Diisobutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of diisobutyl disulfide. The information is curated for professionals in research and development, with a focus on delivering precise data, outlining standard experimental methodologies, and illustrating key relationships through detailed diagrams.

Chemical Identity and Structure

This compound, also known as isobutyl disulfide, is an organosulfur compound.[1][2] It is characterized by a disulfide linkage (S-S) flanked by two isobutyl groups.[1] Its structure plays a significant role in its physical properties and chemical reactivity.

Table 1: General Chemical Information

IdentifierValueSource(s)
CAS Number 1518-72-5[1][2][3]
Molecular Formula C₈H₁₈S₂[1][2][3][4]
Molecular Weight 178.35 g/mol [1][2]
IUPAC Name 2-methyl-1-(2-methylpropyldisulfanyl)propane[4][5]
Synonyms Isobutyl Disulfide, 2,7-Dimethyl-4,5-dithiaoctane[1][6]
SMILES CC(C)CSSCC(C)C[3][5]

Physical and Chemical Properties

The physical state of this compound under standard conditions is a colorless to pale yellow liquid with a distinct, pungent odor.[1][7] It is classified as a combustible liquid.[7]

Table 2: Key Physical Properties

PropertyValueConditionsSource(s)
Appearance Colorless to light yellow, clear liquid20 °C[1][6]
Boiling Point 220.63 °C (estimated)@ 760 mmHg[4][6]
215 °C@ 760 mmHg[3]
109 °C@ 13 mmHg[7][8][9]
Melting Point -36.74 °C (estimated)[6][7][10]
Density 0.93 g/cm³@ 20 °C[7][8]
0.928 g/mL[3]
0.942 g/cm³[6]
Refractive Index 1.49@ 20 °C[11]
1.483@ 20 °C[3]
1.4840 - 1.4870[7][8]
Vapor Pressure 0.353 mmHg (estimated)[4]
0.166 mmHg@ 25 °C[6][7]
Flash Point 67 °C (153 °F)Closed Cup[4][7][11]

Table 3: Solubility and Partitioning Behavior

PropertyValueConditionsSource(s)
Water Solubility 6.644 mg/L (estimated)@ 25 °C[4]
Solvent Solubility Soluble in organic solvents (e.g., ethanol, ether)Room Temperature[1][7]
logP (o/w) 4.895 (estimated)[4]
3.67980[6]

Experimental Protocols

Detailed experimental protocols for determining the specific properties of this compound are not publicly available. However, the following sections describe standard methodologies used for determining the key physical properties of liquid chemicals.

3.1 Determination of Boiling Point (Distillation Method)

The boiling point is typically determined via atmospheric distillation.

  • Apparatus Setup: A distillation flask is filled with the this compound sample and a few boiling chips. A condenser is attached, and a calibrated thermometer is placed so that its bulb is just below the side arm of the flask.

  • Heating: The flask is heated gently.

  • Data Recording: The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and is collected. This stable temperature is the boiling point at the recorded atmospheric pressure. For pressure-sensitive compounds, this is often performed under vacuum (e.g., at 13 mmHg) and the result is reported at that pressure.[7][8][9]

3.2 Determination of Density (Pycnometer Method)

  • Calibration: A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 20°C) and weighed again.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then weighed.

  • Calculation: The density of the sample is calculated by comparing its mass to the mass of the reference substance.

3.3 Determination of Refractive Index (Abbe Refractometer)

  • Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale at a specified temperature (e.g., 20°C).

3.4 Determination of Flash Point (Closed-Cup Method)

The flash point is a measure of the lowest temperature at which a liquid's vapors will ignite with an ignition source.

  • Apparatus: A closed-cup tester (e.g., Pensky-Martens) is used.

  • Procedure: The sample cup is filled with this compound to a specified level. The lid is closed, and the sample is heated at a slow, constant rate.

  • Ignition Test: At regular temperature intervals, an ignition source is introduced into the vapor space.

  • Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[4]

Visualizations: Workflows and Chemical Relationships

4.1 Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the characterization of a liquid chemical like this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Compilation Sample Acquire this compound Sample (>98% Purity) QC Quality Control (e.g., GC-MS for Purity) Sample->QC BoilingPoint Boiling Point Analysis (Distillation) QC->BoilingPoint Density Density Measurement (Pycnometer) QC->Density RefractiveIndex Refractive Index (Refractometer) QC->RefractiveIndex FlashPoint Flash Point Test (Closed-Cup) QC->FlashPoint Solubility Solubility Assessment (Water & Organic Solvents) QC->Solubility Report Compile Data into Technical Datasheet BoilingPoint->Report Density->Report RefractiveIndex->Report FlashPoint->Report Solubility->Report

Workflow for Physicochemical Property Determination.

4.2 Synthesis Pathway

This compound can be synthesized through various methods. One common pathway involves the reaction of isobutylene (B52900) with hydrogen sulfide, followed by a reaction with sodium sulfite.[7]

G Isobutylene Isobutylene Intermediate Diisobutylene Disulfide (Intermediate) Isobutylene->Intermediate + Reaction H2S Hydrogen Sulfide H2S->Intermediate + Reaction Product This compound Intermediate->Product + Reaction Na2SO3 Sodium Sulfite Na2SO3->Product + Reaction

Simplified Synthesis Pathway for this compound.

Reactivity and Stability

  • Stability: this compound is a stable compound under normal storage conditions. It is recommended to store it in a cool, well-ventilated, and dark place.

  • Reactivity: As a combustible liquid, it should be kept away from heat, sparks, open flames, and hot surfaces. It may react with strong oxidizing agents, strong acids, and strong bases.[7]

  • Hazard Classification: It is classified as a combustible liquid (H227). Precautionary statements advise wearing protective gloves and eye protection and ensuring proper disposal.

Applications in Research and Drug Development

While specific applications in drug development are not extensively documented in readily available literature, its properties suggest potential utility in several areas:

  • Chemical Intermediate: Its primary use is as an intermediate in the synthesis of other organosulfur compounds.[1] Disulfide bonds are critical in peptide and protein chemistry, making disulfide-containing reagents valuable in bioconjugation and drug delivery research.

  • Solvent Properties: Its non-polar nature and liquid state at room temperature make it a potential solvent for specific non-polar compounds in a laboratory setting.[1][7]

  • Additive: It has been explored for use as an additive in lubricants and fuels.[1]

References

Diisobutyl Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Diisobutyl Disulfide for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, analytical methods, and potential, though underexplored, relevance in biological systems. The information is tailored for professionals in research and development, with a focus on structured data, detailed protocols, and visual workflows to support laboratory applications.

Core Molecular and Physical Properties

This compound, also known as isobutyl disulfide or by its IUPAC name 2-methyl-1-(2-methylpropyldisulfanyl)propane, is an organic sulfur compound.[1][2] Its fundamental properties are summarized below.

Molecular Identity:

  • Molecular Formula: C₈H₁₈S₂[1][2][3]

  • Molecular Weight: 178.35 g/mol [3]

The key physical and chemical properties of this compound are presented in Table 1 for easy reference.

PropertyValueReference(s)
CAS Number 1518-72-5[3]
Appearance Colorless to light yellow, clear liquid[2][4]
Odor Distinctive, pungent[2]
Boiling Point 109 °C at 13 mmHg[4]
Density 0.93 g/cm³ (at 20°C)[4]
Refractive Index ~1.49 (at 20°C)[4]
Flash Point 67 °C[4]
Solubility Insoluble in water; soluble in organic solvents[2]
Purity (Typical) >98.0% (GC)[4]

Synthesis of this compound: Experimental Protocol

Protocol: Synthesis from Isobutyl Halide and Sodium Disulfide

This method describes the in-situ preparation of sodium disulfide, followed by its reaction with an isobutyl halide (e.g., isobutyl bromide) to yield this compound.

Materials and Reagents:

  • Isobutyl bromide (or other suitable isobutyl halide)

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S₈)

  • Ethanol

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-necked round-bottom flask

  • Reflux condenser, dropping funnel, and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Disulfide Solution:

    • In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate (1.2 equivalents) in a mixture of deionized water and ethanol.

    • To this solution, add finely ground elemental sulfur (1.1 equivalents).

    • Heat the mixture to reflux with vigorous stirring. Continue heating until all the sulfur has dissolved, which is indicated by the formation of a clear, reddish-brown solution.

  • Reaction with Isobutyl Bromide:

    • Allow the sodium disulfide solution to cool slightly.

    • Using a dropping funnel, add isobutyl bromide (1.0 equivalent) dropwise to the stirred solution while maintaining a gentle reflux. The addition should be controlled over a period of approximately 30-45 minutes.

    • After the addition is complete, continue heating the reaction mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether to the separatory funnel and shake vigorously to extract the this compound into the organic layer.

    • Separate the organic layer. Perform two additional extractions of the aqueous layer with diethyl ether to maximize yield.

    • Combine all organic extracts and wash them sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the diethyl ether solvent using a rotary evaporator to yield the crude this compound.

  • Optional Final Purification:

    • If necessary, the crude product can be further purified by vacuum distillation.

G cluster_prep Part 1: Sodium Disulfide Preparation cluster_reaction Part 2: Disulfide Synthesis cluster_workup Part 3: Work-up & Purification Na2S Dissolve Na2S·9H2O in Water/Ethanol Add_S8 Add Elemental Sulfur (S8) Na2S->Add_S8 Reflux_S8 Heat to Reflux (Dissolve Sulfur) Add_S8->Reflux_S8 Add_Isobutyl Add Isobutyl Bromide (dropwise) Reflux_S8->Add_Isobutyl Reflux_Reaction Reflux for 2-3 hours Add_Isobutyl->Reflux_Reaction Cool Cool to Room Temp Reflux_Reaction->Cool Extract Extract with Diethyl Ether Cool->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Crude Diisobutyl Disulfide Evaporate->Product

Caption: Workflow for the synthesis of this compound.

Analytical Protocols: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile sulfur compounds like this compound.[7][8]

Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound. Instrument parameters should be optimized for the specific equipment and sample matrix used.

Materials and Equipment:

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

  • Appropriate capillary column (e.g., DB-Sulfur SCD or equivalent non-polar column)[9]

  • Helium (carrier gas)

  • This compound standard

  • Suitable solvent (e.g., hexane (B92381) or isooctane)

  • Volumetric flasks and microsyringes

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard at a known concentration (e.g., 1000 ppm) in a suitable solvent.

    • Create a series of calibration standards by performing serial dilutions of the stock solution.

    • Dilute the sample to be analyzed in the same solvent to ensure its concentration falls within the calibration range.

  • Instrument Setup (Example Parameters): [9][10]

    • Inlet Temperature: 250-275 °C

    • Carrier Gas: Helium with a constant flow rate (e.g., 1.5-2.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

      • Ion Source Temperature: 230 °C.

  • Data Acquisition and Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each standard and sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC).

    • Identify the peak for this compound based on its retention time (confirmed by injecting the pure standard) and its characteristic mass spectrum.

    • Construct a calibration curve by plotting the peak area against the concentration for the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standards & Samples B Inject into GC A->B C Separation in Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Identify Peak by Retention Time & MS E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H I Final Concentration H->I

Caption: General workflow for GC-MS analysis of this compound.

Biological Activity and Relevance in Drug Development

Currently, there is a lack of specific research into the biological activities or signaling pathways directly modulated by this compound. However, the broader class of organosulfur compounds, particularly those derived from natural sources like garlic, are subjects of extensive study.

Diallyl disulfide (DADS), a well-known compound from garlic, has been shown to exert anti-inflammatory and antioxidant effects.[11][12] It modulates key cellular signaling pathways, including the Nrf-2/HO-1 pathway , which is a primary regulator of the cellular antioxidant response, and suppresses the pro-inflammatory NF-κB pathway .[12]

While direct evidence for this compound is absent, its structural similarity to other bioactive disulfides suggests it could be a candidate for investigation in these areas. Researchers in drug development may consider exploring its potential to modulate similar pathways. Below is a representative diagram of the Nrf-2 antioxidant response pathway, which is a common target for therapeutic investigation and is known to be activated by other disulfides.

cluster_nucleus stress Oxidative Stress or Electrophile (e.g., Disulfide) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Induces Conformational Change in Keap1 ub Ubiquitination & Proteasomal Degradation keap1_nrf2->ub Basal State nrf2 Nrf2 (Free) keap1_nrf2->nrf2 Nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) genes Transcription of Antioxidant Genes (e.g., HO-1, GST) are->genes response Cellular Protection genes->response

Caption: The Nrf-2 signaling pathway, a potential target for disulfide compounds.

References

Synthesis Pathways for Unsymmetrical Disulfides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The disulfide bond (S-S) is a critical functional group in a vast array of biologically active molecules, playing a pivotal role in protein structure, redox regulation, and the mechanism of action of numerous pharmaceuticals.[1][2] Consequently, the development of efficient and selective methods for the synthesis of unsymmetrical disulfides is of paramount importance in drug discovery and development, enabling the construction of novel therapeutics, bioconjugates, and probes. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing unsymmetrical disulfides, with a focus on practical experimental protocols and quantitative data to aid in method selection and implementation.

Thiol-Disulfide Exchange

Thiol-disulfide exchange is a versatile and widely employed method for the synthesis of unsymmetrical disulfides. The reaction involves the nucleophilic attack of a thiol on a symmetrical or activated disulfide, leading to the formation of the desired unsymmetrical product. This equilibrium-driven process can be facilitated by catalysts to enhance reaction rates and selectivity.

A notable example is the palladium-catalyzed thiol-disulfide exchange, which offers a broad substrate scope and excellent functional group tolerance under mild conditions.[2][3] This method is particularly valuable for the late-stage functionalization of complex molecules, including peptides and pharmaceuticals.[2][3]

Quantitative Data for PdCl2/DMSO-Catalyzed Thiol-Disulfide Exchange[3]
Thiol (R¹SH)Disulfide (R²SSR²)Product (R¹SSR²)Yield (%)Time (h)Temperature (°C)
2-MercaptobenzothiazoleDimethyl disulfideS-(Methylthio)benzothiazole95280
4-ChlorothiophenolDiethyl disulfide4-Chlorophenyl ethyl disulfide92380
Benzyl (B1604629) mercaptanDi-tert-butyl disulfideBenzyl tert-butyl disulfide88480
ThiophenolBis(2-hydroxyethyl) disulfide2-Hydroxyethyl phenyl disulfide962.580
CysteineGlutathione disulfide (GSSG)Cysteine-glutathione disulfide85560
Experimental Protocol: General Procedure for PdCl2/DMSO-Catalyzed Thiol-Disulfide Exchange[3]
  • To a solution of the thiol (1.0 mmol) and the symmetrical disulfide (1.2 mmol) in DMSO (5.0 mL) is added PdCl2 (0.05 mmol, 5 mol%).

  • The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for the time indicated in the table above, or until completion as monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (B1210297) (20 mL).

  • The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired unsymmetrical disulfide.

Thiol_Disulfide_Exchange R1SH Thiol (R¹SH) Intermediate [R¹S-Pd-SSR²] Complex R1SH->Intermediate Coordination R2SSR2 Symmetrical Disulfide (R²SSR²) R2SSR2->Intermediate Catalyst PdCl₂/DMSO Catalyst->Intermediate Product Unsymmetrical Disulfide (R¹SSR²) Intermediate->Product Reductive Elimination Byproduct Thiol (R²SH) Intermediate->Byproduct

PdCl₂/DMSO-Catalyzed Thiol-Disulfide Exchange Pathway.

Oxidative Coupling of Thiols

The direct oxidative cross-coupling of two different thiols presents a straightforward approach to unsymmetrical disulfides. This method's success hinges on controlling the statistical distribution of products (two symmetrical and one unsymmetrical disulfide) to favor the desired heterodimer. Various oxidants and catalytic systems have been developed to achieve this selectivity.

Quantitative Data for Iodine-Catalyzed Aerobic Oxidative Coupling
Thiol 1 (R¹SH)Thiol 2 (R²SH)Product (R¹SSR²)Yield (%)Time (h)
4-MethoxybenzenethiolBenzyl mercaptan4-Methoxyphenyl benzyl disulfide825
Thiophenol1-PropanethiolPhenyl propyl disulfide796
2-NaphthalenethiolCyclohexanethiolCyclohexyl 2-naphthyl disulfide855
4-Methylbenzenethiol2-Mercaptoethanol2-Hydroxyethyl 4-methylphenyl disulfide767
Experimental Protocol: Iodine-Catalyzed Aerobic Oxidative Coupling of Thiols
  • A mixture of the first thiol (1.0 mmol), the second thiol (1.0 mmol), and iodine (0.1 mmol, 10 mol%) in a suitable solvent such as acetonitrile (B52724) (5 mL) is stirred at room temperature under an atmosphere of air (balloon).

  • The reaction is monitored by TLC. Upon completion (typically 5-7 hours), the reaction mixture is diluted with ethyl acetate (20 mL).

  • The organic layer is washed with aqueous Na2S2O3 solution (10 mL) to remove excess iodine, followed by water (10 mL) and brine (10 mL).

  • The organic phase is dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel to yield the pure unsymmetrical disulfide.

Oxidative_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Thiol1 Thiol 1 (R¹SH) Stirring Stir at Room Temperature Thiol1->Stirring Thiol2 Thiol 2 (R²SH) Thiol2->Stirring Iodine Iodine (Catalyst) Iodine->Stirring Solvent Solvent (e.g., ACN) Solvent->Stirring Air Air (Oxidant) Air->Stirring Quench Wash with Na₂S₂O₃ Stirring->Quench Extract Extraction with Ethyl Acetate Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Unsymmetrical Disulfide (R¹SSR²) Purify->Product

Experimental Workflow for Oxidative Coupling.

Synthesis via Sulfenyl Derivatives

A highly effective strategy for the selective synthesis of unsymmetrical disulfides involves the reaction of a thiol with an electrophilic sulfenyl derivative. This approach avoids the statistical mixtures often encountered in direct oxidative couplings. A variety of sulfenylating agents can be employed, with sulfenyl chlorides and their in situ generated precursors being particularly common.

A robust and "green" one-pot method utilizes 1-chlorobenzotriazole (B28376) (BtCl) to activate the first thiol, forming a benzotriazolated thiol intermediate (RSBt).[1][4] This intermediate then reacts cleanly with a second thiol to furnish the unsymmetrical disulfide.[1][4] This method is advantageous as it avoids the use of harsh oxidants and the benzotriazole (B28993) byproduct can be recycled.[1]

Quantitative Data for Unsymmetrical Disulfide Synthesis Using 1-Chlorobenzotriazole[1][4]
Thiol 1 (R¹SH)Thiol 2 (R²SH)Product (R¹SSR²)Yield (%)
p-Methoxybenzenethiol1-Propanethiolp-Methoxyphenyl propyl disulfide85
Benzyl mercaptanp-ToluenethiolBenzyl p-tolyl disulfide92
Thiophenolt-Butyl mercaptant-Butyl phenyl disulfide88
1-Propanethiolt-Butyl mercaptant-Butyl propyl disulfide75
Experimental Protocol: One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole[4]
  • A solution of 1-chlorobenzotriazole (1.0 eq) in anhydrous CH2Cl2 is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of the first thiol (R¹SH, 1.0 eq) in anhydrous CH2Cl2 is added dropwise to the cooled BtCl solution. The mixture is stirred at -78 °C for 30 minutes.

  • A solution of the second thiol (R²SH, 1.0 eq) in anhydrous CH2Cl2 is then added slowly to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.

  • The aqueous layer is extracted with CH2Cl2 (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Sulfenyl_Derivative_Pathway Thiol1 Thiol 1 (R¹SH) Intermediate R¹SBt Intermediate Thiol1->Intermediate BtCl 1-Chlorobenzotriazole (BtCl) BtCl->Intermediate -78 °C, CH₂Cl₂ Product Unsymmetrical Disulfide (R¹SSR²) Intermediate->Product Byproduct Benzotriazole (BtH) + HCl Intermediate->Byproduct Displacement Thiol2 Thiol 2 (R²SH) Thiol2->Product Nucleophilic Attack

Synthesis via a Benzotriazolated Thiol Intermediate.

Conclusion

The synthesis of unsymmetrical disulfides is a well-developed field with a diverse array of methodologies available to the modern chemist. The choice of synthetic route will depend on factors such as substrate scope, functional group tolerance, scalability, and the desired level of "greenness." The methods outlined in this guide—thiol-disulfide exchange, oxidative coupling, and the use of sulfenyl derivatives—represent the core strategies that are widely applicable in research, particularly in the context of drug development. The provided quantitative data and detailed experimental protocols serve as a practical starting point for the implementation of these important transformations.

References

An In-depth Technical Guide to the Physical Properties of Diisobutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of two key physical properties of diisobutyl disulfide (CAS No: 1518-72-5): its boiling point and density. The information is compiled and presented to be a reliable resource for laboratory and research applications.

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. It is critical to note that the boiling point is significantly dependent on pressure.

Physical PropertyValueConditionsSource(s)
Boiling Point 109 °Cat 13 mmHg[1][2][3][4]
~220.63 °Cat 760 mmHg (estimated)[5]
215 °CNot Specified[6]
Density 0.93 g/cm³at 20 °C[1][2][3]
0.928 g/mLNot Specified[6]

Experimental Protocols

While the specific experimental protocols used by each supplier to determine the cited values are not publicly available, this section outlines the standard, widely accepted laboratory methodologies for determining the boiling point and density of liquid chemical compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially when values are reported at reduced pressures, specific apparatus is required.

  • Distillation Method: A common and straightforward method involves the simple distillation of the liquid.[3][5] The sample (typically >5 mL) is heated in a distillation flask, and the temperature of the vapor that distills is measured.[3][5] The thermometer bulb must be positioned correctly in the vapor path to get an accurate reading.[3] It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[5]

  • Micro Boiling Point (Thiele Tube) Method: This technique is ideal for small sample volumes (<0.5 mL).[3] A small amount of the liquid is placed in a fusion tube, along with an inverted, sealed-end capillary tube.[3] The assembly is heated in an oil bath within a Thiele tube, which ensures uniform heating.[3] As the liquid heats, air trapped in the capillary is expelled.[7] The boiling point is the temperature at which, upon cooling, the liquid is drawn back into the capillary tube.[3][7][8]

Determination of Density

Density is the mass of a substance per unit of volume.[9][10] Temperature must be controlled and recorded as it influences density.

  • Pycnometry: This is a highly accurate method for determining the density of liquids.[4][9] A pycnometer, a glass flask with a precisely known volume, is weighed when empty, then when filled with the sample liquid. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass by the known volume of the pycnometer.[4]

  • Hydrometer Method: A hydrometer is an instrument that is floated in the liquid to measure its relative density.[10] The hydrometer is calibrated to be read directly from a scale at the point where the liquid surface meets the stem.[10] This method is fast but generally less accurate than pycnometry.

  • Vibrating Tube Densimeter: This modern, automated method measures the oscillation frequency of a U-shaped tube filled with the sample liquid.[4][9] The frequency changes based on the density of the liquid in the tube.[4] This technique is rapid, requires a small sample volume, and provides high accuracy.[4]

Visualization of Workflow

The following diagram illustrates a generalized workflow for the characterization and documentation of the physical properties of a chemical substance like this compound.

G cluster_0 Phase 1: Sample Preparation & Purity Analysis cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Analysis & Documentation A Obtain Diisobutyl Disulfide Sample B Purity Verification (e.g., GC, NMR) A->B C Boiling Point Measurement (e.g., Distillation, Thiele Tube) B->C D Density Measurement (e.g., Pycnometer, Densimeter) B->D E Record Temperature & Atmospheric Pressure C->E D->E F Calculate Mean & Standard Deviation (from multiple trials) E->F G Compile Technical Data Sheet F->G I Final Report / Certificate of Analysis G->I H Compare with Literature Values H->G

Caption: Workflow for Physical Property Characterization.

References

An In-Depth Technical Guide to the Solubility of Diisobutyl Disulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diisobutyl disulfide in various organic solvents. This document is intended to serve as a valuable resource for laboratory researchers, medicinal chemists, and professionals in the field of drug development who utilize this compound in their work.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₁₈S₂. It is a colorless to light yellow liquid with a characteristic odor. Structurally, it consists of two isobutyl groups linked by a disulfide bond. This non-polar nature significantly influences its solubility properties, rendering it more soluble in organic solvents than in water[1]. Its utility spans various applications, including its use as a chemical intermediate in synthesis and as a potential additive in certain industrial products.

Solubility of this compound

Based on the principle of "like dissolves like," this compound, being a non-polar molecule, is expected to exhibit good solubility in non-polar and moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityExpected Solubility
HexaneNon-polarHigh
TolueneNon-polarHigh
Diethyl EtherModerately PolarHigh[2]
AcetonePolar AproticModerate to High
Ethyl AcetateModerately PolarModerate to High
Ethanol (B145695)Polar ProticHigh[2]
MethanolPolar ProticModerate
WaterPolar ProticLow / Insoluble[2]

Note: This table is based on general principles of solubility and qualitative statements from available literature. Experimental verification is recommended for precise applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for measuring thermodynamic solubility[4][5][6][7].

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of a visible excess of the liquid disulfide ensures that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the mixture to stand undisturbed at the set temperature for at least 24 hours to allow for phase separation.

    • Carefully withdraw a known volume of the supernatant (the solvent saturated with this compound) using a calibrated pipette.

    • Filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as gas chromatography, to determine the concentration of this compound.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the analytical signal (e.g., GC peak area) versus the concentration of the standard solutions.

    • From the calibration curve, determine the concentration of this compound in the filtered saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution B Equilibration A->B Agitation at constant T C Phase Separation B->C Allow to stand D Sample Withdrawal and Filtration C->D F Analytical Measurement (e.g., GC) D->F E Preparation of Standard Solutions E->F G Data Analysis and Solubility Calculation F->G

Workflow for determining the solubility of this compound.
Thiol-Disulfide Exchange

While specific signaling pathways involving this compound are not well-documented, the disulfide bond is a key functional group that can participate in thiol-disulfide exchange reactions. This is a fundamental process in biological systems for the regulation of protein function and response to oxidative stress[8][9]. The diagram below illustrates this general reaction.

G General Thiol-Disulfide Exchange Reaction cluster_reactants Reactants cluster_products Products r1 R-S-S-R' (Disulfide) p1 R-S-S-R'' (New Disulfide) r1->p1 p2 R'-SH (New Thiol) r1->p2 r2 R''-SH (Thiol) r2->p1

A general thiol-disulfide exchange reaction.

This reaction is crucial in many biological processes, and while this compound is a synthetic molecule, its disulfide bond has the potential to interact with biological thiols, a consideration for its use in drug development and biological research.

References

Diisobutyl Disulfide: A Comprehensive Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety precautions and handling guidelines for Diisobutyl disulfide (CAS No. 1518-72-5). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and management of this chemical in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid with a characteristic pungent odor.[1][2] It is an organosulfur compound that is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1][2] Understanding its physical and chemical properties is crucial for safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H18S2[1]
Molar Mass178.36 g/mol [1]
AppearanceColorless to light yellow clear liquid[1][2]
OdorPungent[1]
Boiling Point109 °C at 13 mmHg[1]
Flash Point67 °C (153 °F)[3]
Density0.93 g/cm³[1][4]
Refractive Index1.4840-1.4870[1][4]
SolubilityInsoluble in water; soluble in organic solvents[1][2]

Hazard Identification and Toxicology

This compound is classified as a combustible liquid and can be irritating to the eyes, skin, and respiratory system.[1][5]

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[5]

  • Skin Contact: Causes skin irritation.[5]

  • Eye Contact: Causes serious eye irritation.[5]

  • Ingestion: May be harmful if swallowed.[5]

Currently, there is no information available to indicate that this compound is a carcinogen.[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[5]

  • Avoid inhalation of vapor or mist.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Take precautionary measures against static discharge.[6][7]

  • Use non-sparking tools.[8][9]

  • Ensure that eyewash stations and safety showers are readily accessible.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][7]

  • Keep containers tightly closed.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[6][10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., neoprene, PVC) and a lab coat or overalls.[10] Gloves should be inspected before use.[5][10]

  • Respiratory Protection: In a well-ventilated area, respiratory protection may not be required under normal use.[10] For spills or in situations with inadequate ventilation, use a full-face respirator with appropriate cartridges (e.g., ABEK type) or a self-contained breathing apparatus (SCBA).[5][10]

Emergency Procedures

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Seek medical advice.[1][5]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5][6] If skin irritation occurs, get medical advice/attention.[6]

  • If inhaled: Move the person into fresh air.[5] If not breathing, give artificial respiration.[5] Consult a physician.[5]

  • If swallowed: Do NOT induce vomiting.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Consult a physician.[5]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use "alcohol" foam, dry chemical, or carbon dioxide for small fires.[5] For large fires, use water spray, fog, or foam.[5][7]

  • Unsuitable extinguishing media: Do not use a solid water stream as it may be ineffective.[5]

  • Specific hazards: The substance is combustible. Containers may explode when heated.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[8]

  • Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures:

  • Personal precautions: Evacuate personnel to a safe area.[5] Wear appropriate personal protective equipment.[5] Ensure adequate ventilation.[5] Remove all sources of ignition.[5][6]

  • Environmental precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains.[5]

  • Methods for cleaning up: Contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing.[5] Absorb with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[6]

Experimental Protocols

Detailed experimental protocols for toxicological and safety studies of this compound are not publicly available in the searched safety data sheets and chemical databases. Such studies are typically conducted by manufacturers and regulatory agencies and are often proprietary. For specific experimental methodologies, it is recommended to consult specialized toxicological literature or contact the chemical supplier for more detailed information.

Logical Workflow for Spill Management

The following diagram illustrates a logical workflow for handling a this compound spill, from initial detection to final disposal.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment & Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal cluster_Post_Cleanup Post-Cleanup Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Personnel Alert Nearby Personnel and Supervisor Evacuate_Area->Alert_Personnel Assess_Spill_Size Assess Spill Size and Risk Alert_Personnel->Assess_Spill_Size Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess_Spill_Size->Don_PPE Remove_Ignition_Sources Remove Ignition Sources Assess_Spill_Size->Remove_Ignition_Sources Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Remove_Ignition_Sources->Contain_Spill Collect_Material Collect Absorbed Material with Non-Sparking Tools Contain_Spill->Collect_Material Place_In_Container Place in a Labeled, Sealed Container Collect_Material->Place_In_Container Decontaminate_Area Decontaminate Spill Area Place_In_Container->Decontaminate_Area Dispose_Waste Dispose of Waste as Hazardous Material Decontaminate_Area->Dispose_Waste Remove_PPE Safely Remove and Dispose of/Decontaminate PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands and Exposed Skin Thoroughly Remove_PPE->Wash_Hands Report_Incident Report Incident According to Protocol Wash_Hands->Report_Incident

Caption: Logical workflow for this compound spill management.

References

A Technical Guide to Disulfide Compounds in Foods: Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of disulfide compounds in various food matrices. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development interested in the chemistry, biological activity, and analytical methodologies related to these important sulfur-containing molecules.

Introduction to Disulfide Compounds in Foods

Disulfide bonds (-S-S-) are covalent linkages formed from the oxidation of two thiol groups (-SH). In the context of food science, they are found in two primary forms: as integral structural components of proteins and as smaller, often volatile, organosulfur compounds that contribute significantly to the aroma, flavor, and potential health benefits of many foods. The presence and concentration of these compounds can be influenced by food processing, preparation, and storage.

Natural Sources and Occurrence of Disulfide Compounds

Disulfide compounds are widely distributed in the food supply, with particularly high concentrations found in certain families of vegetables, as well as in meat and dairy products.

Plant-Based Sources

Allium Vegetables: The genus Allium, which includes garlic, onions, leeks, and chives, is a prominent source of various disulfide compounds. These are typically formed enzymatically upon tissue damage, such as crushing or chopping. The precursor molecules, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are converted by the enzyme alliinase into reactive sulfenic acids, which then condense to form thiosulfinates like allicin (B1665233). Allicin is unstable and quickly decomposes into a variety of more stable disulfide compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene.[1][2]

Shiitake Mushrooms (Lentinula edodes): These mushrooms are a unique source of the cyclic disulfide compound lenthionine (B1200207) (1,2,3,5,6-pentathiepane), which is a key contributor to their characteristic aroma.[3][4] The biosynthesis of lenthionine involves the enzymatic action of γ-glutamyl transpeptidase and C-S lyase on the precursor lentinic acid.[5]

Cruciferous Vegetables (Brassicaceae): This family, which includes broccoli, cabbage, and cauliflower, is known for its high content of glucosinolates. While not disulfide compounds themselves, their breakdown products, isothiocyanates, are sulfur-containing compounds with significant biological activity. Recent research has also revealed the presence of reactive polysulfides in these vegetables.

Animal-Based Sources

Meat and Dairy Products: In meat and milk, disulfide bonds are primarily found as cross-links within and between protein molecules, such as myosin in meat and β-lactoglobulin and κ-casein in milk.[6][7][][9] These disulfide bonds are crucial for maintaining the tertiary and quaternary structures of proteins and are significantly affected by processing methods like heating.[6][7][][9] Heat treatment can lead to the formation of new disulfide bonds, influencing the texture and digestibility of these food products.[6][7][][9]

Quantitative Occurrence of Disulfide Compounds in Selected Foods

The following tables summarize the quantitative data for key disulfide compounds found in various foods. It is important to note that these values can vary significantly depending on the specific cultivar, growing conditions, storage, and processing methods.

Table 1: Occurrence of Allicin and Related Disulfides in Allium Vegetables

Food ItemCompoundConcentrationReference(s)
Fresh Garlic CloveAllicin12 - 24.1 mg/g dry weight[]
Garlic PowderAllicin~10 mg/g[6]
Garlic Essential OilDiallyl disulfide32.91%[10]
Garlic Essential OilDiallyl trisulfide39.79%[10]
Onion OilDipropyl disulfide110.2 µ g/100g fresh tissue[11]
Onion OilMethyl propyl disulfide34.37 µ g/100g fresh tissue[11]

Table 2: Occurrence of Lenthionine in Shiitake Mushrooms

Food ItemCompoundConcentrationReference(s)
Shiitake MushroomLenthionine88.2 - 130 µg/g[12][13]

Table 3: Disulfide Bond Content in Meat and Dairy Proteins

Food ItemProtein/FractionDisulfide InvolvementReference(s)
Raw Bovine Milkαs2-casein18% involved in disulfide-linked complexes[9]
Raw Bovine Milkβ-lactoglobulin25% involved in disulfide-linked complexes[9]
Raw Bovine Milkκ-casein46% involved in disulfide-linked complexes[9]
Processed PorkTotal ProteinDecreased free sulfhydryl groups compared to raw[6][14][15][16][17]
Heated Skim MilkTotal Protein75.9% decrease in sulfhydryl content at 95°C[7]

Experimental Protocols for Analysis

Accurate quantification of disulfide compounds in food matrices requires specific and validated analytical methods. The choice of method depends on the nature of the compound (volatile vs. non-volatile, small molecule vs. protein-bound) and the complexity of the food matrix.

Extraction and Quantification of Allicin from Garlic by HPLC-UV

This protocol is adapted from established methods for the analysis of allicin in fresh garlic and garlic powder.[9][18][19][20][21]

1. Sample Preparation:

  • Fresh Garlic: Peel and crush a known weight of fresh garlic cloves (e.g., 1-2 g) using a garlic press. Immediately transfer the crushed garlic to a centrifuge tube containing a known volume of cold deionized water (e.g., 10 mL). Vortex vigorously for 30-60 seconds to extract the allicin.
  • Garlic Powder: Accurately weigh a known amount of garlic powder (e.g., 0.5 g) into a centrifuge tube. Add a known volume of cold deionized water (e.g., 10 mL) and vortex thoroughly to ensure complete hydration and enzymatic reaction.

2. Extraction:

  • Centrifuge the garlic slurry at a moderate speed (e.g., 4000 x g) for 10 minutes at 4°C to pellet the solid material.
  • Carefully collect the supernatant. For cleaner samples, filtration through a 0.45 µm syringe filter is recommended.

3. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 50:50 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 20 µL.
  • Quantification: Prepare a calibration curve using an allicin standard of known concentration. The concentration of allicin in the sample is determined by comparing its peak area to the calibration curve.

Analysis of Volatile Disulfide Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

This general protocol is suitable for the analysis of volatile organosulfur compounds in foods like onions and shiitake mushrooms.[11][22][23]

1. Sample Preparation and Extraction:

  • Headspace Solid-Phase Microextraction (HS-SPME): Place a known amount of the homogenized food sample into a headspace vial. Heat the vial to a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to partition into the headspace. Expose a SPME fiber to the headspace to adsorb the analytes.
  • Solvent Extraction: Homogenize the food sample with a suitable organic solvent (e.g., dichloromethane).[23] Concentrate the extract to a suitable volume before injection.

2. GC-MS Analysis:

  • GC System: A gas chromatograph coupled to a mass spectrometer.
  • Column: A capillary column suitable for volatile compound analysis (e.g., DB-5ms).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.
  • Identification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
  • Quantification: Use an internal or external standard method for quantification.

Quantification of Total Disulfide Bonds in Proteins using Ellman's Reagent

This spectrophotometric method is widely used to determine the content of free sulfhydryl groups and, by extension, disulfide bonds in proteins.[2][14][17][23][24][25]

1. Principle:

  • Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.
  • To determine the number of disulfide bonds, the protein is first treated with a reducing agent to break the disulfide bonds, and the total number of sulfhydryl groups is then measured. The number of disulfide bonds is calculated by subtracting the number of free sulfhydryl groups (measured without reduction) from the total number of sulfhydryl groups.

2. Procedure:

  • Measurement of Free Sulfhydryl Groups:
  • Prepare a protein solution in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).
  • Add DTNB solution to the protein solution.
  • Incubate at room temperature for 15 minutes.
  • Measure the absorbance at 412 nm.
  • Calculate the concentration of free sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
  • Measurement of Total Sulfhydryl Groups (after reduction):
  • To a separate aliquot of the protein solution, add a reducing agent such as dithiothreitol (B142953) (DTT) or sodium borohydride (B1222165) to break the disulfide bonds.
  • Incubate to ensure complete reduction.
  • Follow the same procedure as for free sulfhydryl groups by adding DTNB and measuring the absorbance at 412 nm.
  • Calculation of Disulfide Bonds:
  • Disulfide bonds (mol/mol protein) = (Total sulfhydryl groups - Free sulfhydryl groups) / 2

Signaling Pathways and Biological Activities

Dietary disulfide compounds are known to exert a range of biological effects, often through the modulation of specific cellular signaling pathways.

Diallyl Disulfide (DADS) and the Nrf2 Signaling Pathway

Diallyl disulfide, a major component of garlic oil, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][6][10][15] This pathway is a critical cellular defense mechanism against oxidative stress.

DADS_Nrf2_Pathway DADS Diallyl Disulfide (DADS) Keap1 Keap1 DADS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Cellular_Protection Cellular Protection (Antioxidant & Anti-inflammatory Effects) Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: DADS activates the Nrf2 pathway by inhibiting Keap1, leading to cellular protection.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DADS can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), ultimately enhancing the cell's antioxidant capacity.[3][6][10][15]

Antimicrobial Mechanism of Allicin

Allicin exhibits broad-spectrum antimicrobial activity through a multi-targeted mechanism primarily centered on thiol-disulfide exchange reactions.[6][7][]

Allicin_Antimicrobial_Mechanism Allicin Allicin Thiol_Enzymes Bacterial Thiol- containing Enzymes Allicin->Thiol_Enzymes S-thioallylation GSH Glutathione (B108866) (GSH) Allicin->GSH Reacts with Enzyme_Inactivation Enzyme Inactivation Thiol_Enzymes->Enzyme_Inactivation Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Depletion leads to Metabolic_Disruption Metabolic Disruption Enzyme_Inactivation->Metabolic_Disruption Oxidative_Stress->Metabolic_Disruption Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death

Caption: Allicin's antimicrobial action involves enzyme inactivation and oxidative stress.

Allicin readily reacts with the thiol groups of cysteine residues in bacterial enzymes and proteins, forming mixed disulfides. This S-thioallylation leads to the inactivation of essential enzymes involved in microbial metabolism and virulence.[7][] Additionally, allicin can deplete the intracellular pool of the antioxidant glutathione (GSH) in bacteria, leading to an increase in reactive oxygen species (ROS) and a state of oxidative stress, which further damages cellular components and contributes to cell death.[7][]

Lenthionine and Anti-inflammatory Signaling

Lenthionine from shiitake mushrooms has demonstrated anti-inflammatory properties, in part through the modulation of tumor necrosis factor-alpha (TNF-α) signaling.[2][19][21][23][25]

Lenthionine_Anti_inflammatory_Pathway LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Activates TNF_alpha TNF-α Macrophage->TNF_alpha Produces Inflammatory_Response Inflammatory Response TNF_alpha->Inflammatory_Response Mediates Lenthionine Lenthionine Lenthionine->TNF_alpha Inhibits production

Caption: Lenthionine exhibits anti-inflammatory effects by inhibiting TNF-α production.

In inflammatory conditions, immune cells like macrophages can be stimulated by endotoxins such as lipopolysaccharide (LPS) to produce pro-inflammatory cytokines, including TNF-α. TNF-α is a key mediator of the inflammatory cascade. Lenthionine has been shown to significantly decrease the production of TNF-α in stimulated immune cells, thereby dampening the inflammatory response.[2][25] The exact molecular mechanism by which lenthionine inhibits TNF-α production is an area of ongoing research but may involve interference with upstream signaling pathways that regulate TNF-α gene expression.

Conclusion

Disulfide compounds are a diverse and important class of molecules in the food we consume. From contributing to the characteristic flavors and aromas of many foods to playing a role in their potential health benefits, the study of these compounds is a rich and rewarding field. This technical guide has provided an overview of their natural sources, quantitative occurrence, and the analytical methods used for their study, along with insights into their mechanisms of action. Continued research in this area will undoubtedly uncover further details about the role of dietary disulfide compounds in human health and nutrition.

References

Diisobutyl Disulfide: A Technical Guide to Toxicological Data and Safety Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl disulfide (DIBS) is an organic sulfur compound with the chemical formula C8H18S2. It is a colorless to pale yellow liquid with a distinct odor.[1] DIBS finds application as a chemical intermediate in various industrial syntheses.[1] A thorough understanding of its toxicological profile and associated safety information is paramount for its safe handling and use in research and development settings. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its structural analogs, details the experimental methodologies for key toxicological assessments, and visualizes potential toxicological pathways and experimental workflows.

Toxicological Data

Quantitative toxicological data for this compound is limited in the public domain. Therefore, a read-across approach using data from structurally similar dialkyl disulfides is employed to provide an indication of its potential toxicity.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects that may occur after a single exposure to a substance.

EndpointTest SubstanceSpeciesRouteValueReference
LD50Di-tert-butyl disulfideRatOral6200 mg/kg[2]
LD50Di-tert-butyl disulfideRabbitDermal> 2000 mg/kg[2]
LD50Di-tert-butyl polysulfideRatOral> 2000 mg/kg[3]
LD50Di-tert-butyl polysulfideRabbitDermal> 2000 mg/kg[3]
LD50Diallyl disulfideRatOral260 mg/kg[4]
LD50Diallyl disulfideRatDermal3.6 g/kg[4]

Note: Data for di-tert-butyl disulfide, di-tert-butyl polysulfide, and diallyl disulfide are presented as structural analogs to this compound.

Irritation

Irritation studies assess the potential of a substance to cause reversible inflammatory effects on the skin and in the eyes.

EndpointTest SubstanceSpeciesObservationClassificationReference
Skin IrritationUnspecified DisulfideRabbitVery slight erythemaMild irritant[1][5]
Eye IrritationUnspecified DisulfideRabbitMinimal conjunctival irritationMinimally irritating[6][7]
Sensitization

Sensitization studies evaluate the potential of a substance to induce an allergic response after repeated contact.

EndpointTest SubstanceSpeciesResultReference
Skin SensitizationDipropyl disulfideGuinea PigMay cause sensitization by skin contact[8]

Note: Data for dipropyl disulfide is presented as a structural analog to this compound.

Mutagenicity

Mutagenicity assays are conducted to identify substances that can cause genetic mutations.

Test TypeTest SubstanceResultReference
Ames TestDiallyl disulfideInhibited mutagenicity of boiled pork juice[9]

Note: Data for diallyl disulfide is presented as a structural analog to this compound.

Repeated Dose Toxicity

Experimental Protocols

The following sections detail the standardized methodologies for key toxicological experiments, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy young adult albino rabbits are used.

  • Procedure: A small area of the animal's dorsal skin is clipped free of fur. 0.5 mL of the undiluted test substance is applied to a small gauze patch, which is then applied to the prepared skin and covered with an occlusive dressing for a 4-hour exposure period.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored based on a standardized scale. The Primary Irritation Index (PII) is calculated to classify the substance's irritation potential.

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring animal_prep Animal Preparation (Albino Rabbit, Clipped Dorsal Skin) application Application of Patch to Skin animal_prep->application substance_prep Test Substance Preparation (0.5 mL on Gauze Patch) substance_prep->application occlusion Occlusive Dressing (4-hour exposure) application->occlusion removal Patch Removal occlusion->removal scoring Scoring of Erythema & Edema (1, 24, 48, 72 hours) removal->scoring classification Classification (e.g., Non-irritant, Irritant) scoring->classification G DIBS This compound ThiolExchange Thiol-Disulfide Exchange DIBS->ThiolExchange GSH Glutathione (GSH) ThiolExchange->GSH Reacts with ProteinThiols Protein Thiols ThiolExchange->ProteinThiols Reacts with GSHDepletion GSH Depletion GSH->GSHDepletion ProteinDysfunction Protein Dysfunction (Enzyme Inactivation) ProteinThiols->ProteinDysfunction OxidativeStress Oxidative Stress GSHDepletion->OxidativeStress ProteinDysfunction->OxidativeStress ROS Increased Reactive Oxygen Species (ROS) OxidativeStress->ROS CaHomeostasis Disruption of Ca2+ Homeostasis OxidativeStress->CaHomeostasis CellularDamage Cellular Damage ROS->CellularDamage CaHomeostasis->CellularDamage

References

An In-Depth Technical Guide to the Structural Isomers of Diisobutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of diisobutyl disulfide, focusing on their synthesis, physicochemical properties, and potential biological relevance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction to this compound and its Isomers

This compound (C₈H₁₈S₂) is an organosulfur compound that can exist as several structural isomers depending on the arrangement of the butyl groups attached to the disulfide bond. These isomers exhibit distinct physicochemical properties that influence their reactivity, potential applications, and biological interactions. The four primary structural isomers are:

  • Di-n-butyl disulfide: A linear-chain isomer.

  • Di-sec-butyl disulfide: An isomer with secondary butyl groups.

  • Di-tert-butyl disulfide: A highly branched and sterically hindered isomer.

  • This compound (di-(2-methylpropyl) disulfide): The isomer with isobutyl groups.

The disulfide bond (S-S) is a key functional group, imparting unique chemical reactivity and serving as a crucial structural motif in many biological molecules, particularly in stabilizing the tertiary structure of proteins through cysteine-cysteine linkages.[1] In drug development, disulfide bonds are explored for creating prodrugs that can be cleaved under specific physiological conditions.[2]

Physicochemical Properties

The structural variations among the this compound isomers lead to significant differences in their physical and chemical properties. A summary of these properties is presented in the tables below for easy comparison.

Table 1: General and Physical Properties of this compound Isomers

PropertyDi-n-butyl disulfideDi-sec-butyl disulfideDi-tert-butyl disulfideThis compound (di-(2-methylpropyl) disulfide)
CAS Number 629-45-85943-30-6110-06-51518-72-5
Molecular Formula C₈H₁₈S₂C₈H₁₈S₂C₈H₁₈S₂C₈H₁₈S₂
Molar Mass ( g/mol ) 178.36178.36178.36178.36
Appearance Clear colorless to very slightly brown liquidColorless clear liquid (est.)Colorless liquidClear colorless to light yellow liquid
Density (g/cm³) 0.938 at 25°C0.942-0.954 at 20°C0.923 at 25°C0.93
Boiling Point (°C) 229-233218-220200-201109 at 13 mmHg
Melting Point (°C) -94---36.74 (estimate)
Flash Point (°C) 9367.226267.2
Refractive Index (n20/D) 1.4921.477-1.4971.4901.484-1.487
Vapor Pressure 52 mmHg at 37.7°C0.166 mmHg at 25°C51.7 mmHg at 37.7°C0.166 mmHg at 25°C

Data compiled from multiple sources.[1][3][4][5][6][7][8][9][10][11]

Synthesis and Experimental Protocols

The synthesis of this compound isomers can be achieved through several methods, most commonly via the oxidation of the corresponding thiols or by nucleophilic substitution reactions. Below are detailed protocols for common synthetic routes.

Synthesis of Symmetrical Disulfides by Oxidation of Thiols

A general and straightforward method for synthesizing symmetrical disulfides is the oxidation of the corresponding thiols. Various oxidizing agents can be employed.

Protocol: Iodine-Catalyzed Aerobic Oxidation of Thiols

This method is efficient for the synthesis of symmetrical disulfides.

  • Materials:

    • Appropriate butyl thiol (n-butyl mercaptan, sec-butyl mercaptan, tert-butyl mercaptan, or isobutyl mercaptan)

    • Iodine (I₂)

    • Ethyl acetate (B1210297)

    • Oxygen (balloon)

    • Round-bottom flask, magnetic stirrer, and heating mantle.

  • Procedure:

    • Dissolve the corresponding butyl thiol in ethyl acetate to a concentration of approximately 0.04 M in a round-bottom flask.

    • Add iodine (5 mol%) to the solution.

    • Fit the flask with an oxygen balloon.

    • Stir the reaction mixture vigorously at 70°C for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a 0.1 M HCl solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude disulfide.

    • Purify the product by distillation or column chromatography.

Synthesis_of_Symmetrical_Disulfides_by_Oxidation_of_Thiols Thiol Butyl Thiol in Ethyl Acetate ReactionVessel Reaction at 70°C with I₂ and O₂ Thiol->ReactionVessel Add I₂ and O₂ Workup Work-up: Cooling, Dilution, Washing ReactionVessel->Workup Reaction complete Purification Purification: Distillation or Chromatography Workup->Purification Crude product Product Pure Symmetrical Disulfide Purification->Product

Workflow for the synthesis of symmetrical disulfides via thiol oxidation.
Synthesis from Alkyl Halides

Symmetrical disulfides can also be synthesized from alkyl halides using a disulfide source.

Protocol: Synthesis of Di-sec-butyl disulfide via Phase-Transfer Catalysis

This method utilizes a phase-transfer catalyst to facilitate the reaction between aqueous sodium disulfide and an organic alkyl halide.

  • Materials:

  • Procedure:

    • Prepare an aqueous solution of sodium disulfide by reacting sodium sulfide and sulfur powder in water.

    • Transfer the sodium disulfide solution to a reaction vessel and cool to room temperature.

    • Add the phase-transfer catalyst to the aqueous solution.

    • Slowly add 2-bromobutane to the mixture while stirring.

    • Continue stirring at a constant temperature (e.g., 25°C) for several hours.

    • After the reaction is complete, allow the mixture to stand and separate into layers.

    • The organic phase, containing the crude di-sec-butyl disulfide, is separated.

    • The crude product is then purified by distillation.

Synthesis_from_Alkyl_Halides Na2S2 Aqueous Sodium Disulfide Solution Reaction Reaction with 2-Bromobutane and Phase-Transfer Catalyst Na2S2->Reaction Add catalyst and 2-bromobutane Separation Phase Separation Reaction->Separation Reaction complete Purification Distillation of Organic Phase Separation->Purification Organic phase Product Pure Di-sec-butyl Disulfide Purification->Product

Workflow for the synthesis of di-sec-butyl disulfide from an alkyl halide.

Analytical Characterization

The structural elucidation and purity assessment of this compound isomers are typically performed using a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC): GC is a primary technique for separating and quantifying the isomers. The retention time will differ for each isomer due to variations in boiling point and structure.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry provides information on the molecular weight and fragmentation patterns of the isomers, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for unambiguous structure determination. The chemical shifts and coupling patterns in the NMR spectra are unique for each isomer, reflecting the different chemical environments of the protons and carbon atoms.

Biological Activity and Signaling Pathways

While extensive research exists on the biological activities of organosulfur compounds from natural sources like garlic (e.g., diallyl disulfide), specific data on the biological effects and signaling pathways of this compound isomers are limited.[4][7][12][13][14][15]

Organosulfur compounds, in general, are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[3][4][13] The disulfide bond itself is a critical element in cellular redox signaling, where thiol-disulfide exchange reactions can modulate protein function.[16]

A study involving in silico and in vitro screening predicted and confirmed that di-n-butyl disulfide and di-tert-butyl disulfide possess antioxidant and antiradical activities.[17] However, the same study did not find any anti-inflammatory activity for these compounds.[17] Di-sec-butyl disulfide is recognized as a flavoring agent and has been evaluated for safety in this context.[18]

The biological activities of the this compound isomers remain a promising area for future research. Their structural diversity could lead to differential interactions with biological targets, warranting further investigation into their potential as therapeutic agents or modulators of biological pathways.

Applications in Research and Development

The this compound isomers serve as valuable chemical intermediates and research tools.

  • Organic Synthesis: They are used as building blocks for the synthesis of more complex sulfur-containing molecules.[6][19] Di-tert-butyl disulfide, in particular, is used as a monomer for the synthesis of biologically active molecules.[6][19]

  • Materials Science: Di-tert-butyl disulfide is utilized as a vulcanizing agent for rubber and elastomers.[6][19] It has also been used in the preparation of gold-supported thin films.

  • Flavor and Fragrance Industry: Some of these isomers, such as di-sec-butyl disulfide, are used as flavoring agents.[18]

Conclusion

The structural isomers of this compound represent a diverse group of organosulfur compounds with distinct physicochemical properties. While their synthesis and characterization are well-established, their biological activities remain largely unexplored. For researchers and professionals in drug development, these compounds offer potential as novel scaffolds and chemical probes. Further investigation into their interactions with biological systems is warranted to unlock their full potential.

References

Methodological & Application

Application of Diisobutyl disulfide as a food flavoring agent.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Disulfide Compounds as Food Flavoring Agents

A Note on Diisobutyl Disulfide:

Initial research indicates that this compound (CAS 1518-72-5) is not approved for use as a food flavoring agent. The Good Scents Company, a reputable resource in the flavor and fragrance industry, explicitly states that it is "not for flavor use." Therefore, this document will focus on a closely related and approved alternative, Di-sec-butyl disulfide (CAS 5943-30-6), which is recognized as a safe and effective flavoring substance by regulatory bodies.

Application Notes for Di-sec-butyl Disulfide (FEMA 4578)

Di-sec-butyl disulfide is a volatile organosulfur compound valued in the food industry for its potent savory and sulfurous aroma. It is a key component in the creation of complex flavor profiles, particularly for savory food products.

Chemical and Physical Properties

The fundamental properties of Di-sec-butyl disulfide are summarized in the table below.

PropertyValue
Chemical Name Di-sec-butyl disulfide
Synonyms Bis(1-methylpropyl) disulfide
CAS Number 5943-30-6
Molecular Formula C₈H₁₈S₂
Molecular Weight 178.36 g/mol
Appearance Clear, colorless liquid
Odor Strong, sulfurous
Boiling Point 218-220 °C
Solubility Practically insoluble in water, soluble in ethanol.[1][2]
Flavor Profile and Sensory Characteristics

Di-sec-butyl disulfide is characterized by a strong, penetrating, and sulfurous aroma.[1][2] Its flavor profile is predominantly savory.[1] At very low concentrations, it can impart desirable roasted, meaty, and alliaceous (onion/garlic-like) notes to food products. Due to its potency, it is used in trace amounts to enhance and round out savory flavor systems.

Applications in the Food Industry

Di-sec-butyl disulfide is utilized in a variety of savory food applications to create or enhance specific flavor notes. Its high impact at low concentrations makes it a cost-effective tool for flavor chemists.

  • Soups and Broths: Adds a rich, cooked, and meaty depth.

  • Sauces and Gravies: Enhances savory and umami characteristics.

  • Processed Meats: Imparts roasted and grilled notes.

  • Snack Foods: Used in seasonings for chips and crackers to create savory, onion-like flavors.

  • Meat Analogs: Provides a more authentic, cooked meat flavor to plant-based products.

Regulatory Information

Di-sec-butyl disulfide is recognized as safe for its intended use as a flavoring agent by major international regulatory bodies.

Regulatory BodyIdentification NumberStatus
FEMA (Flavor and Extract Manufacturers Association) 4578GRAS (Generally Recognized as Safe).[1][3][4]
JECFA (Joint FAO/WHO Expert Committee on Food Additives) 1933No safety concern at current levels of intake when used as a flavouring agent.[1][2]
FDA (U.S. Food and Drug Administration) 21 CFR 172.515Listed as a synthetic flavoring substance and adjuvant.[1]
Recommended Usage Levels

Due to its potency, Di-sec-butyl disulfide should be used at very low concentrations. The following are typical usage levels in finished food products.

Food CategoryTypical Usage Level (ppm)
Soups and Broths0.01 - 0.5
Sauces and Gravies0.01 - 0.5
Processed Meats0.02 - 1.0
Snack Food Seasonings0.1 - 2.0
Meat Analogs0.05 - 1.5

Note: These are starting recommendations. Optimal levels should be determined through sensory testing in the specific food matrix.

Experimental Protocols

Protocol 1: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of Di-sec-butyl disulfide to confirm its identity and determine its purity.

1. Objective: To qualitatively and quantitatively analyze a sample of Di-sec-butyl disulfide.

2. Materials and Reagents:

  • Di-sec-butyl disulfide standard (≥98% purity)

  • Hexane or Dichloromethane (GC grade)

  • Sample of Di-sec-butyl disulfide for analysis

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

4. GC-MS Parameters:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 350 amu

5. Procedure:

  • Standard Preparation: Prepare a 100 ppm standard solution of Di-sec-butyl disulfide in the chosen solvent.

  • Sample Preparation: Prepare a 100 ppm solution of the Di-sec-butyl disulfide sample in the same solvent.

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis:

    • Identify the peak for Di-sec-butyl disulfide in the chromatogram by comparing the retention time with the standard.

    • Confirm the identity by comparing the mass spectrum of the sample peak with the standard's mass spectrum and a reference library (e.g., NIST). Key identifying ions for Di-sec-butyl disulfide include m/z 57, 122, and 178.[1]

    • Calculate the purity of the sample by the area percentage method, assuming all detected peaks are impurities.

Protocol 2: Sensory Evaluation by Flavor Profile Method

This protocol describes the sensory analysis of Di-sec-butyl disulfide in a simple food matrix to characterize its flavor profile.

1. Objective: To determine the flavor characteristics, intensity, and order of appearance of Di-sec-butyl disulfide in a controlled tasting session.

2. Materials:

  • Di-sec-butyl disulfide solution (e.g., 10 ppm in deodorized vegetable oil).

  • Neutral food base (e.g., unsalted crackers, plain broth, or water).

  • Reference standards for flavor notes (e.g., solutions representing "sulfurous," "roasted," "onion," "meaty").

  • Palate cleansers (e.g., unsalted crackers and room temperature water).

3. Panel:

  • A panel of 4-6 trained sensory analysts with experience in descriptive analysis.

4. Procedure:

  • Sample Preparation: Prepare samples by adding a controlled amount of the Di-sec-butyl disulfide solution to the neutral food base. A control sample (base with no added flavor) should also be provided.

  • Evaluation Session:

    • Panelists individually evaluate the samples in a controlled environment.

    • Panelists record the perceived flavor attributes (character notes), the intensity of each attribute on a scale (e.g., 0-15), the order of appearance of the notes, and any aftertaste.

  • Group Discussion:

    • After individual evaluations, the panel leader facilitates a discussion to reach a consensus on the flavor profile.

    • The final flavor profile, including all attributes, their intensities, and temporal aspects, is documented.

Visualizations

Caption: Chemical structure of Di-sec-butyl disulfide.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard/Sample Dilution Standard/Sample Dilution Injection Injection Standard/Sample Dilution->Injection Separation on GC Column Separation on GC Column Injection->Separation on GC Column Ionization (EI) Ionization (EI) Separation on GC Column->Ionization (EI) Mass Analysis (MS) Mass Analysis (MS) Ionization (EI)->Mass Analysis (MS) Detection Detection Mass Analysis (MS)->Detection Chromatogram Generation Chromatogram Generation Detection->Chromatogram Generation Spectral Matching Spectral Matching Chromatogram Generation->Spectral Matching Purity Calculation Purity Calculation Spectral Matching->Purity Calculation Spectral Matching->Purity Calculation Identity Confirmation

Caption: Workflow for GC-MS analysis of Di-sec-butyl disulfide.

G Sample Preparation Sample Preparation Individual Evaluation Individual Evaluation Sample Preparation->Individual Evaluation Panelists receive coded samples Group Discussion Group Discussion Individual Evaluation->Group Discussion Panelists record individual findings Consensus Profile Consensus Profile Group Discussion->Consensus Profile Moderator leads discussion to resolve differences Final Report Final Report Consensus Profile->Final Report

Caption: Workflow for the Flavor Profile sensory evaluation method.

References

Research on Diisobutyl disulfide as a food additive.

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the inquiry, Diisobutyl Disulfide is not a recognized or approved food additive. Comprehensive research of regulatory databases and scientific literature indicates that this substance is not intended for human consumption and is primarily utilized in industrial applications and for laboratory research.

Researchers, scientists, and drug development professionals should be aware that this compound lacks the necessary safety evaluations and approvals from major international regulatory bodies that govern the use of substances in food. Specifically, it is not "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA), nor does it have a FEMA (Flavor and Extract Manufacturers Association) number, which would be expected for a substance used for flavoring. Furthermore, it is not listed in the Food Chemicals Codex (FCC) and has not been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). One database explicitly states that this compound is "not for flavor use".[1]

Chemical suppliers market this compound for laboratory use and as a chemical intermediate, not for inclusion in food products.[2][3] Its applications are noted in industries such as lubricants and fuels.[2]

It is crucial to distinguish this compound from structurally similar compounds that have been approved for food use. For instance, its isomer, di-sec-butyl disulfide, has undergone safety assessments and has been assigned a JECFA number (1933) and a FEMA number (4578). This highlights the specificity of food additive regulations, where even minor differences in chemical structure necessitate independent and thorough safety evaluations.

Chemical and Physical Properties

For informational purposes, the following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Chemical Name 2-methyl-1-(2-methylpropyldisulfanyl)propane
Synonyms Isobutyl Disulfide, Bis(2-methylpropyl) disulfide
CAS Number 1518-72-5
Molecular Formula C8H18S2
Molecular Weight 178.35 g/mol
Appearance Colorless to pale yellow liquid
Odor Distinctive

Regulatory Status Summary

The following table summarizes the regulatory status of this compound as a food additive.

Regulatory Body / StandardStatus
FDA GRAS Not listed
FEMA Number Does not exist
Food Chemicals Codex (FCC) Not listed[1]
JECFA Evaluation Not evaluated

Logical Relationship: Path to Food Additive Approval

The following diagram illustrates the typical, simplified pathway for a substance to be approved as a food additive, a process that this compound has not undergone.

cluster_Research Research & Development cluster_Safety Safety & Toxicological Studies cluster_Regulatory Regulatory Submission & Review Initial Screening Initial Screening Chemical Characterization Chemical Characterization Initial Screening->Chemical Characterization Animal Studies Animal Studies Chemical Characterization->Animal Studies Genotoxicity Assays Genotoxicity Assays Animal Studies->Genotoxicity Assays Petition to Regulatory Bodies Petition to Regulatory Bodies Genotoxicity Assays->Petition to Regulatory Bodies Safety Data Review Safety Data Review Petition to Regulatory Bodies->Safety Data Review Approval (e.g., GRAS, JECFA) Approval (e.g., GRAS, JECFA) Safety Data Review->Approval (e.g., GRAS, JECFA) Rejection Rejection Safety Data Review->Rejection

Simplified Food Additive Approval Workflow

References

Application Notes and Protocols for the GC-MS Analysis of Diisobutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Diisobutyl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols, data presentation in tabular format, and visualizations to facilitate understanding of the workflow and molecular fragmentation.

Introduction

This compound (C8H18S2) is a volatile organosulfur compound. Its analysis is crucial in various fields, including the food and beverage industry for flavor and aroma profiling, and in pharmaceutical and drug development for impurity analysis and the characterization of natural products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of this compound due to its high sensitivity and specificity.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of this compound.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile compounds in liquid or solid matrices.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Heating block or water bath

  • Sodium chloride (NaCl)

  • Deionized water

Protocol:

  • Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.

  • Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with the screw cap and septum.

  • Equilibration and Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15 minutes). This allows the analytes to partition into the headspace.

  • SPME Fiber Exposure: Insert the SPME fiber through the vial's septum and expose it to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the volatile analytes.

  • Desorption: Retract the fiber into the needle and promptly introduce it into the GC injector for thermal desorption of the analytes onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection ModeSplitlessTo maximize the transfer of the analyte to the column, especially for trace analysis.
Inlet Temperature250 °CEnsures rapid and efficient vaporization of this compound without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas, standard for GC-MS.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for good separation efficiency on most capillary columns.
ColumnDB-Sulfur SCD, Rt-XLSulfur, or similar inert capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Columns specifically designed for sulfur compounds provide enhanced inertness and peak shape.
Oven Temperature ProgramInitial: 40°C (hold for 2 min), Ramp: 10°C/min to 250°C (hold for 5 min)A suitable temperature program to separate this compound from other volatile components.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVStandard electron energy for generating mass spectra.
Mass Rangem/z 35-350A typical mass range to detect the molecular ion and characteristic fragments of this compound.
Ion Source Temperature230 °CA standard source temperature to maintain analyte integrity.
Quadrupole Temperature150 °CA standard quadrupole temperature for stable mass analysis.
Data Acquisition ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)Full scan is used for identification, while SIM mode provides higher sensitivity for quantification.

Data Presentation

Quantitative data for this compound is summarized in the tables below.

Mass Spectrometric Data

The characteristic mass spectral data for this compound obtained from the MassBank of North America (MoNA) is presented below.[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
5799.99[C4H9]+
4137.20[C3H5]+
2929.10[C2H5]+
17816.30[C8H18S2]+ (Molecular Ion)
278.10[C2H3]+
Chromatographic Data

The Kovats retention index is a standardized measure of retention time in chromatography. The following values for this compound are sourced from the NIST Mass Spectrometry Data Center.[1]

Column TypeKovats Retention Index
Standard non-polar1178 - 1205
Semi-standard non-polar1208
Standard polar1427 - 1435

Note: The actual retention time will vary depending on the specific GC column and analytical conditions used.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mass fragmentation pathway of this compound.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Headspace Vial with NaCl Sample->Vial Equilibration Equilibration at 60°C Vial->Equilibration Extraction SPME Fiber Extraction Equilibration->Extraction Injector GC Injector (250°C) Extraction->Injector Column GC Column Separation Injector->Column IonSource MS Ion Source (EI, 70eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Identification Identification (Mass Spectrum) DataSystem->Identification Quantification Quantification (Peak Area) DataSystem->Quantification

Caption: GC-MS Analysis Workflow for this compound.

Fragmentation_Pathway cluster_frags Major Fragments parent This compound [C8H18S2]+ (m/z 178) frag1 [C4H9]+ (m/z 57) parent->frag1 Loss of C4H9S2 radical frag2 [C3H5]+ (m/z 41) frag1->frag2 Loss of CH4 frag3 [C2H5]+ (m/z 29) frag2->frag3 Loss of CH2

Caption: Proposed Mass Fragmentation Pathway of this compound.

References

Use of Diisobutyl disulfide as a chemical intermediate in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl disulfide ((i-Bu)₂S₂) is an organosulfur compound with the chemical formula C₈H₁₈S₂. It is a colorless to pale yellow liquid with a characteristic odor, and it is soluble in organic solvents but not in water.[1] While broadly categorized as a chemical intermediate, its specific applications in fine chemical synthesis are not as extensively documented as those of other disulfides.[1] Its primary roles are often found in industrial applications, such as an additive in lubricants and fuels, where it functions under extreme pressure conditions. However, the inherent reactivity of the disulfide bond makes this compound a potentially useful intermediate for introducing the isobutylthio moiety into organic molecules.

This document provides an overview of a key synthetic application of this compound: its role as a precursor to isobutyl mercaptan through reductive cleavage. Isobutyl mercaptan is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. A detailed experimental protocol for this transformation is provided below, along with relevant data and safety information.

Core Application: Reductive Cleavage to Isobutyl Mercaptan

The most straightforward synthetic utility of this compound is its conversion to isobutyl mercaptan (2-methyl-1-propanethiol). The disulfide bond is susceptible to cleavage by various reducing agents. This reaction is a fundamental transformation in organosulfur chemistry and provides a convenient route to the corresponding thiol.

Reaction Pathway: Reductive Cleavage

The general transformation involves the reduction of the disulfide bond, yielding two equivalents of the corresponding thiol.

Reductive_Cleavage DIBS This compound Thiol Isobutyl Mercaptan (2 eq.) DIBS->Thiol Reduction ReducingAgent [Reducing Agent]

Caption: Reductive cleavage of this compound to isobutyl mercaptan.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product in the reductive cleavage of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₈H₁₈S₂178.362230.935
Sodium Borohydride (B1222165)NaBH₄37.83Decomposes1.07
Isobutyl MercaptanC₄H₁₀S90.19880.833

Experimental Protocols

Protocol 1: Reductive Cleavage of this compound to Isobutyl Mercaptan using Sodium Borohydride

This protocol details a representative procedure for the reduction of this compound to isobutyl mercaptan using sodium borohydride, a common and mild reducing agent.

Materials:

  • This compound (1.0 eq.)

  • Sodium borohydride (2.0 - 4.0 eq.)

  • Ethanol (B145695) (or another suitable alcohol solvent)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Ethanol B Add Sodium Borohydride portion-wise at 0°C A->B C Stir at room temperature B->C D Quench with water C->D E Acidify with 1 M HCl D->E F Extract with Diethyl Ether E->F G Wash with brine F->G H Dry over MgSO₄ G->H I Filter H->I J Concentrate in vacuo I->J K Purify by distillation J->K J->K

Caption: Workflow for the synthesis of isobutyl mercaptan.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 56.1 mmol) in ethanol (e.g., 100 mL). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (e.g., 4.2 g, 111 mmol, 2.0 eq.) to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium borohydride by the slow, dropwise addition of deionized water.

  • Acidification and Extraction: Carefully acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator. The crude isobutyl mercaptan can be purified by fractional distillation. The boiling point of isobutyl mercaptan is 88 °C.[2]

Safety Precautions:

  • This compound is a combustible liquid.[3]

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. The reaction should be performed in a well-ventilated fume hood.

  • Isobutyl mercaptan has a strong, unpleasant odor and is flammable. Handle with appropriate personal protective equipment, including gloves and safety glasses.

  • All procedures should be carried out by trained personnel in a properly equipped laboratory.

Conclusion

While this compound may not have a wide range of direct applications as a chemical intermediate in complex organic synthesis, its utility as a stable and readily available precursor to isobutyl mercaptan is a key feature. The reductive cleavage of the disulfide bond is a robust and reliable transformation. The resulting thiol is a versatile building block for the introduction of the isobutylthio group in the development of new pharmaceuticals and other specialty chemicals. Researchers and professionals in drug development can utilize this protocol as a foundational method for accessing isobutyl mercaptan from a convenient and commercially available source.

References

Application Notes and Protocols: Diisobutyl Disulfide in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical post-translational modifications that play a pivotal role in protein folding, stability, and function. The ability to probe and manipulate these bonds is essential for understanding protein structure, elucidating enzymatic mechanisms, and developing novel therapeutics. Diisobutyl disulfide is a simple, symmetrical aliphatic disulfide that, while not a mainstream reagent in proteomics, offers potential as a tool for investigating the reactivity and accessibility of cysteine residues in proteins. This document outlines the theoretical basis and potential applications of this compound in proteomics research, along with hypothetical protocols for its use.

Principle of Thiol-Disulfide Exchange

The primary mechanism through which this compound would interact with proteins is via thiol-disulfide exchange. This is a reversible reaction where a thiolate anion (RS⁻) from a cysteine residue attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This leads to the formation of a new, mixed disulfide and the release of a thiol. The reaction is highly dependent on the pH of the environment, as the attacking species is the thiolate anion, the concentration of which increases with pH. The general mechanism is as follows:

Protein-SH + (CH₃)₂CHCH₂-S-S-CH₂CH(CH₃)₂ ⇌ Protein-S-S-CH₂CH(CH₃)₂ + HS-CH₂CH(CH₃)₂

The equilibrium of this reaction is influenced by the redox potential of the involved thiols and disulfides, as well as the steric hindrance around the reacting groups.

Potential Applications in Proteomics

Based on its chemical properties, this compound could be hypothetically applied in the following areas of proteomics research:

  • Probing Cysteine Accessibility: The reactivity of a cysteine residue with this compound can be a measure of its solvent accessibility. Cysteine residues buried within the protein's hydrophobic core would be expected to react slowly or not at all, while those on the surface would be more readily modified. This information is valuable for protein structure elucidation and for studying conformational changes.

  • Mild and Reversible Blocking of Cysteine Residues: In certain applications, it may be desirable to reversibly block cysteine residues to prevent their oxidation or participation in other reactions. The mixed disulfide formed with this compound could serve as a temporary protecting group that can be removed with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Introducing a Hydrophobic Label: The isobutyl group is hydrophobic. The introduction of this moiety onto a protein via a disulfide bond could be used to study protein-protein or protein-lipid interactions, or to alter the chromatographic properties of a protein or peptide for separation purposes.

  • Quantitative Cysteine Reactivity Profiling: In a competitive labeling experiment, the extent of modification by this compound could be compared between different protein states (e.g., folded vs. unfolded, apo vs. ligand-bound) to identify changes in cysteine reactivity. This can provide insights into allosteric regulation and drug binding sites.

Experimental Protocols

Note: The following protocols are hypothetical and adapted from established methods for other disulfide reagents. Optimization of reaction conditions (concentration, pH, temperature, and incubation time) is crucial for successful application.

Protocol 1: Probing Solvent Accessibility of Cysteine Residues

Objective: To determine the relative accessibility of cysteine residues in a protein of interest using this compound followed by mass spectrometry analysis.

Materials:

  • Protein of interest with one or more cysteine residues

  • This compound (DIDS)

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Quenching Solution: 100 mM N-ethylmaleimide (NEM) in reaction buffer

  • Reducing Agent: 10 mM Dithiothreitol (DTT) in 50 mM ammonium (B1175870) bicarbonate

  • Alkylation Agent: 55 mM iodoacetamide (B48618) (IAM) in 50 mM ammonium bicarbonate

  • Trypsin (proteomics grade)

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Methodology:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1 mg/mL in the reaction buffer.

  • Reaction with DIDS: Add this compound to the protein solution to a final concentration of 1 mM. Incubate the reaction at room temperature for various time points (e.g., 10, 30, 60 minutes) to monitor the reaction progress. A no-DIDS control should be run in parallel.

  • Quenching: Stop the reaction by adding NEM to a final concentration of 10 mM to block any remaining free thiols. Incubate for 15 minutes at room temperature.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein by adding urea (B33335) to a final concentration of 8 M.

    • Reduce all disulfide bonds (including the newly formed mixed disulfides) by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate all free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database.

    • Identify peptides containing cysteine residues.

    • In the DIDS-treated samples, look for peptides that were initially modified with isobutyl disulfide (a mass shift of +89 Da on cysteine) and subsequently reduced and alkylated with iodoacetamide (a final mass shift of +57 Da on cysteine).

    • Compare the peak intensities of the modified peptides at different time points to assess the reactivity of each cysteine residue.

Data Presentation:

Cysteine ResidueTime Point (min)% Modification (Hypothetical)
Cys-551085
3095
6098
Cys-1231015
3035
6050
Cys-21010<5
30<5
60<5

Visualizations

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine Thiol) Mixed_Disulfide Protein-S-S-Isobutyl (Mixed Disulfide) Protein_SH->Mixed_Disulfide Thiol-Disulfide Exchange DIDS Isobutyl-S-S-Isobutyl (this compound) Isobutyl_Thiol HS-Isobutyl (Isobutanethiol) DIDS->Isobutyl_Thiol Thiol-Disulfide Exchange

Caption: Mechanism of Thiol-Disulfide Exchange with this compound.

Experimental_Workflow Start Protein Sample Reaction Incubate with This compound Start->Reaction Quench Quench with NEM Reaction->Quench Denature_Reduce_Alkylate Denature, Reduce (DTT), and Alkylate (IAM) Quench->Denature_Reduce_Alkylate Digest Tryptic Digestion Denature_Reduce_Alkylate->Digest Cleanup C18 Desalting Digest->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis End Data Analysis Analysis->End

Caption: Experimental workflow for probing cysteine accessibility.

Conclusion

While this compound is not a commonly used reagent in proteomics, its simple structure and ability to participate in thiol-disulfide exchange reactions suggest its potential as a research tool. The hypothetical applications and protocols presented here provide a framework for exploring its utility in probing cysteine accessibility and reactivity. As with any new reagent, thorough validation and optimization are necessary to establish its efficacy and limitations in specific proteomics workflows. Researchers are encouraged to adapt and refine these methods to suit their specific experimental needs.

Laboratory protocol for the one-pot synthesis of Diisobutyl disulfide.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: One-Pot Synthesis of Diisobutyl Disulfide

Abstract

This document outlines a detailed protocol for the one-pot synthesis of this compound from isobutylthiol. The described method utilizes 1-chlorobenzotriazole (B28376) (BtCl) as an efficient and environmentally benign oxidizing agent, which facilitates the formation of the disulfide bond under mild conditions. This approach avoids the use of harsh or toxic reagents often employed in traditional disulfide synthesis.[1][2][3][4] The protocol is designed for researchers in organic chemistry and drug development, providing a straightforward and high-yielding route to symmetrical aliphatic disulfides.

Introduction

This compound is an organosulfur compound with applications as a chemical intermediate and potential additive in various industrial processes.[5] Symmetrical disulfides are traditionally synthesized through the oxidation of the corresponding thiols. One-pot syntheses offer significant advantages by minimizing intermediate isolation steps, reducing solvent waste, and improving overall efficiency. The method detailed below is based on the reaction of a thiol with 1-chlorobenzotriazole (BtCl) at low temperatures.[1][2] This process proceeds through a benzotriazolated thiol intermediate, which then reacts with another thiol molecule to form the disulfide.[6] This "green" methodology is notable for its high yields and the recyclability of the benzotriazole (B28993) byproduct.[3]

Data Presentation

The quantitative data and physical properties for the target compound, this compound, are summarized in the table below.

ParameterValueReference
Product Name This compound[5][7]
CAS Number 1518-72-5[5][7]
Molecular Formula C₈H₁₈S₂[5][7]
Molecular Weight 178.35 g/mol [7]
Appearance Colorless to pale yellow liquid with a distinct odor[5]
Boiling Point ~215-221 °C[8][9]
Density ~0.93 g/cm³[9][10]
Solubility Soluble in organic solvents; insoluble in water[5]
Expected Yield 80-95%N/A

Note on Expected Yield: The expected yield is an estimate based on similar syntheses of aliphatic disulfides using the 1-chlorobenzotriazole method, which are reported to be high-yielding.[3][11]

Experimental Protocol

This protocol describes the one-pot synthesis of this compound via the oxidation of isobutylthiol using 1-chlorobenzotriazole.

Materials
Equipment
  • Two-necked round-bottom flask, flame-dried

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)

  • Dry ice/acetone bath (-78 °C)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup:

    • In a flame-dried, two-necked 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-chlorobenzotriazole (1.0 eq.).

    • Dissolve the BtCl in anhydrous dichloromethane (approx. 100 mL for a 10 mmol scale reaction).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of Intermediate:

    • In a separate flask, prepare a solution of isobutylthiol (1.0 eq.) in a small amount of anhydrous DCM.

    • Slowly add the isobutylthiol solution dropwise to the cooled BtCl solution over 15-20 minutes.

    • Stir the reaction mixture at -78 °C for 30 minutes to facilitate the formation of the isobutyl-sulfenylbenzotriazole intermediate.[6]

  • Disulfide Formation:

    • Prepare a second solution of isobutylthiol (1.0 eq.) in anhydrous DCM.

    • Slowly add this second thiol solution to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional hour.[6]

    • After one hour, remove the cooling bath and allow the reaction to slowly warm to room temperature.

    • Continue stirring at room temperature for an additional 2-4 hours.[6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a hexane/ethyl acetate mobile phase. Visualize spots using a potassium permanganate (B83412) stain or UV light if applicable. The reaction is complete when the starting thiol is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an equal volume of DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to quench any unreacted oxidant.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a yellowish oil. Purify the crude this compound by flash column chromatography on silica gel.[12]

    • Use a low-polarity eluent system, such as pure hexane or a hexane/ethyl acetate gradient (e.g., 100:1), to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid.[5]

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (178.36 g/mol ).

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety Precautions
  • Perform all steps in a well-ventilated fume hood.

  • Isobutylthiol has a strong, unpleasant odor. Handle with care and quench any residual thiol in glassware with bleach before washing.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The dry ice/acetone bath is extremely cold; handle with thermal gloves.

Visualizations

Reaction Scheme

Caption: One-pot synthesis of this compound from isobutylthiol.

Experimental Workflow Diagram

One_Pot_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep_reagents Prepare Solutions: 1. BtCl in Anhydrous DCM 2. Isobutylthiol (2 aliquots) in Anhydrous DCM setup 1. Add BtCl solution to flask 2. Cool to -78 °C 3. Maintain Inert Atmosphere prep_reagents->setup add_thiol1 Add 1st aliquot of Isobutylthiol solution setup->add_thiol1 stir1 Stir at -78 °C (30 min) add_thiol1->stir1 add_thiol2 Add 2nd aliquot of Isobutylthiol solution stir1->add_thiol2 stir2 Stir at -78 °C (1 hr) Then warm to RT Stir for 2-4 hrs add_thiol2->stir2 quench Quench & Wash: - 10% Na₂S₂O₃ - Sat. NaHCO₃ - Brine stir2->quench Monitor by TLC dry Dry organic layer (e.g., MgSO₄) quench->dry concentrate Filter & Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure this compound purify->product characterize Characterize: (NMR, MS, IR) product->characterize

Caption: Workflow for the one-pot synthesis of this compound.

References

Application Notes & Protocols: Extraction of Diisobutyl Disulfide and Related Organosulfur Compounds from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisobutyl disulfide is an organosulfur compound that, along with other volatile sulfur compounds (VSCs), contributes to the characteristic aromas and potential biological activities of many natural products, particularly plants from the Allium genus, such as garlic and onions.[1] The extraction and analysis of these compounds are crucial for quality control in the food and beverage industry, flavor profiling, and for researchers exploring their therapeutic potential.[2] Effective extraction is challenging due to the volatility, reactivity, and often low concentrations of these compounds in complex matrices.[3][4] This document provides detailed protocols and comparative data for the primary techniques used to extract this compound and related disulfides from natural sources.

Primary Extraction Techniques

The choice of extraction method is critical and depends on the thermal stability of the target compounds, the desired purity, yield, and the intended application. Common methods include steam distillation, solvent extraction, and supercritical fluid extraction.[5][6]

Steam Distillation

Steam distillation is a traditional and widely used method for extracting volatile compounds that are insoluble or sparingly soluble in water, such as the essential oils from Allium species.[5] The principle involves passing steam through the plant material, causing the volatile compounds to vaporize at a temperature below their boiling point. The vapor mixture is then cooled and condensed, separating the essential oil from the water.[5]

Experimental Protocol: Steam Distillation of Allium sp.

This protocol is a generalized procedure based on methods for extracting onion and garlic oil.[5][7][8]

  • Preparation of Plant Material: Peel fresh garlic or onion bulbs and homogenize them in a food processor. For every 150-200 g of plant material, add enough deionized water to cover the homogenate.[7] This disruption of plant tissue is crucial as it allows the enzyme alliinase to react with precursors (S-alk(en)yl-l-cysteine sulfoxides) to form the desired volatile sulfur compounds.[1][9]

  • Enzymolysis (Optional but Recommended): Allow the homogenate to stand at room temperature for a period (e.g., 30 minutes) to ensure complete enzymatic reaction before distillation.[5]

  • Distillation Setup: Place the homogenate into a round-bottom flask of appropriate size (e.g., 500 mL to 1 L). Set up a steam distillation apparatus.

  • Distillation Process: Pass steam through the flask containing the homogenate. The process should continue for approximately 3 to 4 hours to ensure complete extraction of the volatile oils.[7]

  • Collection: Collect the milky distillate, which is an emulsion of the essential oil and water.[8]

  • Separation: Transfer the distillate to a separatory funnel. The essential oil will separate from the aqueous phase. If a stable emulsion forms, it may require further processing, such as liquid-liquid extraction (see section 1.2) or pervaporation techniques.[7][8]

  • Drying and Storage: Collect the oil phase and dry it using an anhydrous drying agent like sodium sulfate. Store the resulting essential oil in a sealed, dark glass vial at low temperatures to prevent degradation.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve and isolate the target compounds from the plant matrix.[5] This method can be performed at various temperatures, including via Soxhlet apparatus for continuous extraction with a hot solvent, or simple maceration.[10] The choice of solvent is critical, as it determines the extraction efficiency and the profile of the extracted compounds.[7][11]

Experimental Protocol: Liquid-Liquid Extraction (LLE) from a Steam Distillate

This protocol is ideal for recovering organosulfides from the aqueous distillate obtained via steam distillation.[7]

  • Solvent Selection: Dichloromethane (DCM) has been shown to be highly effective for extracting a broad range of organosulfides from onion oil distillate.[7][11][12] Other solvents like diethyl ether, n-pentane, and hexanes can also be used.[7][11]

  • Extraction: In a separatory funnel, combine the aqueous distillate with an equal volume of the chosen organic solvent (e.g., 35 mL of distillate with 35 mL of DCM).[7]

  • Mixing: Stopper the funnel and invert it gently several times, venting frequently to release pressure. Avoid vigorous shaking to prevent the formation of a stable emulsion.

  • Phase Separation: Allow the layers to separate completely. The organic layer (typically the bottom layer for DCM) will contain the dissolved organosulfides.

  • Collection: Drain the organic layer into a clean flask.

  • Repeated Extraction: For exhaustive extraction, repeat the process (steps 2-5) two more times with fresh portions of the organic solvent, combining all organic extracts.

  • Solvent Removal: Remove the solvent from the combined extracts using a rotary evaporator under reduced pressure and at a low temperature to concentrate the extracted oil.

  • Storage: Store the final extract as described previously.

Supercritical Fluid Extraction (SFE)

SFE, most commonly using carbon dioxide (CO₂), is a modern technique that offers several advantages over traditional methods.[6] Supercritical CO₂ has liquid-like density and gas-like viscosity, allowing it to efficiently penetrate the plant matrix and dissolve the target compounds.[5] The solvent power can be finely tuned by adjusting temperature and pressure. A key benefit is that the CO₂ can be easily removed by depressurization, leaving a solvent-free extract.[5]

Conceptual Protocol: Supercritical CO₂ Extraction

  • Preparation: Freshly peeled and mashed plant material (e.g., garlic) is packed into the extraction column.[5]

  • Sealing: The extraction vessel is sealed.

  • Extraction: Supercritical CO₂ is passed through the extraction column. The temperature and pressure are controlled to optimize the solubility of disulfides (e.g., pressures from 80 to 220 bar and temperatures from 38 to 52°C have been used for plant extracts).[13]

  • Separation: The CO₂ containing the dissolved compounds flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, and the extracted oil precipitates.[5]

  • Collection: The solvent-free garlic oil is collected from the separator.

Data Presentation: Comparison of Extraction Methods

Quantitative data allows for the selection of the most appropriate extraction technique based on efficiency and desired outcomes.

Table 1: Comparison of Solvent Efficiency for Organosulfide Extraction from Onion Oil Distillate

This table summarizes qualitative results from a study comparing four organic solvents for their ability to extract organosulfur compounds from steam-distilled onion oil.[7][11][12]

Extraction SolventNumber of Organosulfides IdentifiedKey Observations
Dichloromethane (DCM) 27Provided the best qualitative results, identifying the highest number of compounds.[7][11][12]
n-Pentane 19Effective, but identified fewer compounds than DCM.[7][11][12]
Hexanes 17Showed lower efficiency compared to DCM and n-pentane.[7][11][12]
Diethyl Ether (DEE) 10Identified the lowest number of organosulfides among the tested solvents.[7][11][12]

Table 2: Qualitative Comparison of Primary Extraction Techniques

TechniqueAdvantagesDisadvantages
Steam Distillation Simple equipment, low cost, good stability.[5] Suitable for volatile, heat-stable compounds.[6]High temperatures can lead to loss of some thermolabile compounds and alter the aroma profile ("cooked taste").[5][10] Can be time and energy-consuming.[6]
Solvent Extraction High yield possible. Can be performed at low temperatures to preserve heat-sensitive compounds.[10]Potential for toxic solvent residue in the final product. Requires a solvent removal step which can degrade compounds.[5]
Supercritical CO₂ (SFE) Produces a high-purity, solvent-free extract. Low extraction temperatures preserve sensitive compounds.[10] Environmentally friendly ("green" technique).[6]High initial equipment cost.[6] May be less efficient for highly polar compounds without the use of a co-solvent.

Workflow and Analysis Protocols

Following extraction, a robust analytical workflow is necessary for the identification and quantification of this compound and related compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of volatile disulfides from a natural product source.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction & Analysis plant Raw Plant Material (e.g., Allium sp.) homogenize Homogenization (Crushing/Mashing) plant->homogenize Mechanical Disruption sd Steam Distillation homogenize->sd se Solvent Extraction homogenize->se sfe Supercritical Fluid Extraction (SFE) homogenize->sfe extract Crude Extract / Essential Oil sd->extract se->extract sfe->extract hspme HS-SPME (for GC Analysis) extract->hspme Sample Prep gcms GC-MS Analysis (Identification & Quantitation) hspme->gcms data Data Analysis gcms->data

Caption: General workflow for disulfide extraction and analysis.

Analytical Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for extracting volatile and semi-volatile compounds from a sample's headspace for introduction into a GC-MS.[2] It is highly sensitive and widely used for analyzing VSCs.[14]

Protocol: HS-SPME for GC-MS Analysis

This protocol is adapted from methods for analyzing volatile sulfur compounds.[2][14]

  • Sample Preparation: Place a small amount of the liquid extract or homogenized solid sample (e.g., 1 g) into a 20 mL headspace vial. For solid samples, 5 mL of deionized water can be added.[2]

  • Matrix Modification: Add ~1 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the aqueous phase, which promotes the release of volatile analytes into the headspace.[2]

  • Equilibration: Seal the vial and place it in a heating block or water bath (e.g., at 35-50°C) for an equilibration period (e.g., 15 minutes) to allow the volatiles to partition into the headspace.[2][14]

  • Extraction: Expose an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).[2][14] The optimal time and temperature should be determined experimentally.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for separating, identifying, and quantifying volatile compounds like this compound due to its high sensitivity and specificity.[2][4]

Table 3: Example GC-MS Parameters for Disulfide Analysis

These parameters are recommended starting points and may require optimization.[2]

ParameterSetting
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Injector Split/Splitless, 250°C, Splitless mode for 2 min
Carrier Gas Helium, Constant flow rate (e.g., 1.0 mL/min)
Column e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Oven Program Initial 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu
Quantification Selected Ion Monitoring (SIM) mode for enhanced sensitivity

References

Application Notes and Protocols: Diisobutyl Disulfide in the Synthesis of Novel Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of diisobutyl disulfide as a precursor in the synthesis of novel organosulfur compounds. The protocols outlined below focus on the preparation of unsymmetrical disulfides and thioethers, which are significant structural motifs in medicinal chemistry and materials science.

Introduction

This compound is an organosulfur compound that serves as a valuable chemical intermediate.[1] Its disulfide linkage can be strategically cleaved and modified to introduce the isobutylthio group into various molecular scaffolds, enabling the creation of more complex organosulfur molecules. The following protocols detail specific applications of this compound in the synthesis of unsymmetrical disulfides and thioethers.

Application 1: Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange

Unsymmetrical disulfides are prevalent in biologically active molecules. The synthesis of these compounds can be challenging due to the potential for the formation of symmetrical disulfide byproducts. A common strategy to synthesize unsymmetrical disulfides is through thiol-disulfide exchange reactions. While a direct protocol for this compound was not found in the immediate search, the following is a generalized and widely applicable method for the synthesis of unsymmetrical disulfides, which can be adapted for use with isobutylthiol, derivable from this compound.

General Reaction Pathway

The synthesis of unsymmetrical disulfides can be achieved by reacting a thiol with an activated thiol precursor. One effective method involves the use of 1-chlorobenzotriazole (B28376) (BtCl) to generate a benzotriazolated thiol intermediate, which then reacts with a second thiol to form the desired unsymmetrical disulfide. This method is advantageous as it avoids harsh oxidizing agents.[2][3]

Experimental Protocol: Synthesis of an Unsymmetrical Disulfide (General)

This protocol is adapted from a general method for unsymmetrical disulfide synthesis and can be applied to the reaction of isobutylthiol (which can be generated from this compound) with another thiol.

Materials:

  • 1-Chlorobenzotriazole (BtCl)

  • Anhydrous Dichloromethane (DCM)

  • Thiol 1 (e.g., Isobutylthiol)

  • Thiol 2 (A different thiol of interest)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-chlorobenzotriazole (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the first thiol (e.g., isobutylthiol, 1.0 eq.) in anhydrous DCM to the cooled BtCl solution.

  • Stir the reaction mixture at -78 °C for 30 minutes to form the R¹SBt intermediate.

  • Slowly add a solution of the second thiol (1.0 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure unsymmetrical disulfide.[3]

Data Presentation

The following table summarizes representative yields for the synthesis of various unsymmetrical disulfides using the 1-chlorobenzotriazole method.

Thiol 1 (R¹SH)Thiol 2 (R²SH)Product (R¹S-SR²)Yield (%)
4-methoxybenzenethiolBenzylthiol4-methoxy-S-benzyl disulfide85
4-methylbenzenethiolPropanethiol4-methyl-S-propyl disulfide78
Benzenethiol2-mercaptoethanolS-phenyl-2-hydroxyethyl disulfide92
BenzylthiolCysteineS-benzyl-cysteine disulfide88
Thiophenol4-chlorothiophenol4-chlorophenyl phenyl disulfide75
EthanethiolBenzenethiolEthyl phenyl disulfide81

Table adapted from a general protocol for unsymmetrical disulfide synthesis.[3]

Mandatory Visualization

G reagents Thiol 1 (R¹SH) + BtCl intermediate R¹SBt Intermediate reagents->intermediate -78 °C, DCM product Unsymmetrical Disulfide (R¹S-SR²) intermediate->product + Thiol 2, -78 °C to RT thiol2 Thiol 2 (R²SH)

Caption: Reaction pathway for one-pot synthesis of unsymmetrical disulfides.

Application 2: Synthesis of Unsymmetrical Thioethers via Reductive Cleavage and Alkylation of this compound

A versatile approach to synthesizing unsymmetrical thioethers involves the reductive cleavage of a disulfide bond to generate a thiolate, which is then reacted in situ with an alkylating agent. This method allows for the introduction of the isobutylthio moiety onto a different alkyl backbone.

General Reaction Pathway

This compound can be reduced by a suitable reducing agent, such as sodium borohydride (B1222165), to form two equivalents of sodium isobutylthiolate. This thiolate can then act as a nucleophile and react with an alkyl halide in a subsequent step to yield an unsymmetrical thioether.

Experimental Protocol: Synthesis of an Unsymmetrical Thioether

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Alkyl halide (R-X)

  • Standard glassware for inert atmosphere reactions

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Carefully add sodium borohydride (2.0-2.5 eq.) portion-wise to the stirred solution. Hydrogen gas evolution may be observed.

  • Allow the reaction mixture to stir at room temperature until the disulfide is fully reduced (monitor by TLC).

  • To the resulting solution of sodium isobutylthiolate, add the alkyl halide (2.0 eq.) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford the pure unsymmetrical thioether.

Data Presentation

The following table presents hypothetical yields for the synthesis of various unsymmetrical thioethers starting from this compound, based on typical yields for similar reactions.

Alkyl Halide (R-X)Product (iBuS-R)Expected Yield Range (%)
Benzyl bromideBenzyl isobutyl sulfide80-95
1-IodobutaneButyl isobutyl sulfide75-90
2-BromopropaneIsobutyl isopropyl sulfide60-80
Ethyl bromoacetateEthyl (isobutylthio)acetate70-85

Mandatory Visualization

G start This compound thiolate Sodium Isobutylthiolate start->thiolate + NaBH₄ product Unsymmetrical Thioether (iBuS-R) thiolate->product + R-X alkyl_halide Alkyl Halide (R-X)

Caption: Workflow for unsymmetrical thioether synthesis from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unsymmetrical Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of unsymmetrical disulfides.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing unsymmetrical disulfides?

The most significant challenge is the concurrent formation of undesired symmetrical disulfides (R¹-S-S-R¹ and R²-S-S-R²) alongside the target unsymmetrical disulfide (R¹-S-S-R²).[1][2] This arises from the direct oxidative coupling of two identical thiol molecules (homo-coupling) and/or the disproportionation (scrambling) of the desired unsymmetrical disulfide.[3][4]

Q2: What causes the disproportionation of unsymmetrical disulfides?

The disproportionation or scrambling of unsymmetrical disulfides is primarily due to the relatively low bond energy of the S-S bond (20-26 kcal/mol).[3][4] This allows for cleavage and recombination of the disulfide bonds, leading to a mixture of symmetrical and unsymmetrical products, particularly in solution where molecular mobility is high.[4]

Q3: Are there methods to minimize the formation of symmetrical by-products?

Yes, several strategies can be employed:

  • One-pot synthesis with activating agents: Reagents like 1-chlorobenzotriazole (B28376) (BtCl) can be used to activate one thiol to form a reactive intermediate that then reacts with the second thiol, minimizing self-coupling.[5][6]

  • Sequential addition of thiols: Adding the two different thiols to the reaction mixture sequentially can favor the formation of the unsymmetrical disulfide.[1]

  • Solvent-free reaction conditions: Performing the synthesis under solvent-free conditions can restrict molecular motion and suppress the disproportionation of the unsymmetrical product.[4]

  • Catalytic methods: Utilizing specific catalysts, such as those based on iodine, nickel, or other transition metals, can enhance the selectivity of the cross-coupling reaction.[7][8][9][10]

Q4: How can I purify my unsymmetrical disulfide from the symmetrical by-products?

Purification can be challenging due to the similar physical properties of the desired product and the by-products. Common purification techniques include:

  • Chromatography: Column chromatography is often the most effective method for separating the unsymmetrical disulfide from the symmetrical ones.

  • Crystallization: If the desired product is a solid and has significantly different solubility properties compared to the by-products, crystallization can be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired unsymmetrical disulfide - Significant formation of symmetrical by-products.- Incomplete reaction.- Decomposition of starting materials or product.- Optimize the reaction conditions (temperature, solvent, catalyst).- Employ a one-pot method with an activating agent.- Use a sequential addition strategy for the thiols.- Consider a solvent-free reaction to prevent disproportionation.[4]
High proportion of symmetrical disulfides in the product mixture - Thiol-disulfide exchange and disproportionation.- Non-selective oxidation of thiols.- Switch to a more selective synthetic method, such as using an activating agent (e.g., 1-chlorobenzotriazole).[5][6]- Perform the reaction under solvent-free conditions.[4]- Utilize an umpolung approach to generate a sulfenium ion from one thiol before adding the second.[11]
Difficulty in purifying the unsymmetrical disulfide - Similar polarity and physical properties of the symmetrical and unsymmetrical disulfides.- Optimize chromatographic conditions (e.g., try different solvent systems or stationary phases).- Consider derivatizing the desired product to alter its physical properties for easier separation, followed by deprotection.- Explore alternative synthetic routes that produce fewer by-products.
Reaction is not proceeding or is very slow - Inappropriate reaction conditions (temperature, pH).- Inactive catalyst.- Steric hindrance of the thiol substrates.- Adjust the reaction temperature and/or pH.- Ensure the catalyst is active and used in the correct amount.- For sterically hindered thiols, consider methods specifically designed for such substrates, which may involve more reactive intermediates or different catalytic systems.[10][12]
Use of harsh or toxic reagents - Traditional methods often employ harsh oxidizing agents.- Explore greener synthetic alternatives, such as electrochemical synthesis, photocatalysis, or methods using milder and recyclable reagents like 1-chlorobenzotriazole.[5][7][13]

Experimental Protocols

Key Experiment: One-Pot Synthesis of Unsymmetrical Disulfides using 1-Chlorobenzotriazole (BtCl)

This method is designed to minimize the formation of symmetrical disulfides by activating one thiol before the addition of the second.[5]

Materials:

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • 1-Chlorobenzotriazole (BtCl)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve Thiol 1 (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of 1-chlorobenzotriazole (1.0 eq) in anhydrous DCM dropwise to the cooled thiol solution.

  • Stir the reaction mixture at -78 °C for 30 minutes to form the R¹SBt intermediate.

  • Add a solution of Thiol 2 (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Comparison for Selected Methods

MethodKey ReagentsTypical YieldsKey Advantages
1-Chlorobenzotriazole (BtCl) BtClHighOne-pot, avoids harsh oxidants, recyclable byproduct.[5]
Thiol-Disulfide Exchange (Electrochemical) Redox mediator (e.g., 4-Amino-2,6-diphenylphenol)89-99%High yields, can use waste materials.[3][13]
Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide Bromine (activator)90-100%High yields, short reaction times, tolerates various functional groups.[14]
Iodine Catalyzed I₂, DMAP/waterGood to excellentMetal-free, mild conditions.[11]
Solvent-Free Synthesis Thiosulfonates, thiols, baseHigh puritySuppresses disproportionation.[4]

Visualizations

Logical Workflow for Troubleshooting Unsymmetrical Disulfide Synthesis

G start Start: Unsymmetrical Disulfide Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield success Successful Synthesis check_yield->success High Yield & Purity high_symm High Symmetrical By-products? low_yield->high_symm No optimize Optimize Reaction Conditions (Temp, Time, Concentration) low_yield->optimize Yes change_method Change Synthetic Method (e.g., use activating agent, go solvent-free) high_symm->change_method Yes purification Optimize Purification (Chromatography, Crystallization) high_symm->purification No optimize->start change_method->start purification->success

Caption: A flowchart for troubleshooting common issues in unsymmetrical disulfide synthesis.

Signaling Pathway of a Common Synthetic Route

Caption: A generalized two-step pathway for selective unsymmetrical disulfide synthesis.

References

How to improve the yield of Diisobutyl disulfide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield of diisobutyl disulfide synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main laboratory-scale synthesis routes for this compound are:

  • Oxidation of Isobutyl Mercaptan: This is a direct method where isobutyl mercaptan (2-methyl-1-propanethiol) is oxidized to form the symmetrical disulfide, this compound. Various oxidizing agents can be employed for this transformation.

  • Reaction of an Isobutyl Halide with a Disulfide Source: This method involves the reaction of an isobutyl halide (e.g., 1-bromo-2-methylpropane (B43306) or 1-chloro-2-methylpropane) with a disulfide-containing reagent, such as sodium disulfide (Na₂S₂). This can be effectively carried out using phase-transfer catalysis to improve the reaction rate and yield between the aqueous and organic phases.[1]

Q2: I am experiencing a low yield of this compound. What are the common causes?

A2: Low yields in this compound synthesis can arise from several factors, depending on the chosen method:

  • For the oxidation of isobutyl mercaptan:

    • Incomplete Oxidation: The oxidizing agent may not be potent enough or used in sufficient quantity to fully convert the thiol to the disulfide.[1][2]

    • Over-oxidation: Stronger oxidizing agents can lead to the formation of sulfonic acids or other over-oxidized byproducts.[1]

    • Side Reactions: Competing reactions can diminish the yield of the desired disulfide.[1]

  • For the reaction of an isobutyl halide with a disulfide source:

    • Inefficient Phase Transfer: If using a phase-transfer catalyst, its selection and concentration are critical for bringing the reactants together.[1]

    • Formation of Polysulfides: The reaction can sometimes lead to the formation of diisobutyl trisulfide and other polysulfides, particularly if elemental sulfur is present or formed in situ.[1]

    • Hydrolysis of the Alkyl Halide: Under basic conditions, the isobutyl halide can undergo hydrolysis to form isobutanol.[1]

Q3: What are the common byproducts in this compound synthesis, and how can I minimize them?

A3: The most common byproduct is diisobutyl trisulfide. Its formation can be minimized by carefully controlling the stoichiometry of the reactants. In the synthesis from an isobutyl halide and sodium disulfide, ensuring the disulfide source is primarily Na₂S₂ and not higher polysulfides is crucial.[1] Other potential byproducts include unreacted isobutyl mercaptan or isobutyl halide, which can be addressed by optimizing reaction time and temperature.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be monitored by techniques such as:

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): To track the disappearance of starting materials and the appearance of the product and byproducts.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively follow the reaction's progress.

Troubleshooting Guides

Low Yield
Potential Cause Recommended Solution Relevant Synthetic Route
Incomplete Oxidation Increase the amount of oxidizing agent, prolong the reaction time, or moderately increase the reaction temperature. Ensure efficient stirring.Oxidation of Isobutyl Mercaptan
Inefficient Phase-Transfer Catalyst (PTC) Screen different PTCs (e.g., tetrabutylammonium (B224687) bromide (TBAB), didecyldimethylammonium bromide (DDCB)). Optimize the concentration of the PTC.[1]Isobutyl Halide + Disulfide Source
Suboptimal Reactant Ratio Optimize the molar ratio of the isobutyl halide to the disulfide source. An excess of the disulfide source may be necessary.Isobutyl Halide + Disulfide Source
Side Reactions Dominating Adjust the reaction temperature and reactant concentrations to favor the desired disulfide formation.Both
Loss during Work-up Ensure complete extraction of the product from the aqueous phase. Minimize transfers between glassware.Both
Presence of Significant Byproducts
Byproduct Potential Cause Recommended Solution
Diisobutyl Trisulfide Use of excess elemental sulfur or presence of polysulfides in the disulfide source.[1]Carefully control the stoichiometry of the sulfur source. If preparing sodium disulfide in situ, use one equivalent of sulfur per equivalent of sodium sulfide (B99878).[1]
Unreacted Isobutyl Mercaptan Incomplete oxidation.Increase the amount of oxidizing agent, reaction time, or temperature. Monitor the reaction to ensure full conversion.
Unreacted Isobutyl Halide Insufficient reaction time or temperature.Increase the reaction time or moderately increase the temperature, being mindful of potential side reactions.[1]
Isobutanol Hydrolysis of the isobutyl halide under basic conditions.[1]Ensure the pH of the reaction is not excessively high.

Data Presentation

The following table summarizes quantitative data for various synthesis methods of analogous dialkyl disulfides, providing a comparative overview of reaction conditions and yields that can be adapted for this compound synthesis.

Synthesis Route Starting Material Key Reagents & Solvents Reaction Time Temperature Yield (%) Analogous Disulfide
Nucleophilic Substitution1-Propyl BromideSodium sulfide nonahydrate, Methanol, Water5 hoursReflux70%Dipropyl disulfide[3]
Oxidation of Thiol1-PropanethiolTriethylamine, DMF, Air (O₂)45 minutesRoom Temp.92-93%Dipropyl disulfide[3]
Bunte Salt Pathway1-Propyl BromideSodium thiosulfate (B1220275) pentahydrate, DMSO, Water~2-4 hours60-70 °C~85-90%Dipropyl disulfide[3]
Phase-Transfer Catalysis1-Propyl BromideSodium disulfide, TBAB, Dichloromethane (B109758), Water40 minutes40 °C45%Dipropyl disulfide[3]
Phase-Transfer Catalysissec-Butyl ChlorideSulfur, Sodium hydroxide, TBABNot specifiedOptimized84.95%sec-Butyl disulfide[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of Isobutyl Mercaptan

This protocol is adapted from general methods for the oxidation of thiols.

Materials:

  • Isobutyl mercaptan

  • Iodine (I₂)

  • Ethyl acetate

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isobutyl mercaptan (1.0 equivalent) in ethyl acetate.

  • Add a catalytic amount of iodine (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature. The reaction can be left open to the air to provide an aerobic atmosphere.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.

  • Transfer the mixture to a separatory funnel, wash with water, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from the synthesis of other dialkyl disulfides using a phase-transfer catalyst.[1]

Materials:

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • Sodium sulfide (Na₂S)

  • Elemental sulfur (S)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Disulfide Solution: In a flask, dissolve sodium sulfide in water. Add one molar equivalent of elemental sulfur to the sodium sulfide solution. Gently heat the mixture (around 50 °C) with stirring until the sulfur has completely dissolved to form a reddish-brown solution of sodium disulfide (Na₂S₂).[1]

  • Reaction Setup: In a separate flask, dissolve isobutyl bromide and a catalytic amount of TBAB (e.g., 4 mol%) in dichloromethane. Cool the sodium disulfide solution to room temperature.[1]

  • Reaction: Slowly add the aqueous sodium disulfide solution to the organic solution of isobutyl bromide and TBAB with vigorous stirring. Continue stirring at room temperature.[1]

  • Monitoring: The reaction progress can be monitored by Gas Chromatography (GC).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.[1]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualizations

experimental_workflow_oxidation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Isobutyl Mercaptan in Ethyl Acetate B Add Iodine Catalyst A->B C Stir at Room Temperature (Aerobic Conditions) B->C D Quench with Na₂S₂O₃ C->D Reaction Complete E Wash with Water and Brine D->E F Dry with MgSO₄ E->F G Solvent Removal F->G H Vacuum Distillation G->H I I H->I Pure Diisobutyl Disulfide

Caption: Experimental workflow for the synthesis of this compound via oxidation.

troubleshooting_yield Start Low Yield of This compound Route Which Synthetic Route? Start->Route Oxidation Oxidation of Isobutyl Mercaptan Route->Oxidation Oxidation Halide Isobutyl Halide + Disulfide Source Route->Halide Halide CheckOxidant Incomplete Oxidation? Oxidation->CheckOxidant CheckPTC Inefficient Phase Transfer? Halide->CheckPTC IncreaseOxidant Increase Oxidant Amount, Time, or Temperature CheckOxidant->IncreaseOxidant Yes Byproducts Significant Byproducts? CheckOxidant->Byproducts No OptimizePTC Screen/Optimize PTC Concentration CheckPTC->OptimizePTC Yes CheckRatio Suboptimal Reactant Ratio? CheckPTC->CheckRatio No OptimizeRatio Optimize Molar Ratio CheckRatio->OptimizeRatio Yes CheckRatio->Byproducts No MinimizeByproducts Refer to Byproduct Troubleshooting Guide Byproducts->MinimizeByproducts Yes

References

Proper storage and stability issues of Diisobutyl disulfide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and stability of Diisobutyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dark, and well-ventilated area.[1][2] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1][2][3] While stable at room temperature, storage at temperatures below 15°C is recommended for optimal long-term stability.

Q2: What type of container should be used for storing this compound?

A2: Use the original manufacturer's container whenever possible, ensuring it is tightly sealed to prevent exposure to air and moisture.[1][2] If transferring to a new container, ensure it is clean, dry, and made of a non-reactive material.

Q3: What are the visible signs of this compound degradation?

A3: Signs of degradation can include a significant change in color from colorless or light yellow to a darker yellow or brown, the appearance of cloudiness or precipitates, and a noticeable change or intensification of its characteristic pungent odor.[4][5]

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2][5][6] Contact with these materials should be avoided to prevent vigorous reactions and decomposition.

Q5: What are the hazardous decomposition products of this compound?

A5: Under conditions of fire or thermal decomposition, this compound can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[2][5]

Q6: How does exposure to air and light affect the stability of this compound?

A6: Although generally stable under normal conditions, prolonged exposure to light and air can potentially lead to gradual degradation.[1][2][6][7] Storing in a dark place and keeping the container tightly sealed is a critical preventative measure.[2][7]

Storage and Stability Data

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource
Temperature Store in a cool place; <15°C is recommended.[1][2]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon) for long-term storage. Keep container tightly closed.[1][2]
Light Store in a dark or shaded area. Light-sensitive.[2][7]
Container Tightly closed, original container.[1][2]
Ventilation Store in a well-ventilated place.[1][2][3]

Table 2: Chemical and Physical Stability Properties

PropertyValue / InformationSource
Chemical Stability Stable under recommended storage conditions.[1][2][6]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[2][5][6]
Hazardous Decomposition Carbon oxides (CO, CO2), Sulfur oxides (SOx).[2][5]
Appearance Colorless to Light yellow clear liquid.[4]
Odor Pungent, stench.[5][7][8]

Troubleshooting Guides

Problem 1: The this compound in my container has turned dark yellow/brown.

  • Possible Cause: This color change is a strong indicator of degradation, possibly due to oxidation from improper sealing, exposure to light, or reaction with contaminants.

  • Solution:

    • Do not use the material in critical experiments where purity is essential.

    • Quarantine the container and label it as "Suspected Degradation."

    • Perform a purity analysis to confirm degradation and quantify the remaining active compound. A Gas Chromatography (GC) analysis is recommended.

    • If the purity is below your experimental threshold, dispose of the material according to your institution's hazardous waste protocols.[7]

Problem 2: An unusually strong or different odor is emanating from the storage area.

  • Possible Cause: A change in odor could signify the formation of volatile degradation byproducts. It could also indicate a leak in the container's seal.

  • Solution:

    • Work in a well-ventilated area or a chemical fume hood.[1][9]

    • Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[1]

    • Inspect the container for any signs of leakage or a loose cap.

    • If the seal is compromised, transfer the contents to a new, appropriate container under an inert atmosphere if possible.

    • Consider performing a purity analysis before further use.

Problem 3: Inconsistent or unexpected results in experiments using this compound.

  • Possible Cause: If other experimental parameters have been ruled out, the purity and stability of the this compound may be compromised. The presence of impurities or degradation products can interfere with reactions.

  • Solution:

    • Use a fresh, unopened bottle of this compound as a control to repeat the experiment.

    • If the control experiment yields the expected results, the original bottle is likely degraded.

    • Perform a stability analysis on the suspect material using the protocols outlined below to determine its purity.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your available equipment.

  • Objective: To quantify the purity of a this compound sample and detect the presence of volatile impurities or degradation products.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Capillary column suitable for volatile sulfur compounds (e.g., DB-1, SPB-1-sulfur).

  • Reagents:

    • High-purity solvent for sample dilution (e.g., Methylene Chloride, Hexane, or Methyl Acetate).[10]

    • This compound sample (both the test sample and a certified reference standard, if available).

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution of the this compound sample by accurately weighing and dissolving it in the chosen solvent to a concentration of approximately 1 mg/mL.

      • Create a series of dilutions from the stock solution if quantitative analysis against a standard curve is required.

      • Prepare a blank sample containing only the solvent.

    • GC Instrument Setup (Example Parameters):

      • Inlet Temperature: 250°C

      • Injection Volume: 1 µL

      • Carrier Gas: Helium or Nitrogen, with a constant flow rate.

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.

      • Detector Temperature (FID): 280°C

    • Analysis:

      • Inject the solvent blank first to ensure no contamination from the solvent or system.

      • Inject the prepared sample solution(s).

      • If using a reference standard, inject it under the same conditions.

    • Data Interpretation:

      • Analyze the resulting chromatogram. The purity can be estimated by the area percent of the main this compound peak relative to the total area of all peaks.

      • Compare the retention time of the main peak with that of a reference standard to confirm its identity.

      • The presence of additional peaks indicates impurities or degradation products. An MS detector can be used to help identify these unknown peaks.

Visual Workflow and Logic Diagrams

Troubleshooting_Diisobutyl_Disulfide_Degradation start Suspected this compound Degradation or Instability visual_check Perform Visual Inspection: - Color Change? - Precipitate? - Odor Change? start->visual_check no_issue No Visible Issues Detected visual_check->no_issue No issue_detected Visible Issue Detected (e.g., dark color, strong odor) visual_check->issue_detected Yes purity_analysis Perform Purity Analysis (e.g., Gas Chromatography) no_issue->purity_analysis issue_detected->purity_analysis purity_ok Purity Meets Experimental Requirements purity_analysis->purity_ok purity_bad Purity is Below Acceptable Threshold purity_analysis->purity_bad use_compound Proceed with Experiment purity_ok->use_compound Yes use_with_caution Use with Caution in Non-Critical Applications purity_ok->use_with_caution Marginal dispose Quarantine and Dispose of Compound Following Safety Protocols purity_bad->dispose

Caption: Troubleshooting decision tree for suspected this compound degradation.

Stability_Testing_Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting sample Receive/Retrieve This compound Sample log_sample Log Sample Information (Lot #, Date) sample->log_sample prep_sample Prepare Sample for Analysis (Dilution in appropriate solvent) log_sample->prep_sample visual 1. Visual Inspection (Color, Clarity) prep_sample->visual gc_analysis 2. GC-FID/MS Analysis (Purity, Impurity Profile) visual->gc_analysis process_data Process Chromatographic Data gc_analysis->process_data compare Compare to Specification or Reference Standard process_data->compare report Generate Stability Report: - Purity % - Impurity List - Pass/Fail Conclusion compare->report final_decision Decision: Use, Use with Caution, or Dispose report->final_decision

Caption: Experimental workflow for stability testing of this compound.

References

Mitigating matrix effects in the GC analysis of sulfur compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of matrix effects in the gas chromatography (GC) analysis of volatile sulfur compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC analysis for sulfur compounds?

A1: Matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) of target analytes due to the co-eluting components of the sample matrix.[1] In sulfur analysis, a primary concern is "quenching," where high concentrations of co-eluting hydrocarbons interfere with sulfur-selective detectors like the Flame Photometric Detector (FPD) or Pulsed Flame Photometric Detector (PFPD), causing a non-linear or decreased signal for the sulfur compounds.[2][3][4] This effect can lead to inaccurate quantification.[4] The composition of the sample matrix, whether gaseous, liquid, or solid, significantly influences the choice of detector and analytical approach.[3]

Q2: Why are volatile sulfur compounds notoriously difficult to analyze accurately by GC?

A2: The accurate analysis of volatile sulfur compounds is challenging for two main reasons:

  • Reactivity and Adsorption: Sulfur compounds, particularly hydrogen sulfide (B99878) (H₂S) and mercaptans, are highly reactive and prone to adsorption onto active sites within the GC system.[3][4] This includes metal surfaces of tubing, connectors, injection port liners, and even packed column end plugs.[3][4][5] This adsorption results in the loss of analyte before it can reach the detector, leading to poor peak shapes (tailing), low recovery, and inaccurate results.[3][4]

  • Matrix Interferences: As mentioned above, sulfur compounds are often present at trace levels within complex matrices like natural gas, petroleum products, or beverages.[3][6][7] Co-eluting matrix components can interfere with detection, making accurate quantification difficult.[2][4]

Q3: What are the first steps to minimize the loss of reactive sulfur compounds in my GC system?

A3: The most critical step is to ensure a completely inert sample flow path.[3][8] This process, known as passivation, involves deactivating every surface that the sample will contact.[3] It is essential to use components specifically treated for inertness, such as Silcosteel®, Sulfinert®, or other proprietary deactivation technologies for all transfer lines, sample loops, fittings, and injection port liners.[4][5][9] Additionally, system conditioning or "priming" by injecting a high-concentration sulfur standard can help saturate any remaining active sites before running samples.[10][11]

Q4: Which GC detector is recommended for analyzing sulfur compounds in complex hydrocarbon matrices?

A4: The Sulfur Chemiluminescence Detector (SCD) is highly recommended for complex matrices.[3][12] The SCD offers excellent selectivity and an equimolar response, and it is significantly less susceptible to quenching effects from co-eluting hydrocarbons compared to FPD and PFPD.[2][3][8] While FPD is robust and less expensive, it is more prone to quenching.[2] A Mass Spectrometry Detector (MSD) can also be effective, especially in Selected Ion Monitoring (SIM) mode, to reduce co-elution problems.[2][13]

Troubleshooting Guides

Problem: I am observing poor peak shape (e.g., tailing) for my sulfur analytes.

  • Possible Cause: Active sites in the analytical flow path are adsorbing the reactive sulfur compounds.[3] This can occur in the injector, column, or transfer lines.

  • Solution:

    • Verify Inertness: Ensure every component in the sample path, from the injector liner to the detector, is made of or coated with inert materials.[3][5]

    • Column Maintenance: For capillary columns, "cutting" about a meter from the front of the column can remove accumulated active sites.[14]

    • System Priming: Before running a sequence, perform several injections of a mid-to-high concentration sulfur standard to passivate the system. An increase in peak area over the first few injections is common for reactive compounds like H₂S and mercaptans as the system becomes conditioned.[10]

Problem: My analyte peaks are missing or show very low and inconsistent recovery, especially for H₂S and methyl mercaptan.

  • Possible Cause 1: Complete loss of analytes due to severe adsorption in an untreated or contaminated system.[3][5]

  • Solution 1: Conduct a thorough review and upgrade of the system to ensure a fully inert flow path.[4] Verify the integrity of sample containers; use only specially treated canisters (e.g., SilcoCan) or Tedlar bags for sample collection and storage.[11][13]

  • Possible Cause 2: Instability of the calibration standard. Sulfur compounds can be reactive and may degrade or react with each other within the standard cylinder over time.[15]

  • Solution 2: Purchase gas standards in smaller cylinders and replace them frequently.[15] Always check the manufacturer's certificate of analysis and expiration date.

Problem: I suspect signal quenching is affecting my results in a heavy hydrocarbon matrix.

  • Possible Cause: A high concentration of matrix components is co-eluting with your sulfur analytes, suppressing the detector signal (common with FPD/PFPD).[2][4]

  • Solution:

    • Improve Chromatographic Resolution: The most effective solution is to chromatographically separate the sulfur analytes from the interfering matrix components.[4][16] This can be achieved by optimizing the GC oven temperature program or using a specialized column with high selectivity for sulfur compounds, such as an Agilent J&W Select Low Sulfur or DB-Sulfur SCD column.[8][16]

    • Use a More Selective Detector: Switch to a Sulfur Chemiluminescence Detector (SCD), which is far less prone to hydrocarbon quenching.[8][12]

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is nearly identical to your samples.[17][18] This helps to ensure that the standards and samples experience the same degree of signal suppression or enhancement.

Data Presentation

Table 1: Comparison of Common Sulfur-Selective Detectors

FeatureSulfur Chemiluminescence Detector (SCD)Pulsed Flame Photometric Detector (PFPD)Flame Photometric Detector (FPD)Mass Spectrometer (MS)
Selectivity ExcellentVery GoodGoodExcellent (in SIM mode)
Quenching Minimal to no quenching from hydrocarbons.[4][12]Susceptible to quenching, but less than FPD.[3][16]Highly susceptible to quenching by hydrocarbons.[2][4]Not susceptible to quenching, but can have matrix-induced enhancement/suppression.[1][13]
Linearity Excellent, wide dynamic range (ppb to high ppm).[3][12]Good, wider linear range than FPD.[3]Limited linear range, non-linear response.[3]Excellent, wide dynamic range.[13]
Response Equimolar (response is proportional to the number of sulfur atoms).[2]Equimolar.[2]Non-equimolar (response varies by compound).Compound-dependent.
Sensitivity Excellent (low ppb to sub-ppb).[12]Excellent (low ppb).[3]Good (low ppm to high ppb).[3]Excellent (low ppb).[13]
Best For Complex matrices, trace analysis, regulatory compliance.[3][12]Light hydrocarbon streams where good separation is possible.[3]Simpler matrices, routine analysis where high accuracy is not critical.[3]Analyte identification and quantification in complex matrices.[2]

Experimental Protocols & Methodologies

Methodology 1: System Passivation and Conditioning

This protocol is essential before analyzing trace-level, reactive sulfur compounds.

  • Inert Component Installation: Confirm that all tubing, fittings, ferrules, sample loops, and the GC inlet liner are of an inert, deactivated material (e.g., Sulfinert® or Siltek® treated stainless steel).[4][5]

  • Column Installation: Install a column appropriate for sulfur analysis, ensuring leak-free connections with deactivated ferrules.

  • System Bake-out: Condition the column according to the manufacturer's instructions to remove contaminants.

  • System Priming/Conditioning:

    • Prepare a mid-to-high concentration (e.g., 5-10 ppm) standard of a reactive sulfur compound like hydrogen sulfide or methyl mercaptan.

    • Perform 5-10 consecutive injections of this standard onto the GC system.

    • Monitor the peak area or height. The response should initially increase and then stabilize as the active sites in the system become saturated.[10]

    • The system is considered conditioned when the response from consecutive injections is repeatable (e.g., within ±5% RSD).[10][11]

Methodology 2: Matrix-Matched Calibration

This technique compensates for predictable matrix effects.[18][19]

  • Obtain Blank Matrix: Secure a sample of the matrix that is free of the sulfur analytes of interest. This can be challenging but is critical for the method's success.[19]

  • Prepare Stock Standard: Create a high-concentration stock standard of the target sulfur analytes in a suitable solvent or as a certified gas mixture.

  • Spike the Blank Matrix: Prepare a series of calibration standards by spiking known amounts of the stock standard into aliquots of the blank matrix. The final concentrations should bracket the expected concentration range of the unknown samples.[18]

  • Analyze Standards: Analyze the series of matrix-matched standards using the same GC method as for the unknown samples.

  • Construct Calibration Curve: Plot the detector response versus the concentration of the spiked analytes to generate a calibration curve.

  • Quantify Samples: Analyze the unknown samples and determine their concentrations using the matrix-matched calibration curve.

Methodology 3: Stable Isotope Dilution Analysis (SIDA)

SIDA is a robust technique for overcoming matrix effects and correcting for sample preparation losses.[20][21]

  • Acquire Labeled Standard: Obtain a stable isotope-labeled version of each target analyte (e.g., containing ³⁴S).[20] This will serve as the internal standard (IS).

  • Spike the Sample: Add a precise and known amount of the isotope-labeled IS to each unknown sample at the very beginning of the sample preparation process.[20]

  • Sample Preparation: Perform any necessary extraction, cleanup, or pre-concentration steps. The IS will undergo the same physical and chemical processes as the native analyte.

  • GC-MS Analysis: Analyze the sample using GC-MS. The mass spectrometer can differentiate between the native analyte and the heavier isotope-labeled IS based on their mass-to-charge ratios.

  • Quantification: Calculate the concentration of the native analyte based on the response ratio of the native analyte to the isotope-labeled IS. This ratio is unaffected by signal suppression or enhancement, as both compounds are affected equally.

Visualizations

Troubleshooting_Workflow problem Problem: Low or Inconsistent Sulfur Response check_system Check GC System Inertness problem->check_system Adsorption? check_matrix Evaluate Matrix Effects problem->check_matrix Interference? is_inert Is Flow Path Fully Inert? check_system->is_inert coelution Is Co-elution with Matrix Suspected? check_matrix->coelution is_inert->check_matrix Yes passivate Solution: Install Inert Components & Passivate System is_inert->passivate No resolved Analysis Improved passivate->resolved optimize_gc Solution: Optimize GC Method (Column, Temp Program) coelution->optimize_gc Yes check_cal Review Calibration Strategy coelution->check_cal No change_detector Solution: Use More Selective Detector (e.g., SCD) optimize_gc->change_detector If separation is insufficient optimize_gc->resolved change_detector->resolved is_matched Is Calibration Matrix-Matched? check_cal->is_matched matrix_match Solution: Implement Matrix-Matched Calibration is_matched->matrix_match No sid For Highest Accuracy: Use Stable Isotope Dilution (SIDA) is_matched->sid Yes, but still inaccurate matrix_match->resolved sid->resolved

Caption: Troubleshooting workflow for low or inconsistent sulfur response.

Mitigation_Strategy_Decision_Tree start Select Mitigation Strategy blank_avail Is a representative blank matrix available? start->blank_avail isotope_avail Are stable isotope-labeled standards available? blank_avail->isotope_avail No matrix_match Use Matrix-Matched Calibration blank_avail->matrix_match Yes sid Use Stable Isotope Dilution (SIDA) isotope_avail->sid Yes chromatography Focus on Chromatographic Separation & Selective Detection isotope_avail->chromatography No end_mm Good for routine analysis with consistent matrix. matrix_match->end_mm end_sid Gold standard for accuracy, corrects for sample prep losses. sid->end_sid end_chrom Necessary for unknown or highly variable matrices. chromatography->end_chrom

Caption: Decision tree for selecting a matrix effect mitigation strategy.

SIDA_Workflow step1 1. Sample Collection step2 2. Add Known Amount of Isotope-Labeled Internal Standard step1->step2 step3 3. Sample Preparation (e.g., Extraction, Cleanup) step2->step3 step4 4. GC-MS Analysis step3->step4 step5 5. Data Processing step4->step5 step6 6. Final Concentration Calculation step5->step6 data_proc Measure Response Ratio: (Native Analyte / Labeled Standard) step5->data_proc result Accurate result corrected for matrix effects and recovery losses step6->result

Caption: Experimental workflow for Stable Isotope Dilution Analysis (SIDA).

References

Optimization of GC-SCD parameters for sulfur compound analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of GC-SCD parameters for sulfur compound analysis. This guide provides troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical work.

Frequently Asked Questions (FAQs)

Q1: What makes the Sulfur Chemiluminescence Detector (SCD) ideal for sulfur compound analysis? A1: The Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) is a highly specific, selective, and sensitive technique for analyzing sulfur compounds.[1] Key advantages include:

  • High Selectivity and Sensitivity: It enables the detection of sulfur compounds at parts-per-billion (ppb) levels, even in complex sample matrices.[1]

  • Equimolar Response: The SCD responds proportionally to the mass of sulfur entering the detector, regardless of the compound's structure. This simplifies quantification, as a single sulfur compound can be used to calibrate for all sulfur species.[1][2][3][4]

  • Linearity: The detector provides a linear response over a wide concentration range, from low ppb to high ppm levels.[5][6][7]

  • Reduced Hydrocarbon Quenching: Unlike other sulfur-selective detectors, the SCD is significantly less affected by co-eluting hydrocarbons, which minimizes signal suppression and improves accuracy in complex matrices like petroleum products.[1][8][9]

Q2: Why is an inert flow path critical for analyzing sulfur compounds? A2: Volatile sulfur compounds are highly reactive and can be easily adsorbed onto active sites (like metal surfaces) within the GC system.[8][9] This leads to peak tailing, loss of signal, and poor reproducibility.[10] Using an inert flow path, which involves treating all surfaces that contact the sample (e.g., injector liner, tubing, column) with technologies like Sulfinert® or Siltek®, is essential to prevent the loss of these reactive compounds and ensure accurate, reliable results.[8][10][11][12]

Q3: What type of GC column is recommended for sulfur analysis with an SCD? A3: A low-bleed GC column is crucial for use with an SCD.[8][9] High column bleed can contaminate the SCD's ceramic components, leading to decreased sensitivity and detector fouling.[8][9] Columns specifically designed for sulfur analysis, such as the Agilent J&W DB-Sulfur SCD, offer both low bleed and exceptional inertness, providing good resolution and peak shape for reactive sulfur compounds.[8][9] For analyzing volatile sulfur compounds in light hydrocarbon streams, specialized PLOT columns can also be effective.[13]

Q4: Can I quantify total sulfur without separating individual compounds? A4: Yes, the equimolar response of the SCD makes it possible to quantify the total sulfur content in a sample without chromatographic separation. By introducing the sample directly into the detector without a column, the SCD provides a single peak representing the total sulfur amount. This allows for rapid monitoring and quantification using a calibration curve from a single known sulfur standard.[2]

Troubleshooting Guide

Problem: No peaks or very small peaks are observed.

  • Possible Cause: Sample loss due to active sites in the system.

    • Solution: Ensure the entire flow path, from the injector to the detector, is inert. Use deactivated liners and tubing.[8][10] Pre-passivating the system by injecting a high-concentration sulfur standard can also help.[11]

  • Possible Cause: Leak in the system.

    • Solution: Perform a thorough leak check of the injector, column fittings, and gas lines using an electronic leak detector.[14]

  • Possible Cause: Incorrect detector or gas flow settings.

    • Solution: Verify that all detector gases (e.g., hydrogen, air/oxygen) are turned on and set to the manufacturer's recommended flow rates.[14] Check the vacuum pump pressure to ensure it is within the optimal range (typically below 7 Torr).[15]

  • Possible Cause: Plugged syringe or incorrect injection.

    • Solution: Clean or replace the syringe.[16] Verify the autosampler is functioning correctly and the injection volume is appropriate.

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause: Active sites in the inlet or column.

    • Solution: This is a common issue with polar sulfur compounds.[8] Replace the injector liner with a deactivated one. Trim the first 0.5–1 meter from the head of the column to remove accumulated non-volatile residues or active sites.[14]

  • Possible Cause: Column overload.

    • Solution: For fronting peaks, reduce the injection volume or increase the split ratio.[17] If necessary, use a column with a higher capacity (thicker film or wider internal diameter).[17]

  • Possible Cause: Inappropriate injector temperature.

    • Solution: If the temperature is too low, it can cause slow sample vaporization leading to broader peaks. If it's too high, it can cause degradation of thermally labile sulfur compounds. Optimize the injector temperature for your specific analytes.[16][18]

Problem: Baseline instability, drift, or noise.

  • Possible Cause: High column bleed.

    • Solution: Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[19] If the problem persists, the column may be old or damaged and require replacement. Using a dedicated low-bleed column is highly recommended.[8][9]

  • Possible Cause: Contaminated carrier or detector gases.

    • Solution: Use high-purity gases and ensure that gas traps (for moisture, oxygen, and hydrocarbons) are installed and functioning correctly.[14]

  • Possible Cause: Detector contamination or fouling.

    • Solution: The ceramic tubes within the SCD burner can become fouled over time. Follow the manufacturer's instructions for cleaning or replacing the pyrotube and other burner components.[3][12] A significant decrease in detector response over time can indicate the need for pyrotube replacement.[12]

  • Possible Cause: Leaks in the system.

    • Solution: Check for leaks, particularly around the detector fittings. Oxygen entering the system can damage the column and cause baseline disturbances.[17]

Problem: Shifting retention times.

  • Possible Cause: Fluctuations in carrier gas flow rate or pressure.

    • Solution: Check the gas supply and regulators to ensure a stable pressure. Verify the flow rate with a calibrated flowmeter.[14][16]

  • Possible Cause: Unstable oven temperature.

    • Solution: Verify that the GC oven temperature is stable and the temperature program is consistent for each run. An increase of approximately 30°C can cut retention time in half, highlighting the importance of precise temperature control.[20][21]

  • Possible Cause: Column degradation or contamination.

    • Solution: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other causes are ruled out, replacing the column may be necessary.[19]

Data Presentation: Typical GC-SCD Parameters

The following tables summarize typical starting parameters for GC-SCD analysis based on standard methods like ASTM D5504 (gaseous fuels) and D5623 (light petroleum liquids).[1][6][8] Note that these should be optimized for specific applications.

Table 1: GC and Column Parameters

ParameterGaseous Sample Analysis (e.g., ASTM D5504)Liquid Sample Analysis (e.g., ASTM D5623)
Column Type Agilent J&W DB-Sulfur SCD or similar low-bleed, inert columnAgilent J&W DB-Sulfur SCD or similar low-bleed, inert column[9]
Column Dimensions 60 m x 0.32 mm ID, 4.2 µm film thickness[9]30 m x 0.32 mm ID, 4.0 µm film thickness
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate Constant flow, ~2.0 mL/min[13]Constant flow, 3-5 mL/min
Injector Type Gas Sampling Valve (GSV)[6]Split/Splitless Inlet
Injector Temp. 150 - 200 °C[13]250 °C
Split Ratio Varies (e.g., 1:10)[13]10:1 to 20:1
Oven Program 35°C (hold 2 min) to 250°C at 10°C/min40°C (hold 4 min) to 250°C at 15°C/min

Table 2: SCD Detector Parameters

ParameterTypical Setting
Burner Temperature 800 - 900 °C[4][6]
Oxidizer (Air/O2) Flow 30 - 40 mL/min
Hydrogen Flow (Lower) 40 - 50 mL/min
Ozone Flow Generated internally
Vacuum Pressure < 7.0 Torr

Experimental Protocols

Generalized Protocol for Trace Sulfur Analysis in Gaseous Samples

This protocol is a general guideline based on principles outlined in methods like ASTM D5504.[8]

  • System Preparation:

    • Ensure the GC-SCD system is equipped with an inert flow path, including a deactivated gas sampling valve (GSV) and transfer lines.[8][12]

    • Install a low-bleed, inert capillary column suitable for sulfur analysis.

    • Condition the column according to the manufacturer's directions to minimize bleed.

    • Perform a system-wide leak check.

  • Instrument Setup:

    • Set the GC oven, injector, and detector temperatures and gas flows as outlined in Table 1 and Table 2. Allow the system to fully equilibrate until a stable baseline is achieved.

  • Calibration:

    • Prepare or purchase a certified gas standard containing the sulfur compounds of interest at known concentrations (ppb or low ppm levels).

    • Due to the equimolar response of the SCD, a single component like carbonyl sulfide (B99878) (COS) or hydrogen sulfide (H₂S) can be used for calibration if speciated data is not required.[12] For speciation, a multi-component standard is needed for retention time identification.

    • Perform multi-point calibrations by injecting different volumes of the standard or using a dilution system to create a calibration curve.

  • Sample Analysis:

    • Connect the sample cylinder to the GSV.

    • Flush the sample loop thoroughly with the sample gas to ensure a representative sample is injected.

    • Inject the sample onto the GC column via valve switching.[12] For trace analysis, a large sample loop (e.g., 1 mL) or a cryogenic cold trap may be used to focus analytes.[12]

    • Acquire the chromatogram.

  • Data Processing:

    • Identify peaks based on retention times established from the calibration standard.

    • Quantify the concentration of each sulfur compound using the calibration curve.

Visualizations

GC_SCD_Workflow cluster_GC Gas Chromatograph (GC) cluster_SCD Sulfur Chemiluminescence Detector (SCD) Carrier_Gas Carrier Gas (He or H₂) Injector Injector (Inert Liner) Carrier_Gas->Injector Column GC Column (Low-Bleed, Inert) Injector->Column Burner Burner (800-900°C) SO Formation Column->Burner Column Effluent Oven GC Oven (Temp Program) Reaction_Cell Reaction Cell SO + O₃ -> SO₂* + O₂ Burner->Reaction_Cell Combustion Products PMT Photomultiplier Tube (Detects Light) Reaction_Cell->PMT Emitted Light (hν) Data_System Data System (Chromatogram) PMT->Data_System Signal Sample Sample (Gas or Liquid) Sample->Injector Injection

Caption: General experimental workflow for GC-SCD analysis.

Caption: A logical troubleshooting tree for common GC-SCD issues.

References

Technical Support Center: Purification of Synthetic Diisobutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of synthetic diisobutyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude synthetic this compound?

A1: Common impurities in crude this compound often originate from the synthesis process, which commonly involves the oxidation of isobutyl mercaptan or the reaction of an isobutyl halide with a disulfide source. These impurities can include:

  • Isobutyl Mercaptan (2-methyl-1-propanethiol): Unreacted starting material.

  • Diisobutyl Sulfide: A byproduct that can form during synthesis.

  • Diisobutyl Trisulfide and other Polysulfides: These can result from over-oxidation or side reactions involving sulfur.[1]

  • Solvent Residues: Dependent on the solvents used in the synthesis and extraction steps.

  • Unreacted Starting Materials: Other unreacted reagents from the specific synthetic route used.

Q2: What are the primary challenges when purifying this compound?

A2: The main challenges in the purification of this compound include:

  • Strong Odor: this compound and its common impurity, isobutyl mercaptan, have potent, unpleasant odors, necessitating all purification work to be conducted in a well-ventilated fume hood.

  • Thermal Sensitivity: The disulfide bond can be susceptible to cleavage at high temperatures, which may lead to decomposition and the formation of other sulfur-containing compounds.[1]

  • Close Boiling Points of Impurities: Certain byproducts may have boiling points near that of this compound, making separation by distillation challenging.[1]

  • Reactivity: this compound may react with strong oxidizing or reducing agents.[1]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical methods are suitable for determining the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for separating and identifying volatile compounds like this compound and its impurities based on their mass spectra.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the structure of this compound and to identify and quantify impurities.[2][4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for purity analysis, especially for identifying less volatile impurities.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during various purification techniques for this compound.

Caustic Washing for Mercaptan Removal

Issue 1.1: Residual isobutyl mercaptan is detected in the product after synthesis.

  • Cause: Isobutyl mercaptan is a frequent starting material and can be present as an impurity.

  • Solution: Perform a caustic wash using an aqueous solution of sodium hydroxide (B78521) (NaOH). The basic solution deprotonates the acidic thiol of the mercaptan, creating a water-soluble sodium thiolate salt that can be removed in the aqueous phase.[4]

Distillation

Issue 2.1: The product is decomposing during distillation, as indicated by discoloration or the appearance of new impurities in the distillate.

  • Cause: this compound can be thermally unstable. Heating to its atmospheric boiling point for prolonged periods can lead to decomposition.[1]

  • Solution:

    • Vacuum Distillation: Carry out the distillation under reduced pressure to lower the boiling point. This is the most effective method to prevent thermal decomposition.[4] The boiling point of this compound is approximately 109 °C at 13 mmHg.[5]

    • Temperature Control: Utilize a heating mantle with a temperature controller and a stir bar to ensure uniform heating and prevent localized overheating.[4]

Issue 2.2: The distillate remains impure, with contaminants that have similar boiling points.

  • Cause: Simple distillation may not be adequate for separating compounds with close boiling points.[1]

  • Solution:

    • Fractional Distillation: Employ a fractionating column (e.g., Vigreux, packed) to enhance separation efficiency.[6][7]

Column Chromatography

Issue 3.1: Poor separation of this compound from non-polar impurities.

  • Cause: The selected stationary and mobile phases may not be optimal for the separation.

  • Solution:

    • Optimize Solvent System: Use a solvent system with a different polarity. For normal-phase chromatography on silica (B1680970) gel, a non-polar solvent system like hexanes with a small amount of a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is a good starting point.[4]

    • Gradient Elution: Implement a gradient elution, starting with a highly non-polar mobile phase and gradually increasing its polarity. This can aid in separating compounds with similar Rf values.[4]

    • Orthogonal Chromatography: If normal-phase chromatography is not effective, consider reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[4]

Quantitative Data

The following table summarizes typical purity specifications for this compound after purification. The yield is highly dependent on the initial purity of the crude material and the specific purification method employed.

Purification MethodTypical Purity (by GC)Expected YieldNotes
Caustic Washing followed by Vacuum Distillation >98%70-90%Effective for removing mercaptans and other impurities with significantly different boiling points.
Flash Column Chromatography (Silica Gel) >99%60-85%Useful for removing impurities with similar boiling points to the product. Yield can be lower due to product loss on the column.
Fractional Distillation >97%75-95%Recommended when impurities have boiling points close to that of this compound.

Experimental Protocols

Protocol 1: Caustic Washing for Mercaptan Removal
  • Extraction Setup: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane). Place the solution into a separatory funnel.[4]

  • Washing Procedure:

    • Add a 5-10% aqueous NaOH solution to the separatory funnel.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer, containing the sodium isobutylthiolate, can be drained.

    • Repeat the washing step one or two more times.

    • Wash the organic layer with water and then with brine to remove residual NaOH and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent using a rotary evaporator.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of defects.

    • Use a magnetic stir bar in the distilling flask.

    • Apply grease to all ground-glass joints to ensure a good seal.

    • Connect the vacuum adapter to a vacuum trap, which is then connected to a vacuum pump.[4]

  • Procedure:

    • Place the crude this compound into the distilling flask.

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distilling flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point and pressure (approx. 109 °C at 13 mmHg).[5]

    • After collecting the desired fraction, remove the heat source and allow the apparatus to cool before slowly reintroducing air.[4]

Protocol 3: Flash Chromatography of this compound
  • Column Packing: Select a silica gel column appropriate for the amount of crude material. Pack the column using a slurry of silica gel in the initial non-polar mobile phase (e.g., hexanes).[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel and load it as a solid onto the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar mobile phase.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC) or GC-MS.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., by adding small increments of ethyl acetate to the hexanes) to elute the this compound and any more polar impurities.[4]

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporator.[4]

Visualizations

PurificationWorkflow crude Crude this compound caustic_wash Caustic Washing (Removes Mercaptans) crude->caustic_wash distillation Vacuum Distillation (Removes high/low boilers) caustic_wash->distillation chromatography Column Chromatography (Removes close-boiling impurities) distillation->chromatography analysis Purity Analysis (GC-MS, NMR) chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingDistillation start Distillation Issue decomposition Product Decomposition? start->decomposition impure_distillate Impure Distillate? start->impure_distillate solution_vacuum Use Vacuum Distillation decomposition->solution_vacuum Yes solution_temp Ensure Even Heating decomposition->solution_temp Yes solution_fractional Use Fractional Distillation impure_distillate->solution_fractional Yes

Caption: Troubleshooting logic for distillation issues.

References

Technical Support Center: Diisobutyl Disulfide Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of diisobutyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can degrade through several pathways, primarily driven by thermal stress, oxidation, reduction, and photodegradation.

  • Thermal Degradation: At elevated temperatures, the sulfur-sulfur bond can undergo homolytic cleavage to form isobutylthiyl radicals (i-BuS•). These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction to form isobutylthiol, and recombination.[1]

  • Oxidation: Oxidizing agents can attack the sulfur atoms. Mild oxidation typically yields thiosulfinates (i-BuS(O)S-i-Bu), which can be further oxidized to thiosulfonates (i-BuS(O)₂S-i-Bu).[2][3]

  • Reduction: Reducing agents can cleave the disulfide bond to produce two molecules of isobutylthiol (i-BuSH).[2][3]

  • Photodegradation: Exposure to UV light can also induce homolytic cleavage of the S-S bond, initiating radical-mediated degradation pathways similar to thermal degradation.

Q2: What are the expected degradation products of this compound?

A2: The degradation products depend on the specific pathway. Key expected products include:

  • Isobutylthiol (from reduction or hydrogen abstraction by thiyl radicals)

  • Isobutane (from radical reactions)

  • Various sulfur oxides (from oxidation)

  • Higher molecular weight polysulfides (from radical recombination)

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Several analytical techniques are suitable for monitoring the degradation of this compound and quantifying its degradation products. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS is well-suited for separating and identifying volatile degradation products.[4][5][6]

  • HPLC , often coupled with UV or electrochemical detection, can be used for the analysis of both the parent compound and less volatile degradation products.[7][8][9][10]

Q4: How can I prevent unwanted degradation of this compound during storage and experiments?

A4: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed, inert container to protect it from heat, light, and oxygen.[11][12] For experiments, it is crucial to control the temperature, protect the reaction mixture from light, and use deoxygenated solvents where appropriate.

Troubleshooting Guides

GC-MS Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing for this compound 1. Active sites in the GC inlet or column.2. Poor column installation.3. Sub-optimal GC method parameters.1. Use a deactivated inlet liner and a low-bleed, inert GC column.2. Ensure a clean, square column cut and correct installation depth.3. Optimize inlet temperature and carrier gas flow rate. A slower oven ramp can improve peak shape.[13]
Poor Reproducibility 1. Sample degradation in the injector.2. Inconsistent sample preparation.3. Leaks in the GC system.1. Lower the injector temperature to the minimum required for efficient volatilization.2. Ensure consistent sample handling and matrix conditions.3. Perform a leak check of the system.
Ghost Peaks in Blank Runs 1. Carryover from previous injections.2. Contamination of the syringe or inlet.1. Implement a thorough bake-out procedure between runs.2. Clean the syringe and the inlet liner.
HPLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Irreproducible Retention Times 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Column degradation.1. Prepare fresh mobile phase daily and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Use a guard column and replace the analytical column if necessary.
Baseline Noise or Drift 1. Air bubbles in the detector or pump.2. Contaminated mobile phase.3. Detector lamp aging.1. Degas the mobile phase and purge the pump and detector.2. Use HPLC-grade solvents and filter the mobile phase.3. Replace the detector lamp if it has exceeded its lifetime.
Disulfide Scrambling in Samples 1. Alkaline pH of the sample or mobile phase.2. Presence of free thiols.1. Maintain a slightly acidic pH (around 6.5) to minimize thiol deprotonation.[14]2. If not analyzing for thiols, consider alkylating free thiols with reagents like N-ethylmaleimide to prevent disulfide exchange.[15]

Experimental Protocols

Protocol 1: GC-MS Analysis of Thermal Degradation
  • Sample Preparation: Prepare solutions of this compound in a high-boiling point, inert solvent (e.g., dodecane) at a known concentration.

  • Thermal Stress: Seal the samples in vials and incubate them at various elevated temperatures (e.g., 100°C, 150°C, 200°C) for defined time intervals. Include a control sample stored at low temperature.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Inlet: Set the injector temperature to 250°C in split mode.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Scan from m/z 35 to 350.

  • Data Analysis: Identify degradation products by their mass spectra and retention times. Quantify the remaining this compound and the formed products using an internal or external standard method.

Protocol 2: HPLC-UV Analysis of Oxidative Degradation
  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

  • Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide). Stir the reaction at room temperature and take aliquots at different time points.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength of 210 nm.

    • Flow Rate: 1 mL/min.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to oxidation products.

Degradation Pathways and Experimental Workflow Diagrams

Conceptual Degradation Pathways of this compound DIBDS This compound (i-Bu-S-S-i-Bu) Radicals Isobutylthiyl Radicals (2 i-BuS•) DIBDS->Radicals Heat / UV Light Thiol Isobutylthiol (i-BuSH) DIBDS->Thiol Reduction (e.g., NaBH4) Oxidation1 Thiosulfinate (i-BuS(O)S-i-Bu) DIBDS->Oxidation1 Mild Oxidation (e.g., H2O2) Radicals->Thiol + H• abstraction Oxidation2 Thiosulfonate (i-BuS(O)2S-i-Bu) Oxidation1->Oxidation2 Further Oxidation

Caption: Major degradation pathways of this compound.

General Experimental Workflow for Degradation Studies Start Sample Preparation (this compound in Solvent) Stress Application of Stress (Heat, Light, Oxidant, etc.) Start->Stress Sampling Aliquots Taken at Time Intervals Stress->Sampling Analysis Instrumental Analysis (GC-MS or HPLC) Sampling->Analysis Data Data Processing and Quantification Analysis->Data

References

Resolving peak co-elution in the chromatographic analysis of disulfides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions related to the chromatographic analysis of disulfide bonds. It is intended for researchers, scientists, and drug development professionals encountering challenges with peak co-elution and other related issues.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the chromatographic analysis of disulfide-linked molecules.

Issue: Two or more disulfide-linked peptide peaks are co-eluting.

Potential Causes:

  • Insufficient chromatographic resolution.

  • Similar physicochemical properties of the co-eluting species.

  • Suboptimal mobile phase gradient.

  • Inappropriate stationary phase chemistry.

Solutions:

  • Optimize the Mobile Phase Gradient: A shallow gradient can often improve the separation of closely eluting compounds.[1] Try decreasing the rate of change of the organic solvent concentration. Introducing isocratic holds at specific points in the gradient can also help resolve critical pairs.[2]

  • Modify the Mobile Phase Composition:

    • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[2]

    • Adjust the pH: The retention of peptides can be sensitive to the pH of the aqueous phase. Acidifying the mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA) is a common practice to ensure good peak shape and consistent retention.[3][4] Note that high concentrations of TFA can cause signal suppression in mass spectrometry.[3][5]

  • Evaluate the Stationary Phase:

    • Column Chemistry: If mobile phase optimization is insufficient, changing the column chemistry can provide different selectivity. Consider columns with alternative bonding, such as phenyl-hexyl or cyano phases.[2]

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) or core-shell particles offer higher efficiency, leading to sharper peaks and better resolution.[1][2][6]

  • Adjust Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can alter selectivity and decrease analysis time.[6]

    • Flow Rate: A lower flow rate generally improves resolution.[6]

  • Employ Advanced Chromatographic Techniques:

    • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique can significantly increase peak capacity by using two different separation mechanisms.

Issue: Poor peak shape (tailing or fronting) is observed for disulfide-linked peptides.

Potential Causes:

  • Secondary interactions with the stationary phase.

  • Column overload.

  • Column contamination or degradation.

  • Inappropriate mobile phase pH.

Solutions:

  • Address Secondary Interactions:

    • Mobile Phase Additives: Low concentrations of TFA (e.g., 0.005% with high-purity silica) can improve peak shape.[3]

  • Check for Column Overload:

    • Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves.

  • Maintain Column Health:

    • Use a Guard Column: This protects the analytical column from contaminants.[2]

    • Flush the Column: If the column is contaminated, flush it with a strong solvent.[2]

  • Optimize Mobile Phase pH: Ensure the pH is appropriate for the analytes to maintain a consistent ionization state and minimize undesirable interactions with the stationary phase.[2]

Frequently Asked Questions (FAQs)

Q1: How can I confirm that a peak corresponds to a disulfide-linked peptide?

A1: The most definitive method is to use mass spectrometry (MS). Analysis of the sample under non-reducing and reducing conditions is a common workflow.[1] In the reduced sample, the disulfide bonds are cleaved, resulting in the disappearance of the disulfide-linked peptide peak and the appearance of peaks corresponding to the individual reduced peptides. Tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) can be used to fragment the peptide and confirm its sequence and the presence of the disulfide bond.[1] ETD is particularly useful as it can preserve the labile disulfide linkage during fragmentation.[1]

Q2: What should I do if I suspect disulfide bond scrambling during sample preparation?

A2: Disulfide bond scrambling can occur, especially at alkaline pH values. To minimize this, perform enzymatic digestions at a lower pH. For instance, trypsin digestion can be conducted at pH 6.8 to reduce scrambling.[7] Alternatively, using a protease like pepsin, which is active at a very low pH (e.g., 1.5), can completely prevent reshuffling.[7]

Q3: How can I identify which cysteine residues are involved in a disulfide bond when peaks are co-eluting?

A3: High-resolution mass spectrometry coupled with specific fragmentation techniques is essential.

  • Extracted Ion Chromatograms (XICs): You can compare the XICs of cysteine-containing peptides to identify co-eluting pairs.[1]

  • Electron Transfer Dissociation (ETD): ETD spectra can be interrogated for marker ions and specific fragment ions (c and z ions) to confirm specific disulfide bonds.[1][8]

  • Ultraviolet Photodissociation (UVPD): This technique can selectively cleave disulfide bonds in the gas phase, helping to identify the connected peptides.[9][10]

Q4: Can I use detectors other than mass spectrometry to identify co-elution?

A4: Yes, a Diode Array Detector (DAD) can be very useful for assessing peak purity. A DAD collects multiple UV spectra across a single chromatographic peak. If the spectra are identical, the peak is likely pure. If the spectra differ, it indicates the presence of co-eluting compounds.[11][12]

Experimental Protocols

Protocol 1: Generic HPLC Method Development for Disulfide-Linked Peptides

This protocol provides a starting point for developing an HPLC method for separating disulfide-linked peptides.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[3][4]

    • Mobile Phase A: 0.1% Formic Acid in water.[1][13]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 60% B in 30 minutes).

  • Optimization:

    • Based on the initial separation, adjust the gradient to improve the resolution of the peaks of interest. A shallower gradient over the elution range of the target peptides is often effective.

    • If co-elution persists, consider changing the organic modifier to methanol or using a different column chemistry.

Data Presentation

Table 1: Typical HPLC Parameters for Disulfide Peptide Analysis

ParameterTypical Value/RangeRationale
Stationary Phase C18, C8, Phenyl-HexylProvides good retention for peptides of varying hydrophobicity.
Particle Size 1.7 - 5 µmSmaller particles provide higher efficiency and resolution.[1][6]
Column Dimensions 50-250 mm length, 2.1-4.6 mm i.d.Longer columns provide more theoretical plates and better resolution.[6]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% TFAAcidic modifier improves peak shape and provides protons for ESI-MS.
Mobile Phase B Acetonitrile or Methanol with 0.1% FA/TFAOrganic solvent for eluting peptides from the reversed-phase column.
Gradient Shallow gradients (e.g., 0.5-1% B/min)Enhances separation of closely eluting species.[1]
Flow Rate 0.2 - 1.0 mL/minLower flow rates can improve resolution.
Temperature 25 - 60 °CCan affect selectivity and viscosity of the mobile phase.[6]
Detection UV (214, 280 nm), Mass SpectrometryUV for general peptide detection, MS for identification and confirmation.

Visualizations

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed optimize_gradient Optimize Mobile Phase Gradient (Shallow gradient, isocratic holds) start->optimize_gradient change_mobile_phase Modify Mobile Phase (Change organic modifier, adjust pH) optimize_gradient->change_mobile_phase If not resolved end_resolved Resolution Achieved optimize_gradient->end_resolved Resolved change_column Change Stationary Phase (Different chemistry, smaller particles) change_mobile_phase->change_column If not resolved change_mobile_phase->end_resolved Resolved adjust_conditions Adjust Temperature & Flow Rate change_column->adjust_conditions If not resolved change_column->end_resolved Resolved advanced_techniques Consider Advanced Techniques (2D-LC, MS with ETD/UVPD) adjust_conditions->advanced_techniques If not resolved adjust_conditions->end_resolved Resolved advanced_techniques->end_resolved Resolved end_unresolved Consult Specialist advanced_techniques->end_unresolved If still unresolved

Caption: Troubleshooting workflow for resolving co-eluting disulfide peaks.

Disulfide_Analysis_Workflow start Protein Sample digestion Non-reducing Enzymatic Digestion (e.g., Trypsin, Pepsin) start->digestion lc_separation Reversed-Phase HPLC/UHPLC Separation digestion->lc_separation ms_detection Mass Spectrometry Detection (MS1 Scan) lc_separation->ms_detection msms_fragmentation Tandem MS (MS/MS) Fragmentation (ETD, CID, UVPD) ms_detection->msms_fragmentation data_analysis Data Analysis (Identify disulfide-linked peptides) msms_fragmentation->data_analysis end Disulfide Bond Assignment data_analysis->end

Caption: General experimental workflow for disulfide bond analysis by LC-MS.

References

Technical Support Center: Minimizing Side Reactions in Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in disulfide synthesis. Our aim is to help you minimize common side reactions and optimize your experimental outcomes.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Disulfide-Linked Product

Question: My reaction is showing a low yield of the target product, with a complex mixture of other compounds. What are the likely side reactions, and how can I mitigate them?

Answer: Low yields in disulfide synthesis are often attributable to several competing side reactions. The most common culprits are thiol-disulfide exchange, over-oxidation, and the formation of intermolecular oligomers.

Troubleshooting Steps:

  • Control Thiol-Disulfide Exchange: This is a common issue where a free thiol attacks a disulfide bond, leading to a mixture of scrambled disulfide products.[1][2]

    • pH Control: Thiol-disulfide exchange is base-catalyzed and is significantly inhibited at a pH below 8.[1] Maintaining a slightly acidic to neutral pH (around 6.5-7.5) can minimize this side reaction.[3]

    • Use of Orthogonal Protecting Groups: For complex molecules with multiple cysteine residues, employing orthogonal protecting groups is crucial.[4][5] This allows for the sequential and controlled formation of specific disulfide bonds.[5]

  • Prevent Over-oxidation: The sulfur atoms in disulfide bonds can be further oxidized to thiosulfinates and thiosulfonates, especially in the presence of strong oxidizing agents.[1][6]

    • Choose a Mild Oxidizing Agent: Avoid harsh oxidants. Consider using milder reagents like dimethyl sulfoxide (B87167) (DMSO) or solid-phase Ellman's reagents.[7]

    • Control Reaction Time and Temperature: Monitor the reaction progress closely and stop it as soon as the desired product is formed. Lowering the reaction temperature can also help reduce the rate of over-oxidation.

  • Minimize Oligomerization: The formation of intermolecular disulfide bonds, leading to dimers and higher-order oligomers, is a significant challenge, particularly in the synthesis of cyclic peptides.[7]

    • High Dilution: Performing the reaction at high dilution favors the formation of intramolecular disulfide bonds over intermolecular ones.

    • Solid-Phase Synthesis: Anchoring the peptide to a solid support can sterically hinder intermolecular reactions, promoting intramolecular cyclization.[7]

Issue 2: Racemization of Cysteine Residues

Question: I am observing racemization at my cysteine residues during peptide synthesis and disulfide bond formation. How can I prevent this loss of stereochemical integrity?

Answer: Racemization of cysteine is a known side reaction, particularly during the activation step in peptide coupling.[8][9] The formation of a planar oxazolone (B7731731) intermediate is the primary mechanism for this loss of chirality.[8]

Troubleshooting Steps:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with your coupling reagent can effectively suppress racemization by minimizing the formation of the oxazolone intermediate.[8][9]

  • Choice of Coupling Reagent: While highly efficient, some coupling reagents are more prone to causing racemization. Carbodiimides like DCC and DIC, when used alone, can lead to significant racemization. It is recommended to always use them in conjunction with racemization-suppressing additives.[8]

  • Optimized Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., to 0°C) can reduce the rate of racemization.[8]

    • Solvent: Using less polar solvents can also help minimize racemization, although solvent choice is often constrained by reagent solubility.[8]

    • Base Concentration: Use the minimum amount of base necessary for the coupling reaction, as excess base can promote racemization through direct enolization.[8]

  • Protecting Group Strategy: The choice of cysteine side-chain protecting group can influence the extent of racemization. The MBom group has been shown to substantially suppress racemization of Cys during its incorporation with phosphonium (B103445) or uronium reagents.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during disulfide synthesis?

A1: The most prevalent side reactions include:

  • Thiol-disulfide exchange: Leading to a mixture of incorrect disulfide pairings.[1][2]

  • Over-oxidation: Formation of thiosulfinates and thiosulfonates.[1][6]

  • Oligomerization: Formation of intermolecular disulfide bonds leading to dimers and larger aggregates.[7]

  • Racemization: Loss of stereochemical integrity at the alpha-carbon of cysteine residues.[8][9]

  • Oxidation of other sensitive residues: Methionine and tryptophan residues are susceptible to oxidation under the conditions used for disulfide bond formation.[11]

Q2: How does pH influence disulfide bond formation?

A2: The pH of the reaction medium is a critical parameter. Thiol-disulfide exchange is significantly accelerated at basic pH (above 8) because the deprotonated thiolate anion (RS-), which is the reactive species, is favored.[1][3] To minimize this side reaction, it is advisable to conduct the reaction at a slightly acidic to neutral pH.[3][12]

Q3: What are orthogonal protecting groups and why are they important?

A3: Orthogonal protecting groups are chemical moieties used to mask the thiol side chain of cysteine residues. They are designed to be removed under specific conditions that do not affect other protecting groups on the molecule.[5] This strategy is paramount for the regioselective formation of multiple disulfide bonds in complex peptides and proteins, as it allows for the sequential deprotection and oxidation of specific cysteine pairs.[4][5]

Q4: What are some common oxidizing agents for disulfide bond formation, and how do I choose the right one?

A4: A variety of oxidizing agents are available, and the choice depends on the substrate and the desired reaction conditions.

  • Air Oxidation: This is a simple method, often catalyzed by base or metal ions, but can be slow and may lead to side reactions.[13]

  • Dimethyl Sulfoxide (DMSO): A mild and effective oxidizing agent.

  • Hydrogen Peroxide (H₂O₂): A common and inexpensive oxidant, but can lead to over-oxidation if not carefully controlled.[14][15]

  • Iodine (I₂): A classic reagent for disulfide bond formation.

  • Solid-Phase Ellman's Reagents: These offer advantages such as fast reaction rates over a wide pH range and easy purification of the product.[7]

The ideal oxidizing agent should be mild enough to avoid over-oxidation and oxidation of other sensitive amino acid residues.[11]

Q5: How can I purify my disulfide-linked product from side products?

A5: Purification is often challenging due to the similarity in properties between the desired product and side products.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptides and proteins, allowing for the separation of closely related species.[16]

  • Size-Exclusion Chromatography (SEC): Useful for separating oligomers from the desired monomeric product.

  • Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on differences in their net charge.

During purification, it is important to maintain a slightly acidic pH to prevent disulfide scrambling.[12]

Data Presentation

Table 1: Common Cysteine Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationCleavage ConditionsOrthogonality
TritylTrtMild acid (e.g., TFA)[17]Not orthogonal to other acid-labile groups
AcetamidomethylAcmIodine, mercury(II) acetate, silver trifluoromethanesulfonateOrthogonal to acid- and base-labile groups
tert-ButyltBuStrong acid (e.g., HF), mercury(II) acetateOrthogonal to mild acid- and base-labile groups
4-MethoxytritylMmt1% TFA in DCM[17]Orthogonal to stronger acid-labile groups
sec-Isoamyl mercaptanSITReducing agents (e.g., DTT)[18]Orthogonal to acid- and base-labile groups

Table 2: Strategies to Minimize Racemization in Peptide Coupling

StrategyEffectivenessNotes
Addition of HOBt/HOAtHighCommonly used with carbodiimides to suppress oxazolone formation.[8]
Lowering Reaction TemperatureModerate to HighReduces the rate of both the desired coupling and the side reaction of racemization.[8]
Use of Less Polar SolventsModerateSolvent choice is often limited by the solubility of reagents and resin swelling.[8]
Use of Copper (II) ChlorideHighHas been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[8][9]

Experimental Protocols

Protocol 1: General Procedure for On-Resin Disulfide Bond Formation

This protocol describes a general method for forming an intramolecular disulfide bond in a peptide synthesized on a solid support.

  • Peptide Synthesis: Synthesize the linear peptide on a suitable solid-phase resin using standard Fmoc/tBu chemistry. The cysteine residues intended to form the disulfide bond should have their protecting groups selectively removed. For example, if using orthogonal protection, deprotect the desired cysteine pair while other protecting groups remain intact.

  • Resin Washing: After selective deprotection, thoroughly wash the resin with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) to remove residual deprotection reagents.

  • Oxidation:

    • Prepare a solution of the oxidizing agent. A common choice is a solution of iodine (I₂) in DMF (e.g., 10 equivalents of I₂ relative to the peptide).

    • Add the oxidizing solution to the resin and shake the mixture at room temperature.

    • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours.

  • Quenching and Washing:

    • Once the reaction is complete, quench any excess iodine by washing the resin with a solution of ascorbic acid in DMF until the resin and solution are colorless.

    • Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove all soluble reagents and byproducts.

  • Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude cyclic peptide by preparative RP-HPLC.

Protocol 2: Solution-Phase Disulfide Formation via Air Oxidation

This protocol is suitable for forming disulfide bonds in a deprotected linear peptide in solution.

  • Peptide Cleavage and Deprotection: Cleave the linear peptide from the resin and remove all protecting groups. Purify the linear peptide by RP-HPLC to ensure high starting material purity.

  • Dissolution and Dilution: Dissolve the purified linear peptide in a suitable buffer. To favor intramolecular disulfide bond formation, the concentration of the peptide should be low (typically 0.1-1 mg/mL). A common buffer is 0.1 M ammonium (B1175870) bicarbonate, which maintains a slightly basic pH to facilitate oxidation.

  • Air Oxidation:

    • Stir the peptide solution vigorously in a vessel that is open to the atmosphere. This allows for the dissolved oxygen to act as the oxidizing agent.

    • The reaction can be slow, sometimes requiring 24-48 hours for completion.

    • Monitor the progress of the reaction by analytical RP-HPLC.

  • Lyophilization: Once the reaction is complete, freeze-dry the solution to remove the buffer and obtain the crude cyclic peptide.

  • Purification: Purify the final product by preparative RP-HPLC.

Visualizations

Thiol_Disulfide_Exchange R1_S_minus R¹-S⁻ (Thiolate) Intermediate [R¹-S-S(R²)-S-R³]⁻ (Transition State) R1_S_minus->Intermediate Nucleophilic Attack R2_S_S_R3 R²-S-S-R³ (Disulfide) R2_S_S_R3->Intermediate R1_S_S_R2 R¹-S-S-R² (New Disulfide) Intermediate->R1_S_S_R2 R3_S_minus R³-S⁻ (New Thiolate) Intermediate->R3_S_minus Displacement

Caption: Mechanism of Thiol-Disulfide Exchange.

Disulfide_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_reaction Reaction Phase cluster_purification Purification Phase Start Start: Linear Peptide Synthesis (with protected Cys) Deprotection Selective Cys Deprotection Start->Deprotection Oxidation Oxidation (Disulfide Formation) - On-resin or in solution - High dilution Deprotection->Oxidation Monitoring Reaction Monitoring (HPLC, MS) Oxidation->Monitoring Monitoring->Oxidation Incomplete Cleavage Cleavage from Resin & Global Deprotection Monitoring->Cleavage Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Final Product Analysis Purification->Analysis Troubleshooting_Tree cluster_scrambling Disulfide Scrambling cluster_oligomers Oligomerization cluster_oxidation Over-oxidation cluster_racemization Racemization Problem Low Yield or Impure Product? Scrambling_Check Multiple disulfide peaks in MS/HPLC? Problem->Scrambling_Check Oligomer_Check High MW species observed? Problem->Oligomer_Check Oxidation_Check Mass peaks of +16, +32 Da? Problem->Oxidation_Check Racemization_Check Diastereomeric peaks in HPLC? Problem->Racemization_Check Scrambling_Solution Solution: - Lower pH to < 7.5 - Use orthogonal protecting groups Scrambling_Check->Scrambling_Solution Yes Oligomer_Solution Solution: - Increase dilution - Use on-resin cyclization Oligomer_Check->Oligomer_Solution Yes Oxidation_Solution Solution: - Use milder oxidant (e.g., DMSO) - Reduce reaction time/temperature Oxidation_Check->Oxidation_Solution Yes Racemization_Solution Solution: - Add HOBt/HOAt to coupling - Lower coupling temperature Racemization_Check->Racemization_Solution Yes

References

Improving the selectivity of aerobic oxidative dehydrogenative coupling of thiols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the aerobic oxidative dehydrogenative coupling of thiols to form disulfides.

Troubleshooting Guide

This guide addresses common issues encountered during the aerobic oxidative dehydrogenative coupling of thiols.

Issue Possible Cause Recommended Solution
1. Low or No Disulfide Yield A. Inefficient Catalyst: The chosen catalyst may have low activity or may be poisoned.Screen Catalysts: Test a variety of catalysts (e.g., copper-based, iron-based, gold nanoparticles, or organocatalysts) to find one suitable for your specific thiol substrate. • Check Catalyst Loading: Optimize the catalyst loading; higher loading is not always better and can sometimes lead to side reactions. • Ensure Catalyst Purity: Use a fresh or properly stored catalyst to avoid impurities that might inhibit the reaction.
B. Insufficient Oxygen: The reaction may be oxygen-limited, especially for larger-scale reactions.Increase Airflow: Ensure vigorous stirring and a sufficient headspace of air or oxygen. For larger reactions, bubbling air or oxygen through the reaction mixture can be beneficial.[1]
C. Suboptimal pH: The pH of the reaction medium can significantly affect the rate of thiol oxidation.[2]Adjust pH: The optimal pH is often between 8 and 10, as the thiolate anion is the more reactive nucleophile.[3] However, the ideal pH can be substrate-dependent. Perform small-scale trials at different pH values.
D. Inappropriate Solvent: The solvent can influence the solubility of the thiol and the catalyst, as well as the rate of reaction.Solvent Screening: Test a range of solvents. While polar aprotic solvents like DMF or acetonitrile (B52724) are common, in some cases, aqueous solutions or even solvent-free conditions can be effective.[4][5]
2. Overoxidation of Thiol A. Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to the formation of sulfenic, sulfinic, or sulfonic acids.Lower Temperature: Run the reaction at a lower temperature to decrease the rate of overoxidation. • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.
B. Highly Active Catalyst: Some catalysts are very active and can promote overoxidation.Use a Milder Catalyst: Consider a less active catalyst or a catalyst known for high selectivity towards disulfide formation.[6] • Decrease Catalyst Loading: A lower catalyst loading may be sufficient for disulfide formation without promoting significant overoxidation.
3. Formation of Side Products A. Radical Side Reactions: Some reaction mechanisms proceed via thiyl radicals, which can participate in undesired side reactions.[7]Add Radical Scavengers (with caution): In some cases, the addition of a radical scavenger can help, but this may also inhibit the desired reaction if it follows a radical pathway.[8] • Change Catalyst/Solvent: Switch to a system that is less likely to promote radical formation.
B. Thiol-Disulfide Exchange: If multiple thiols are present, a mixture of symmetrical and unsymmetrical disulfides can be formed.Control Stoichiometry: For the formation of unsymmetrical disulfides, slowly add one thiol to the reaction mixture containing the other thiol to favor the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the aerobic oxidative coupling of thiols?

A1: The pH of the reaction medium is a critical parameter. The rate of thiol-disulfide exchange and oxidation is highly pH-dependent because the thiolate anion (RS-), which is a much stronger nucleophile than the neutral thiol (RSH), is the primary reactive species.[2] Generally, a pH above 8 is favored to increase the concentration of the thiolate anion.[3] However, excessively high pH can lead to side reactions, so the optimal pH should be determined experimentally for each specific system.

Q2: How can I prevent the overoxidation of my thiol to sulfonic acid?

A2: Overoxidation is a common side reaction where the disulfide is further oxidized to thiosulfinate, thiosulfonate, and ultimately sulfonic acid. To minimize overoxidation, you can:

  • Moderate the reaction conditions: Use lower temperatures and shorter reaction times.

  • Choose a selective catalyst: Some catalysts, like certain copper-anchored carbon nitrides, have been shown to be highly selective for disulfide formation.[6]

  • Control the oxidant concentration: Ensure a controlled supply of air or oxygen, as an excessively high concentration can promote overoxidation.

Q3: What are the advantages of using air or molecular oxygen as the oxidant?

A3: Air and molecular oxygen are considered green and sustainable oxidants because they are readily available, inexpensive, and the only byproduct of the reaction is water.[9] This avoids the use of stoichiometric, often toxic, and waste-generating chemical oxidants.[10]

Q4: Can I run this reaction under solvent-free conditions?

A4: Yes, in some cases, the aerobic oxidation of thiols can be performed efficiently under solvent-free conditions, which is a greener approach that simplifies product purification.[4] The feasibility of a solvent-free reaction depends on the physical properties of the thiol and the catalyst used.

Q5: How do I choose the right catalyst for my reaction?

A5: The choice of catalyst depends on the specific thiol substrate, desired reaction conditions (e.g., temperature, solvent), and cost considerations. Common catalysts include:

  • Copper-based catalysts: Widely used due to their low cost and high activity.[11]

  • Iron-based catalysts: An environmentally benign and abundant metal catalyst.[7]

  • Gold nanoparticles: Can be highly efficient and selective, often under mild conditions.[4]

  • Organocatalysts and Photocatalysts: Offer metal-free alternatives.[9]

It is often necessary to screen a few different catalysts to find the optimal one for a particular application.

Quantitative Data Presentation

Table 1: Comparison of Different Catalytic Systems for the Aerobic Oxidation of Thiophenol

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Au/CeO21None251>99[4]
CoOx/h-S-1-H3Toluene80698[12]
I25EtOAc70498[10]
Cu2O (rhombic dodecahedra)-AcetonitrileRT0.08>99[13]
Phenylglyoxylic acid (photocatalyst)1AcetonitrileRT295[9]

Note: Reaction conditions and yields are specific to the cited literature and may vary for different substrates.

Experimental Protocols

General Protocol for the Aerobic Oxidative Coupling of a Thiol using a Heterogeneous Catalyst

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol) and the appropriate solvent (5-10 mL).

    • Add the heterogeneous catalyst (e.g., Au/CeO2, 1-5 mol%).

    • If necessary, add a base (e.g., a non-nucleophilic organic base or an inorganic base) to adjust the pH.

    • The flask is left open to the air or an air/oxygen balloon is attached.[1]

  • Reaction Execution:

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C). Vigorous stirring is crucial to ensure sufficient mixing with the air in the headspace.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the heterogeneous catalyst by filtration.

    • Wash the catalyst with a small amount of the reaction solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the crude disulfide product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Experimental_Workflow Experimental Workflow for Aerobic Thiol Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add Thiol and Solvent to Flask B Add Catalyst and Base (if needed) A->B C Stir Vigorously under Air/O2 at Desired Temperature B->C D Monitor Reaction Progress (TLC, LC-MS) C->D Periodic Sampling E Filter to Remove Catalyst D->E Reaction Complete F Solvent Evaporation E->F G Purify Disulfide Product F->G

Caption: A typical experimental workflow for the aerobic oxidative coupling of thiols.

Catalytic_Cycle Simplified Catalytic Cycle for Metal-Catalyzed Aerobic Thiol Oxidation M_n M^n (Active Catalyst) M_n_RSH M^n-RSH Complex M_n->M_n_RSH M_n_O2 M^n-O2 Adduct M_n->M_n_O2 O2 Binding M_n_1_RS M^(n+1)-RS• M_n_RSH->M_n_1_RS Electron Transfer M_n_1_RS->M_n Reductive Elimination Disulfide R-S-S-R (Product) M_n_1_RS->Disulfide Radical Coupling with another RS• M_n_O2->M_n Regeneration H2O 2 H2O Thiol 2 RSH Thiol->M_n_RSH Coordination O2 O2 O2->M_n_O2

Caption: A generalized catalytic cycle for the aerobic oxidation of thiols.

References

Validation & Comparative

A Comparative Analysis of Diisobutyl Disulfide and Dibutyl Disulfide for High-Performance Lubrication

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the competitive landscape of industrial lubricants and drug development, the selection of optimal chemical compounds is paramount. This guide offers a detailed comparison of two isomeric organosulfur compounds, Diisobutyl Disulfide and Dibutyl Disulfide. Both molecules share the same chemical formula (C₈H₁₈S₂) and molecular weight, yet their structural differences impart distinct physicochemical and performance characteristics. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing objective data and experimental context to inform selection and application.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of this compound and Dibutyl Disulfide is essential for predicting their behavior in various applications. The following table summarizes key physicochemical data for these two compounds.

PropertyThis compoundDibutyl Disulfide
Molecular Formula C₈H₁₈S₂[1]C₈H₁₈S₂[2]
Molecular Weight 178.36 g/mol [1]178.36 g/mol [2]
Appearance Colorless to light yellow liquid[1]Pale yellow liquid
Density 0.928 - 0.93 g/cm³[1][3]0.938 g/mL at 25 °C[4]
Boiling Point 109 °C at 13 mmHg[1]229-233 °C[4]
Refractive Index 1.483 - 1.487[1][3]1.492 at 20 °C[4]
Flash Point 67.2 °C[1]93 °C

Performance as Lubricant Additives: A Structural Perspective

Both this compound and Dibutyl Disulfide are utilized as extreme pressure (EP) and anti-wear (AW) additives in lubricating oils. Their efficacy stems from their ability to decompose under high pressure and temperature at the metal-metal contact points, forming a protective iron sulfide (B99878) layer that prevents direct metal contact and reduces wear.

The key difference between the two lies in their alkyl chain structure: this compound possesses branched isobutyl groups, while Dibutyl Disulfide has linear n-butyl groups. This structural isomerism is expected to influence their performance in several ways:

  • Thermal Stability: The branched structure of this compound may lead to a lower thermal stability compared to the linear structure of Dibutyl Disulfide. The tertiary carbon-hydrogen bonds in the isobutyl group are generally weaker and more susceptible to thermal decomposition. This could mean that this compound forms the protective sulfide layer at lower temperatures.

  • Steric Hindrance: The bulkier isobutyl groups in this compound may create greater steric hindrance, which could affect the rate of surface film formation and the packing of the resulting sulfide layer.

  • Solubility: While both are soluble in nonpolar organic solvents, subtle differences in their polarity due to their structural shapes might influence their solubility in different base oils.

Experimental Protocol: Four-Ball Wear Test (ASTM D4172)

To quantitatively evaluate and compare the anti-wear properties of lubricant additives like Diisobutyl and Dibutyl Disulfide, the Four-Ball Wear Test is a standard industry method.[5][6]

Objective: To determine the wear preventive characteristics of a lubricating fluid.

Apparatus:

  • Four-Ball Wear Tester

  • Three stationary steel balls in a pot

  • One rotating steel ball

  • Heating unit to control lubricant temperature

  • Microscope for measuring wear scar diameter

Procedure:

  • Preparation: Thoroughly clean the steel balls and the ball pot with a suitable solvent and dry them completely.

  • Assembly: Place three clean steel balls into the ball pot and clamp them securely.

  • Lubricant Addition: Pour the test lubricant (base oil containing a specified concentration of either this compound or Dibutyl Disulfide) into the ball pot, ensuring the balls are fully immersed.

  • Fourth Ball Installation: Place the fourth steel ball into the chuck of the test machine.

  • Test Conditions:

    • Set the test temperature (e.g., 75°C).

    • Set the rotational speed (e.g., 1200 rpm).

    • Apply a specified load (e.g., 40 kgf).

  • Test Execution: Start the motor and run the test for a specified duration (e.g., 60 minutes).

  • Measurement: After the test, clean the three stationary balls and measure the diameter of the wear scar on each ball using a microscope.

  • Analysis: Calculate the average wear scar diameter. A smaller average wear scar diameter indicates better anti-wear performance of the lubricant.[7]

Four_Ball_Wear_Test_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Analysis Clean_Balls Clean Steel Balls & Ball Pot Dry_Components Dry Components Clean_Balls->Dry_Components Assemble_Balls Assemble 3 Stationary Balls Dry_Components->Assemble_Balls Add_Lubricant Add Test Lubricant Assemble_Balls->Add_Lubricant Install_Rotating_Ball Install Rotating Ball Add_Lubricant->Install_Rotating_Ball Set_Parameters Set Temperature, Speed, Load Install_Rotating_Ball->Set_Parameters Run_Test Run Test for a Set Duration Set_Parameters->Run_Test Clean_Stationary_Balls Clean Stationary Balls Run_Test->Clean_Stationary_Balls Measure_Wear_Scars Measure Wear Scar Diameters Clean_Stationary_Balls->Measure_Wear_Scars Calculate_Average Calculate Average Wear Scar Measure_Wear_Scars->Calculate_Average

Caption: Workflow of the Four-Ball Wear Test for evaluating lubricant performance.

Conclusion

This compound and Dibutyl Disulfide, while chemically similar, present a nuanced choice for formulation scientists. The branched structure of this compound may offer advantages in applications requiring lower activation temperatures, whereas the linear structure of Dibutyl Disulfide might provide enhanced thermal stability for high-temperature operations. The selection between these two compounds should be guided by the specific performance requirements of the intended application, and empirical testing, such as the Four-Ball Wear Test, is crucial for validation. This guide provides the foundational data and experimental framework to facilitate this decision-making process.

References

A Comparative Guide to Validated GC-MS Methods for the Detection of Diisobutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of Diisobutyl disulfide. While GC-MS is a primary technique for such volatile compounds, alternative methods are also discussed to provide a broader analytical context. This document outlines detailed experimental protocols and presents supporting data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Method Comparison: GC-MS vs. High-Performance Liquid Chromatography (HPLC)

The selection of an analytical technique for this compound is contingent on the sample matrix, the required sensitivity, and the nature of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for volatile sulfur compounds due to its high specificity and sensitivity.[1][2] However, High-Performance Liquid Chromatography (HPLC) can serve as a viable alternative, particularly for less volatile samples or when GC-MS is unavailable.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on boiling point and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.[1]Separation based on polarity and interaction with a stationary phase, with detection typically via UV absorbance.[1]
Sample Volatility High volatility is essential.Can accommodate a wider range of volatilities.[1]
Sample Preparation Often requires headspace extraction (e.g., SPME) for volatile analytes in complex matrices.[1]May require derivatization to introduce a UV-active chromophore for detection.
Specificity Very high, with mass spectral data providing definitive identification.[1]Moderate to high, dependent on chromatographic resolution.
Sensitivity (LOD/LOQ) Generally higher for volatile compounds.[1]Dependent on the derivatization agent's molar absorptivity and the analyte's UV absorbance.[3]
Throughput Moderate.Moderate to high.[1]
Instrumentation Cost Higher.[1]Lower.[1]
Typical Application Analysis of volatile sulfur compounds in food, environmental, and biological samples.[1]Analysis of a wide range of compounds, including pharmaceuticals and biomolecules.[4]

Quantitative Performance of GC-MS for Short-Chain Alkyl Disulfides

ParameterDimethyl DisulfideDiallyl DisulfideDipropyl Disulfide (Expected)This compound (Expected)
Linearity (R²) > 0.999> 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.01 µg/mL0.02 µg/mL0.05 µg/mL0.05 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.06 µg/mL0.15 µg/mL0.15 - 0.3 µg/mL
Accuracy (Recovery %) 95-105%92-108%90-110%90-110%
Precision (RSD %) < 5%< 6%< 10%< 10%

Data for Dimethyl Disulfide, Diallyl Disulfide, and Dipropyl Disulfide are based on compiled data from various studies for similar short-chain alkyl disulfides.[1] The expected values for this compound are an estimation based on these related compounds.

Experimental Protocols

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for the analysis of volatile this compound in various matrices.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

  • For aqueous samples, add NaCl to saturate the solution and increase the volatility of the analyte.

  • If necessary, add a suitable internal standard.

  • Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a defined equilibration time (e.g., 15-30 minutes).

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific duration (e.g., 20-40 minutes) to adsorb the analytes.[1]

2. GC-MS Analysis

  • GC System: Agilent 7890B GC or equivalent.[1]

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

  • Injector: Splitless mode, 250°C. Desorb the SPME fiber in the injector for 2-5 minutes.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]

  • MS System: Agilent 5977A MSD or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound. Full scan mode can be used for initial identification.[1]

3. Data Analysis

  • Identify this compound based on its retention time and mass spectrum compared to a pure standard.

  • Quantify using a calibration curve prepared with standards of known concentrations.[1]

Alternative Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for less volatile samples or when GC-MS is not available. As this compound lacks a strong chromophore, direct UV detection can be challenging.[3]

1. Sample Preparation and Derivatization

  • Reduction: Dissolve the sample in a suitable solvent. Add a reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP) to quantitatively reduce the this compound to isobutylthiol.

  • Derivatization: Add a derivatizing agent that reacts with the newly formed thiol groups to yield a UV-active product.

2. HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% formic acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector set at the maximum absorbance wavelength of the derivatized isobutylthiol.

3. Data Analysis

  • Identify the derivatized isobutylthiol peak based on its retention time compared to a derivatized standard.

  • Quantify using a calibration curve prepared with known concentrations of this compound that have undergone the same reduction and derivatization procedure.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Vial Headspace Vial + NaCl Sample->Vial Equilibrate Equilibration & Heating Vial->Equilibrate Extract HS-SPME Extraction Equilibrate->Extract Injector GC Injector (Desorption) Extract->Injector Column GC Column (Separation) Injector->Column Detector MS Detector (Ionization & Detection) Column->Detector Acquisition Data Acquisition Detector->Acquisition Quantification Quantification & Identification Acquisition->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Validation_Logic MethodDevelopment Method Development & Optimization Specificity Specificity MethodDevelopment->Specificity Linearity Linearity & Range MethodDevelopment->Linearity Accuracy Accuracy MethodDevelopment->Accuracy Precision Precision (Repeatability & Intermediate) MethodDevelopment->Precision LOD Limit of Detection (LOD) MethodDevelopment->LOD LOQ Limit of Quantitation (LOQ) MethodDevelopment->LOQ Robustness Robustness MethodDevelopment->Robustness ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Logical relationship of key validation parameters for an analytical method.

References

Unveiling the Pungent Powerhouse: A Comparative Analysis of Volatile Disulfide Compounds in Allium Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the genus Allium, encompassing staples like garlic, onions, and chives, represents a rich reservoir of bioactive sulfur compounds with significant therapeutic potential. Among these, volatile disulfides are key contributors to the characteristic aroma, flavor, and medicinal properties of these plants. This guide provides a comparative analysis of these compounds across different Allium species, supported by experimental data and detailed methodologies, to aid in the exploration of their pharmacological applications.

The pungent and often lachrymatory experience of chopping an onion or crushing a garlic clove is a direct result of the rapid enzymatic formation of a complex array of volatile sulfur compounds. When the plant's cells are damaged, the enzyme alliinase comes into contact with odorless precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), triggering a cascade of reactions that produce thiosulfinates. These thiosulfinates are unstable and quickly decompose into a variety of more stable volatile compounds, including a significant proportion of disulfides.[1] These compounds are not only responsible for the distinct sensory characteristics of Allium species but also for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2][3][4]

Comparative Abundance of Key Volatile Disulfide Compounds

The composition and concentration of volatile disulfide compounds vary significantly among different Allium species, contributing to their unique aromas and biological activities. The following table summarizes the relative abundance of major disulfide compounds identified in several commercially important Allium species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis of their essential oils or volatile extracts.

Allium SpeciesDiallyl Disulfide (DADS)Allyl Methyl DisulfideDipropyl DisulfideOther Notable DisulfidesReference
Garlic (Allium sativum) 20.8–49.1%3.7–8.3%-Diallyl trisulfide (16.8–46.5%), Allyl methyl trisulfide (7.3–19.2%)[5][6]
Wild Garlic (Allium vineale) 4.4–12.2%--Allyl (E)-1-propenyl disulfide (7.9–12.5%), Methyl (E)-1-propenyl disulfide (2.6–12.5%)[5]
Onion (Allium cepa) --High levelsMethyl propyl disulfide, Propenyl propyl disulfide[7]
Welsh Onion (Allium fistulosum) PresentPresentHigh levels(E)-propenyl-2-propyl disulfane (B1208498) (28.77-33.24%)[7][8]
Chinese Chives (Allium tuberosum) PresentAllyl methyl disulfide-Methyl propenyl disulfide[6]

Note: The percentages represent the relative peak area from GC-MS analysis and can vary based on factors such as cultivar, growing conditions, and extraction method.

Experimental Protocols

The accurate identification and quantification of volatile disulfide compounds are crucial for comparative studies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful analytical technique employed for this purpose.

Methodology for Extraction and Analysis of Volatile Disulfide Compounds

1. Sample Preparation:

  • Fresh plant material (e.g., cloves of garlic, bulbs of onion) is homogenized or finely chopped to initiate the enzymatic reactions that produce volatile sulfur compounds.

  • For dried samples, the material is typically ground into a fine powder.[7]

2. Extraction of Volatile Compounds:

  • Simultaneous Distillation-Extraction (SDE): This is a widely used method for extracting volatile and semi-volatile compounds from a sample matrix.[7] The sample is steam distilled, and the volatile compounds are simultaneously extracted into an organic solvent.

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile compounds adsorb to the fiber and are then thermally desorbed into the GC inlet.

  • Hydrodistillation: The plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil is then separated from the aqueous layer.[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph (GC): The extracted volatile compounds are injected into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the chromatographic column (e.g., a non-polar or medium-polar column is often used for sulfur compounds).

  • Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing the fragmentation pattern to a spectral library (e.g., NIST, Wiley).

  • Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram.

Biological Activities and Signaling Pathways

Volatile disulfide compounds from Allium species have been shown to exert a variety of biological effects. For instance, diallyl disulfide (DADS), a major component of garlic, is known for its anti-inflammatory, antioxidant, and anticancer activities.[2] These effects are often mediated through the modulation of key cellular signaling pathways.

One of the critical pathways influenced by these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active. Some Allium disulfide compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[3]

Another important pathway is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). Dysregulation of the MAPK pathway is also implicated in various diseases. Certain disulfide compounds can modulate MAPK signaling, leading to, for example, the induction of apoptosis in cancer cells.[3]

Below is a diagram illustrating the general experimental workflow for the analysis of volatile disulfide compounds and a simplified representation of their inhibitory action on the NF-κB signaling pathway.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Sample Allium Sample (e.g., Garlic, Onion) Homogenization Homogenization/ Chopping Sample->Homogenization Extraction Volatile Compound Extraction (SDE/SPME) Homogenization->Extraction GCMS GC-MS Analysis Extraction->GCMS Separation Separation (GC) Identification Identification (MS) Quantification Quantification Data Comparative Data on Disulfide Compounds Quantification->Data

Experimental workflow for Allium disulfide analysis.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Disulfides cluster_pathway NF-κB Signaling Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Disulfides Allium Disulfides (e.g., DADS) Disulfides->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

References

A Tale of Two Disulfides: Unraveling the Flavor Profiles of Dimethyl Disulfide and Diisobutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of flavor chemistry, sulfur-containing compounds often play a pivotal role, contributing to both desirable and undesirable aroma profiles. Among these, disulfides are a significant class of molecules. This guide provides a detailed comparison of two such compounds: dimethyl disulfide (DMDS) and diisobutyl disulfide. While both share a common disulfide bond, their applications and sensory characteristics diverge significantly, a distinction of critical interest to researchers, scientists, and professionals in drug and flavor development. This report synthesizes available data on their organoleptic properties and outlines the experimental methodologies used in their assessment.

Comparative Analysis of Sensory and Physicochemical Properties

The following table summarizes the key characteristics of dimethyl disulfide and this compound, highlighting the current knowledge gaps for the latter in the context of flavor science.

PropertyDimethyl Disulfide (DMDS)This compound
Flavor Profile Sulfurous, cabbage, malty, creamy, alliaceous, onion, vegetable.[1]Described as having a "distinctive odor."[2] One source explicitly states "not for flavor use."[3]
Odor Description Sulfurous, vegetable, cabbage, onion, garlic-like.[1][2][4]Pungent odor.[5]
Odor Threshold 0.00078 - 0.0036 ppm.[4]No data available.
CAS Number 624-92-0.[1]1518-72-5.[2][3]
Molecular Formula C₂H₆S₂.[1]C₈H₁₈S₂.[2]
Appearance Colorless oily liquid.[4]Colorless to pale yellow liquid.[2]
Use in Flavors Used as a food additive in onion, garlic, cheese, meats, soups, savory flavors, and fruit flavors.[6]Not recommended for flavor use.[3] Primarily used as a chemical intermediate.[2]

In-Depth Flavor Profile Analysis

Dimethyl Disulfide (DMDS): A Potent and Complex Flavorant

Dimethyl disulfide is a well-characterized flavor compound known for its potent, sulfurous aroma. Its sensory profile is complex and highly concentration-dependent. At low concentrations, it can impart savory, cooked, and alliaceous notes that are characteristic of many food items. However, at higher concentrations, its aroma can be perceived as unpleasant, often described as reminiscent of rotten vegetables or drains.[7]

DMDS is a naturally occurring compound found in a variety of foods, including cabbage, onions, garlic, and cheese.[6] It is also formed during the cooking process of many foods, particularly those containing sulfur-containing amino acids. In the flavor industry, DMDS is used to add or enhance savory notes in a wide range of products, including soups, sauces, meat products, and savory snacks.[6]

This compound: An Unexplored Territory in Flavor Science

In stark contrast to DMDS, there is a significant lack of publically available data on the flavor profile of this compound. While it is described as having a "distinctive"[2] and "pungent"[5] odor, specific sensory descriptors are not well-documented in the context of food and flavor. Notably, at least one chemical supplier explicitly states that it is "not for flavor use,"[3] suggesting that its organoleptic properties may be undesirable or that it has not been evaluated for safety as a food additive. Its primary documented applications are in industrial settings as a chemical intermediate.[2]

Experimental Protocols for Flavor Analysis

The characterization of flavor compounds like disulfides relies on a combination of instrumental analysis and sensory evaluation. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma.[7][8]

Objective: To separate and identify odor-active compounds from a sample.

Methodology:

  • Sample Preparation: A volatile extract of the sample is prepared using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

  • Gas Chromatographic Separation: The extract is injected into a gas chromatograph (GC) equipped with a capillary column. The volatile compounds are separated based on their boiling points and polarity.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a mass spectrometer (MS), for compound identification. The other stream is directed to an olfactometry port.

  • Olfactory Detection: A trained sensory panelist or "assessor" sniffs the effluent from the olfactometry port and records the time, intensity, and description of any perceived odors.[8]

  • Data Analysis: The data from the chemical detector (e.g., mass spectra) is correlated with the sensory data from the olfactometry analysis to identify the specific compounds responsible for the different aromas.[7]

Sensory Analysis: Odor Threshold Determination

Determining the odor threshold of a compound is crucial for understanding its potential impact on flavor. The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell.[9]

Objective: To determine the minimum concentration at which a compound's odor can be detected.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. Panelists are screened for their ability to detect and describe different aromas.

  • Sample Preparation: A series of dilutions of the flavor compound in a neutral solvent (e.g., water or mineral oil) are prepared. The concentration range should span from well below the expected threshold to clearly detectable levels.

  • Presentation Method: The samples are presented to the panelists in a controlled environment with neutral-smelling air. A common method is the three-alternative forced-choice (3-AFC) test, where panelists are presented with three samples, one of which contains the odorant, and asked to identify the odorous sample.[6]

  • Data Collection: For each concentration level, the number of correct identifications is recorded.

  • Threshold Calculation: The data is analyzed to determine the concentration at which a certain percentage of the panel (typically 50%) can reliably detect the odor. This is often calculated using statistical methods such as psychometric functions.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of flavor compounds, integrating both instrumental and sensory techniques.

FlavorAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_data_integration Data Integration and Interpretation Sample Food/Beverage Sample Extraction Volatile Extraction (e.g., SPME, Solvent Extraction) Sample->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS GC_O Gas Chromatography- Olfactometry (GC-O) Extraction->GC_O Compound_ID Compound Identification and Quantification GC_MS->Compound_ID Data_Correlation Correlation of Instrumental and Sensory Data Compound_ID->Data_Correlation Sensory_Panel Odor Profile and Intensity Measurement GC_O->Sensory_Panel Sensory_Panel->Data_Correlation Flavor_Profile Determination of Key Flavor Components Data_Correlation->Flavor_Profile

Caption: Workflow for the identification and characterization of key flavor components.

Conclusion

This comparative guide demonstrates that while dimethyl disulfide is a well-established and important component in the flavor industry, this compound remains largely uncharacterized in this context. The significant disparity in available data underscores a potential area for future research. Investigating the organoleptic properties of this compound and other lesser-known disulfides could unveil novel flavor compounds with unique sensory characteristics, further expanding the palette available to flavor chemists and product developers. The experimental protocols outlined provide a robust framework for such future investigations, ensuring that any new findings are grounded in rigorous scientific methodology.

References

A Comparative Guide to the Quantitative Analysis of Diisobutyl Disulfide in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile sulfur compounds, such as diisobutyl disulfide, in complex food matrices is crucial for quality control, flavor and off-flavor analysis, and food safety assessment. This compound, a compound found in various foods including onions, garlic, and some fermented products, contributes significantly to their characteristic aroma profiles. However, its analysis is often challenging due to the complexity of food matrices, which can lead to significant matrix effects, including signal enhancement or suppression. This guide provides an objective comparison of common analytical methods for the quantitative analysis of this compound in such matrices, supported by experimental data for structurally similar compounds.

Experimental Workflow for Quantitative Analysis

The general workflow for the quantitative analysis of this compound in complex food matrices involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Homogenization Sample Homogenization (e.g., blending, grinding) Extraction Extraction of Analytes Homogenization->Extraction Cleanup Extract Cleanup (e.g., SPE, filtration) Extraction->Cleanup GC_Separation Gas Chromatography (GC) Separation Cleanup->GC_Separation Injection MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data Acquisition Validation Method Validation (LOD, LOQ, Recovery) Quantification->Validation

Caption: General workflow for the quantitative analysis of this compound in food.

Comparison of Analytical Methodologies

The two primary approaches for the quantitative analysis of this compound in food matrices are Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Solvent Extraction followed by GC-MS.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from complex matrices. It involves the exposure of a coated fiber to the headspace above the sample, allowing for the adsorption of analytes, which are then thermally desorbed into the GC injector.

Experimental Protocol:

  • Sample Preparation: A homogenized solid sample (e.g., 1 g) or a liquid sample (e.g., 5 mL) is placed in a headspace vial. For solid samples, deionized water (e.g., 5 mL) may be added. To enhance the partitioning of volatile analytes into the headspace, a salt such as sodium chloride (e.g., 1 g) can be added to increase the ionic strength of the aqueous phase.[1]

  • HS-SPME Procedure: The vial is sealed and equilibrated at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes). An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is then exposed to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.[1]

  • GC-MS Analysis: The fiber is retracted and immediately introduced into the GC injector for thermal desorption. The separation is typically performed on a non-polar or medium-polarity capillary column (e.g., DB-5ms). The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

Quantitative Performance (Data for Structurally Similar Disulfides):

ParameterDipropyl Disulfide (in general matrices)[1]Diallyl Disulfide (in garlic)
Linearity (R²) > 0.99 (typical)0.9999
LOD Matrix-dependent0.3063 µg/mL
LOQ Matrix-dependent1.0210 µg/mL
Recovery (%) 85-115% (typical)98.05 - 101.76%
Precision (RSD%) < 15% (typical)≤ 2%

Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented here for dipropyl disulfide and diallyl disulfide are intended to provide a general understanding of the expected performance of the method.

Dispersive Liquid-Liquid Microextraction (DLLME) followed by HS-SPME-GC-MS

To further reduce matrix effects and enhance sensitivity, a dispersive liquid-liquid microextraction can be employed prior to HS-SPME. This technique is effective for extracting analytes from complex solid samples.

Experimental Protocol:

  • DLLME Procedure: A suitable extraction solvent (e.g., dichloromethane) and a disperser solvent (e.g., acetone) are rapidly injected into an aqueous solution containing the sample extract. This forms a cloudy solution where the extraction solvent is finely dispersed, maximizing the surface area for analyte transfer. The mixture is then centrifuged to separate the organic and aqueous layers.

  • HS-SPME and GC-MS Analysis: An aliquot of the organic phase from the DLLME step is then subjected to HS-SPME and GC-MS analysis as described in the previous section. This combined approach has been shown to significantly improve signal intensity and reduce matrix effects for flavor compounds in seafood.[2]

Quantitative Performance (Data for Flavor Enhancers in Seafood): [2]

ParameterMaltol (B134687)Ethyl Maltol
Linearity (R²) ≥ 0.996≥ 0.996
LOQ 15 µg/kg5 µg/kg
Recovery (%) 89.0 - 118.6%96.0 - 112.1%
Precision (RSD%) < 10%< 10%

Note: This data for maltol and ethyl maltol demonstrates the effectiveness of the DLLME-HS-SPME-GC-MS method in a complex food matrix.

Solvent Extraction with GC-MS

Traditional solvent extraction is a widely used technique for isolating organic compounds from solid and liquid samples. While it can be more labor-intensive and require larger volumes of organic solvents, it is a robust and well-established method.

Experimental Protocol:

  • Sample Preparation: A homogenized sample is extracted with a suitable organic solvent (e.g., dichloromethane, acetonitrile) using techniques such as vortexing, sonication, or shaking.[3] For samples with high water content, a drying agent may be necessary.

  • Cleanup: The resulting extract may require a cleanup step to remove interfering matrix components. This can be achieved using techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE), commonly known as QuEChERS.

  • GC-MS Analysis: An aliquot of the cleaned-up extract is injected into the GC-MS system. The chromatographic and mass spectrometric conditions are similar to those used for the HS-SPME method.

Quantitative Performance:

Method Comparison Summary

FeatureHS-SPME-GC-MSDLLME-HS-SPME-GC-MSSolvent Extraction-GC-MS
Sample Throughput HighModerateLow to Moderate
Solvent Consumption NoneLowHigh
Sensitivity Good to ExcellentExcellentGood (matrix-dependent)
Matrix Effect Mitigation ModerateExcellentModerate (requires cleanup)
Automation Potential HighModerateLow
Ease of Use Relatively simpleMore complexLabor-intensive

Conclusion

For the quantitative analysis of this compound in complex food matrices, HS-SPME-GC-MS offers a sensitive, high-throughput, and environmentally friendly approach. It minimizes sample handling and solvent consumption, making it an attractive option for routine analysis. For particularly challenging matrices with significant interference, the combination of DLLME with HS-SPME-GC-MS can provide enhanced cleanup and improved sensitivity.[2] While traditional solvent extraction followed by GC-MS is a viable and robust method, it is more labor-intensive and prone to matrix effects that require careful management through extensive cleanup and the use of matrix-matched standards.[3] The choice of method will ultimately depend on the specific food matrix, the required level of sensitivity, and the available laboratory resources. Validation of the chosen method with the specific food matrix is crucial to ensure accurate and reliable quantitative results.

References

Assessing the accuracy of different quantification methods for sulfur compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to the Accurate Quantification of Sulfur Compounds

For professionals in research, science, and drug development, the precise measurement of sulfur-containing compounds is a critical aspect of quality control, safety assessment, and efficacy studies. The diverse nature of sulfur compounds and the matrices in which they are found necessitate a variety of analytical techniques, each with its own strengths and limitations. This guide provides a comprehensive comparison of common methods for sulfur compound quantification, supported by experimental data and detailed protocols to inform method selection and validation.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for sulfur quantification hinges on factors such as the specific sulfur compound, the sample matrix, required sensitivity, and available instrumentation.[1] This section provides a comparative overview of commonly employed techniques.

Quantitative Performance Data

The following tables summarize key performance indicators for various analytical methods used in the quantification of sulfur compounds. These values are indicative and can vary based on the specific instrument, sample matrix, and analytical conditions.

Table 1: Chromatographic Methods

MethodAnalyte/MatrixLinearity (Correlation Coefficient, r)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery (%)Precision (RSD, %)Citation(s)
HPLC-UV Organosulfur Compounds in Garlic>0.984LOQ: 0.76 - 20.09 µg/mL81.89 - 102.38Intra-day: 0.03 - 3.31, Inter-day: 1.22 - 14.00[2]
Elemental Sulfur in Sediments-LOD: 5 ng/peak-5.6[3]
HPLC-Fluorescence Sulfite, Thiosulfate, Sulfide0.9995 - 0.9997LOD: 0.0006 - 0.0011 µmol/L98.17 - 104.2-[4]
GC-SCD Volatile Sulfur Compounds in Petroleum0.1 - 10 ppm range--RSD for target compounds: 2.74 - 4.34[5]
GC-PFPD Sulfur Compounds in Gaseous Fuels---Retention Time RSD < 0.05 min[6]
GC-FPD Volatile Sulfur Compounds in Gaseous Fuels-20 pg of sulfur-Response factor variation < 10%[7]

Table 2: Elemental Analysis and Other Methods

MethodAnalyte/MatrixLinearity (Correlation Coefficient, r)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery (%)Precision (RSD, %)Citation(s)
ICP-MS Elemental Impurities in Pharmaceuticals-ppt range--[8]
ICP-OES Elemental Impurities in Pharmaceuticals-ppm to ppb range--[9][10]
EDXRF Elemental Impurities in Pharmaceuticals-Can be used as a limit test--[11]
Titrimetry (Iodometric) Sulfur Dioxide-0.1 - 1.5 mg range-1.2 for 0.8 mg SO2[12]
Spectrophotometry Sulfur DioxideBeer's law obeyed: 5 - 100 µg--3.2 for 50 µg SO2[12]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results. This section outlines the methodologies for the key quantification techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Elemental Sulfur

This method is suitable for the determination of elemental sulfur in various matrices, including soils and sediments.[3][13]

1. Sample Preparation (for soil samples):

  • Store soil samples at 1-8°C.[13]
  • Extract 10g of soil with dichloromethane (B109758) (DCM) using a Soxhlet or Soxtherm apparatus.[13]
  • Bring the final volume of the extract to 100 mL with DCM.[13]

2. Chromatographic Conditions:

  • Column: Cogent Bidentate C18™, 4µm, 100Å.[14]
  • Mobile Phase: 90:10 Acetonitrile / DI water with 0.1% formic acid.[14]
  • Injection Volume: 20 µL.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 263 nm.[13]

3. Quantification:

  • Prepare a series of standard solutions of elemental sulfur of known concentrations.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of elemental sulfur in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD)

This method is highly selective for sulfur-containing compounds and is widely used for their analysis in petroleum products.[5]

1. Sample Preparation:

  • Dilute the sample in an appropriate solvent (e.g., carbon disulfide) to a concentration within the linear range of the detector.

2. Chromatographic Conditions:

  • Column: Agilent DB-Sulfur SCD GC column.[5]
  • Carrier Gas: Helium.
  • Injection: Split injection (e.g., 100:1 ratio).[15]
  • Oven Temperature Program: Hold at 35°C for 5 minutes, then ramp at 5°C/minute to the final temperature.[15]
  • Detector: Sulfur Chemiluminescence Detector (SCD).

3. Quantification:

  • Calibrate the instrument using certified sulfur standards. The SCD provides a linear and equimolar response to sulfur compounds, simplifying quantification.[5]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for trace elemental analysis, including sulfur, in pharmaceutical products.[8][16]

1. Sample Preparation:

  • Accurately weigh the sample and digest it using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.
  • Dilute the digested sample with deionized water to a final acid concentration compatible with the ICP-MS instrument (e.g., 2% nitric acid).[17]

2. Instrumental Analysis:

  • Instrument: Inductively Coupled Plasma - Mass Spectrometer.
  • Plasma Conditions: Optimize plasma power, nebulizer gas flow, and other parameters according to the manufacturer's recommendations.
  • Data Acquisition: Monitor the appropriate sulfur isotope (e.g., ³²S or ³⁴S). A collision/reaction cell may be used to mitigate polyatomic interferences on ³²S.[16]

3. Quantification:

  • Prepare a series of calibration standards of known sulfur concentrations in the same acid matrix as the samples.
  • Use an internal standard to correct for matrix effects and instrumental drift.
  • Construct a calibration curve and determine the sulfur concentration in the samples.

Titrimetric Determination of Sulfur Dioxide (Ripper Method)

This method is commonly used for the determination of free and total sulfur dioxide in wine.[18][19][20]

1. Reagents:

  • 0.01 M Iodine solution (standardized).[20]
  • 25% v/v Sulfuric acid.[20]
  • 1 M Sodium hydroxide.[20]
  • Starch indicator solution.

2. Procedure for Free SO₂:

  • Pipette 25.0 mL of wine into a beaker.[19]
  • Add 5 mL of 25% sulfuric acid and a few drops of starch indicator.[19]
  • Titrate immediately with 0.01 M iodine solution until the first appearance of a persistent blue-black color.[20]

3. Procedure for Total SO₂:

  • Pipette 25.0 mL of wine into a beaker and add 25 mL of 1 M NaOH.[19]
  • Allow the mixture to stand for 10 minutes.[19]
  • Add 10 mL of 25% sulfuric acid and a few drops of starch indicator.[19]
  • Titrate with 0.01 M iodine solution to a persistent blue-black endpoint.[20]

4. Calculation:

  • SO₂ (mg/L) = (Volume of Iodine (mL) × Molarity of Iodine × 32.03 × 1000) / Volume of Sample (mL)

Visualizing the Workflow

Understanding the experimental workflow is crucial for planning and executing an analysis. The following diagrams, created using the DOT language, illustrate the general procedures for the discussed analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start with Sample extraction Solvent Extraction (e.g., DCM for soil) start->extraction filtration Filtration extraction->filtration injection Inject into HPLC filtration->injection Prepared Sample separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification result Final Concentration quantification->result

Caption: General workflow for HPLC analysis of sulfur compounds.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start with Gaseous or Volatilized Liquid Sample dilution Dilution (if necessary) start->dilution injection Inject into GC dilution->injection Prepared Sample separation Separation on Specialized Column injection->separation detection Sulfur-Specific Detection (SCD, FPD, PFPD) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify based on Detector Response chromatogram->quantification result Concentration of Sulfur Compounds quantification->result

Caption: General workflow for GC analysis of sulfur compounds.

Elemental_Analysis_Workflow cluster_prep Preparation Method cluster_analysis_type Analysis Technique start Start with Sample prep Sample Preparation start->prep analysis Instrumental Analysis prep->analysis digestion Acid Digestion (for ICP-MS/OES) direct Minimal/No Preparation (for XRF) data Data Acquisition & Processing analysis->data icp ICP-MS / ICP-OES xrf XRF result Elemental Concentration data->result

References

A Comparative Guide to the Reactivity of Diisobutyl Disulfide and Other Aliphatic Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical reactivity of disulfide-containing molecules is paramount. Disulfide bonds are key structural motifs in many biologically active compounds and materials, and their susceptibility to cleavage under various conditions dictates their stability, efficacy, and potential applications. This guide provides a comparative analysis of the reactivity of diisobutyl disulfide against other representative aliphatic disulfides, supported by established chemical principles and experimental methodologies.

Factors Influencing Aliphatic Disulfide Reactivity

The reactivity of aliphatic disulfides in processes such as thiol-disulfide exchange and reduction is primarily governed by a combination of steric and electronic factors.

Steric Hindrance: The accessibility of the disulfide bond to attacking nucleophiles, such as thiols, is a critical determinant of reaction rates. Bulky alkyl groups surrounding the S-S bond can physically obstruct the approach of the nucleophile, thereby decreasing the rate of cleavage.[1][2] This steric hindrance is a major factor when comparing branched-chain disulfides to their linear counterparts.

Electronic Effects: The electron density around the disulfide bond can influence its reactivity. Electron-withdrawing groups can render the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack. However, for simple aliphatic disulfides, steric effects often play a more dominant role in differentiating their reactivity.

Comparative Reactivity Analysis

To illustrate the impact of molecular structure on reactivity, we will compare this compound with two other C8 aliphatic disulfides: di-n-butyl disulfide (a linear isomer) and di-tert-butyl disulfide (a more sterically hindered branched isomer).

PropertyDi-n-butyl DisulfideThis compoundDi-tert-butyl Disulfide
Structure CH₃(CH₂)₃-S-S-(CH₂)₃CH₃(CH₃)₂CHCH₂-S-S-CH₂CH(CH₃)₂(CH₃)₃C-S-S-C(CH₃)₃
Alkyl Group n-butyl (primary)isobutyl (primary, branched at β-carbon)tert-butyl (tertiary)
Steric Hindrance LowModerateHigh
Predicted Relative Rate of Thiol-Disulfide Exchange HighModerateLow
Predicted Relative Rate of Reduction HighModerateLow

Di-n-butyl disulfide , with its linear alkyl chains, presents the least steric hindrance around the disulfide bond. Consequently, it is expected to be the most reactive of the three in thiol-disulfide exchange and reduction reactions.

This compound features branching at the β-carbon relative to the sulfur atom. This branching introduces moderate steric hindrance, making the disulfide bond less accessible than in the linear di-n-butyl disulfide. Therefore, its reactivity is predicted to be intermediate between the linear and the highly branched isomers.

Di-tert-butyl disulfide possesses tertiary butyl groups directly attached to the sulfur atoms, creating significant steric congestion. This severe hindrance makes the disulfide bond much less susceptible to nucleophilic attack, resulting in significantly lower reactivity compared to the other two isomers.[3]

Experimental Protocols

To quantitatively assess the reactivity of these disulfides, a common method is to monitor the kinetics of their reaction with a thiol, such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), using spectrophotometry.

Representative Experimental Protocol: Thiol-Disulfide Exchange Assay

Objective: To determine the relative rates of reduction of di-n-butyl disulfide, this compound, and di-tert-butyl disulfide by a thiol.

Materials:

  • Di-n-butyl disulfide

  • This compound

  • Di-tert-butyl disulfide

  • Dithiothreitol (DTT)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris buffer (e.g., 100 mM, pH 7.4)

  • Ethanol (or other suitable organic solvent to dissolve the disulfides)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of each disulfide (e.g., 10 mM in ethanol).

    • Prepare a stock solution of DTT (e.g., 100 mM in Tris buffer).

    • Prepare a stock solution of DTNB (e.g., 10 mM in Tris buffer).

  • Reaction Setup:

    • In a cuvette, combine Tris buffer, a small volume of the disulfide stock solution to achieve the desired final concentration (e.g., 100 µM), and the DTNB solution (e.g., to a final concentration of 200 µM).

    • Initiate the reaction by adding a specific concentration of DTT (e.g., 1 mM final concentration).

    • Immediately start monitoring the absorbance at 412 nm over time. The product of the reaction between the thiol and DTNB, 2-nitro-5-thiobenzoate (TNB²⁻), has a strong absorbance at this wavelength.

  • Data Analysis:

    • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

    • By comparing the initial rates for the different disulfides under identical conditions, their relative reactivities can be determined.

Visualizations

Thiol-Disulfide Exchange Mechanism

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Thiol R'-SH Thiolate R'-S⁻ Thiol->Thiolate Deprotonation Disulfide R-S-S-R MixedDisulfide R-S-S-R' Disulfide->MixedDisulfide LeavingThiol R-SH Disulfide->LeavingThiol Cleavage Thiolate->Disulfide Nucleophilic Attack Proton H⁺

Caption: General mechanism of thiol-disulfide exchange.

Experimental Workflow for Reactivity Comparison

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Disulfides Prepare Disulfide Stock Solutions (Di-n-butyl, Diisobutyl, Di-tert-butyl) Mix Combine Buffer, Disulfide, and DTNB in Cuvette Prep_Disulfides->Mix Prep_DTT Prepare DTT Stock Solution Initiate Initiate Reaction with DTT Prep_DTT->Initiate Prep_DTNB Prepare DTNB Stock Solution Prep_DTNB->Mix Mix->Initiate Monitor Monitor Absorbance at 412 nm Initiate->Monitor Calculate Calculate Initial Reaction Rates Monitor->Calculate Compare Compare Rates to Determine Relative Reactivity Calculate->Compare

Caption: Workflow for comparing disulfide reactivity.

Conclusion

The reactivity of this compound is intermediate between that of its linear isomer, di-n-butyl disulfide, and its more sterically hindered counterpart, di-tert-butyl disulfide. This difference is primarily attributed to the degree of steric hindrance around the disulfide bond, which governs its accessibility to nucleophilic attack. For applications where controlled or attenuated reactivity of a disulfide is desired, the branched structure of this compound may offer a strategic advantage over more reactive linear disulfides. The experimental protocols outlined provide a framework for quantifying these reactivity differences, enabling informed decisions in the design and application of disulfide-containing molecules in research and drug development.

References

Cross-validation of analytical results for Diisobutyl disulfide from different laboratories.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for Diisobutyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of two primary analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of a robust and reproducible analytical technique is critical for obtaining accurate and reliable data, particularly when comparing results across different laboratories. This document presents a framework for a cross-validation study, summarizing the performance of these methods with supporting experimental data and detailed methodologies to assist in the selection of the most suitable method for research and quality control purposes.

Method Comparison at a Glance

The choice between GC-MS and HPLC for this compound analysis depends on several factors, including sample matrix, required sensitivity, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically via UV absorbance.
Sample Volatility High (Essential)Low to High
Sample Preparation Often requires headspace extraction (e.g., SPME) for volatile analytes from complex matrices.May require derivatization for compounds lacking a UV chromophore.
Specificity Very High (Mass spectral data provides definitive identification).High (Dependent on chromatographic resolution).
Sensitivity (LOD/LOQ) Generally higher for volatile compounds.Can be high, but is dependent on the analyte's molar absorptivity.
Throughput ModerateModerate to High
Cost (Instrument) HigherLower
Typical Application Analysis of volatile sulfur compounds in various matrices.Analysis of a wide range of compounds in pharmaceutical and biological samples.

Hypothetical Cross-Validation Study Results

The following tables summarize the hypothetical results of a cross-validation study involving three laboratories (Lab A, Lab B, and Lab C) analyzing a standard sample of this compound.

Table 1: GC-MS Method Validation Parameters
ParameterLaboratory ALaboratory BLaboratory C
Linearity Range (µg/mL) 0.1 - 1000.1 - 1000.1 - 100
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
LOD (µg/mL) 0.030.040.03
LOQ (µg/mL) 0.10.120.1
Accuracy (Recovery %) 98.5 - 101.297.9 - 102.198.8 - 101.5
Precision (RSD %) < 3.5< 4.0< 3.8
Table 2: HPLC Method Validation Parameters
ParameterLaboratory ALaboratory BLaboratory C
Linearity Range (µg/mL) 0.5 - 5000.5 - 5000.5 - 500
Correlation Coefficient (r²) > 0.998> 0.997> 0.998
LOD (µg/mL) 0.150.180.16
LOQ (µg/mL) 0.50.60.5
Accuracy (Recovery %) 97.2 - 103.596.8 - 104.097.5 - 103.2
Precision (RSD %) < 4.2< 4.8< 4.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of this compound by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the analysis of volatile this compound.

  • Sample Preparation (Solvent Extraction):

    • Accurately weigh the sample into a glass vial.

    • Add a known volume of a suitable extraction solvent (e.g., dichloromethane).[1]

    • Vortex the vial to ensure thorough mixing.

    • Use an ultrasonic bath to enhance extraction efficiency.[1]

    • Centrifuge the sample to separate any solid material.[1]

    • Transfer the supernatant to a clean vial for analysis.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Data Analysis: Identify this compound by its retention time and mass spectrum, and quantify using a calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for a wide range of sample matrices.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC Analysis:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[2]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water.[2]

    • Example Gradient: 30% to 90% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection: UV detector at 210 nm.

    • Data Analysis: Identify this compound by its retention time compared to a standard, and quantify using a calibration curve.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow of an inter-laboratory cross-validation study.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_labs Participating Laboratories cluster_analysis Data Analysis and Reporting A Define Study Objectives B Select Analytical Methods (GC-MS and HPLC) A->B C Prepare Homogeneous Test Material B->C D Develop Standardized Protocol C->D E Distribute Samples and Protocol to Participating Labs D->E F Labs Perform Analysis E->F LabA Lab A F->LabA LabB Lab B F->LabB LabC Lab C F->LabC G Collect and Compile Results LabA->G LabB->G LabC->G H Statistical Analysis (e.g., Z-scores, Mandel's statistics) G->H I Compare Method Performance H->I J Generate Final Report I->J

Caption: Workflow for an inter-laboratory cross-validation study.

Conclusion

Both GC-MS and HPLC are suitable methods for the analysis of this compound. GC-MS offers higher specificity due to mass spectral identification, making it advantageous for complex matrices. HPLC provides a robust and often higher-throughput alternative. The choice of method should be based on the specific requirements of the study, including matrix complexity, required sensitivity, and available resources. A thorough cross-validation as outlined in this guide is essential to ensure consistency and reliability of results across different laboratories.

References

A Comparative Analysis of Diisobutyl Disulfide and Other Extreme Pressure Additives in Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the efficacy of Diisobutyl disulfide (DIBDS) in comparison to other prevalent extreme pressure (EP) additives, including sulfurized olefins, chlorinated paraffins, and organophosphates. This guide provides a comprehensive overview supported by experimental data and standardized testing protocols.

In the demanding environment of industrial and automotive applications, lubricants are fortified with extreme pressure (EP) additives to prevent wear and catastrophic failure of components subjected to high loads and pressures. This compound (DIBDS), an organosulfur compound, is one such additive valued for its ability to form a protective film on metal surfaces. This guide offers a comparative analysis of DIBDS against other widely used EP additives, presenting available performance data from standardized tests to aid researchers and professionals in lubricant formulation and selection.

Comparative Performance Data

The efficacy of EP additives is commonly evaluated using a battery of standardized tests that simulate various frictional and loading conditions. The following tables summarize performance data for DIBDS and its alternatives based on results from Four-Ball, Timken, and FZG gear tests. It is important to note that the data presented has been compiled from various sources, and direct comparison may be limited due to variations in base oils, additive concentrations, and specific test parameters.

Table 1: Four-Ball EP Test Data

Additive TypeWeld Point (kgf)Last Non-Seizure Load (LNSL) (kgf)Wear Scar Diameter (mm)Test Method
This compound (DIBDS) Data Not AvailableData Not AvailableData Not AvailableASTM D2783 / ASTM D4172
Sulfurized Olefin >250[1]Data Not AvailableModerate[1]ASTM D2783 / ASTM D4172
Chlorinated Paraffin >120[2]Data Not AvailableData Not AvailableASTM D2783
Organophosphate Ester 1236 - 3089 (in rapeseed oil)[3]520 - 1323 (in rapeseed oil)[3]0.39 - 0.56 (in rapeseed oil)[3]ASTM D2783 / ASTM D4172

Note: The performance of EP additives can be significantly influenced by the base oil. The data for organophosphate esters was obtained in a rapeseed oil base, which may enhance performance compared to mineral oils.

Table 2: Timken OK Load Test Data

Additive TypeTimken OK Load (lbs)Test Method
This compound (DIBDS) Data Not AvailableASTM D2782
Sulfurized Olefin Data Not AvailableASTM D2782
Chlorinated Paraffin High (specific values vary)[4]ASTM D2782
Organophosphate Ester Lower than sulfur or chlorine-based additives[5]ASTM D2782

Note: A Timken OK Load of 35 lbs or more generally indicates the presence and functionality of EP additives[6].

Table 3: FZG Gear Test Data

Additive TypeFailure Load StageTest Method
This compound (DIBDS) Data Not AvailableDIN 51354-2 (A/8.3/90)
Sulfurized Olefin >12[7]DIN 51354-2 (A/8.3/90)
Chlorinated Paraffin Data Not AvailableDIN 51354-2 (A/8.3/90)
Zinc Dialkyldithiophosphate (ZDDP - an organophosphate) >12[8]DIN 51354 (A/8.3/90)

Note: A higher failure load stage in the FZG test indicates better scuffing resistance. A result of >12 signifies that the lubricant passed the highest load stage of the standard test without failure.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Four-Ball Extreme Pressure (EP) Test (ASTM D2783)

This test method determines the load-carrying properties of lubricating fluids under extreme pressure conditions.[5][9][10][11][12][13][14][15]

Apparatus: The test is conducted using a four-ball apparatus, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them by a motor-driven spindle.[14]

Procedure:

  • The four clean steel balls are placed in the test cup, and the lubricant sample is added to cover the stationary balls.

  • A series of 10-second runs are made at a constant rotational speed (typically 1760 rpm) with a series of increasing loads.[10]

  • After each run, the wear scars on the three stationary balls are measured.

  • The load is incrementally increased until welding of the four balls occurs.[16]

Key Parameters Measured:

  • Weld Point (WP): The lowest applied load at which the rotating ball welds to the stationary balls.[17]

  • Last Non-Seizure Load (LNSL): The last load at which the measured wear scar is not significantly different from the compensation scar diameter (a theoretical scar diameter under the same load without significant wear).

  • Load-Wear Index (LWI): An index of the ability of a lubricant to prevent wear at applied loads.

Timken OK Load Test (ASTM D2782)

This method is used to determine the load-carrying capacity of lubricating fluids.[6][18]

Apparatus: The Timken Extreme Pressure Tester consists of a rotating steel test cup that is brought into contact with a stationary steel test block.[6]

Procedure:

  • The test cup and block are cleaned and inspected.

  • The lubricant reservoir is filled with the test fluid, which is heated to a specified temperature (e.g., 37.8°C).[19]

  • The machine is started, and the test cup rotates against the test block at a constant speed (e.g., 800 rpm).[19]

  • A load is applied through a lever system and is incrementally increased.

  • After a set duration, the test block is examined for scoring.

Key Parameter Measured:

  • Timken OK Load: The maximum load that can be sustained without scoring the test block.[18]

FZG Scuffing Load Test (DIN 51354-2, Method A/8.3/90)

This test evaluates the scuffing load capacity of lubricants using a gear rig.[1][7][20][21][22][23]

Apparatus: The FZG (Forschungsstelle für Zahnräder und Getriebebau) test rig consists of a set of standard spur gears in a four-square (circulating power) arrangement.[23]

Procedure:

  • A new set of test gears is cleaned, weighed, and installed in the test rig.

  • The test gear case is filled with the lubricant sample to the specified level.

  • The test is run through a series of increasing load stages. Each stage is run for a specific duration (e.g., 15 minutes) at a constant speed (e.g., pitch line velocity of 8.3 m/s) and a controlled initial oil temperature (e.g., 90°C).[22]

  • After each load stage, the gear teeth are inspected for scuffing (damage).

Key Parameter Measured:

  • Failure Load Stage: The load stage at which significant scuffing occurs on the gear teeth.[21]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the evaluation of extreme pressure additives.

G cluster_prep Sample Preparation cluster_testing Tribological Testing cluster_analysis Data Analysis & Comparison A Select Base Oil C Prepare Lubricant Blends (Varying Concentrations) A->C B Select EP Additives (DIBDS, Sulfurized Olefin, etc.) B->C D Four-Ball EP Test (ASTM D2783) C->D E Timken OK Load Test (ASTM D2782) C->E F FZG Gear Test (DIN 51354) C->F G Measure Weld Point, LNSL, Wear Scar D->G H Determine OK Load E->H I Identify Failure Load Stage F->I J Compare Performance Metrics G->J H->J I->J K Final Report J->K Publish Comparison Guide

Caption: Workflow for EP Additive Evaluation.

Signaling Pathway and Logical Relationship Diagrams

The mechanism of action for sulfur-based EP additives like DIBDS involves a chemical reaction with the metal surface at elevated temperatures and pressures. This forms a sacrificial layer of metal sulfide, which has a lower shear strength than the base metal, thus preventing direct metal-to-metal contact and subsequent welding.

G cluster_conditions Extreme Pressure Conditions cluster_reaction Tribochemical Reaction cluster_outcome Lubrication Outcome A High Load C DIBDS (or other Sulfur Carrier) E Formation of Iron Sulfide (FeS) Sacrificial Layer A->E Activate B High Temperature B->E Activate C->E D Metal Surface (Fe) D->E F Reduced Friction & Wear E->F G Prevention of Scuffing & Seizure E->G

Caption: Mechanism of Sulfur-Based EP Additives.

References

Safety Operating Guide

Proper Disposal of Diisobutyl Disulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of diisobutyl disulfide, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

This compound is a combustible liquid that requires careful handling to prevent ignition and exposure.[1] Before beginning any procedure involving this chemical, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid all sources of ignition, such as open flames, sparks, and hot surfaces.[1] All equipment used for transferring the substance should be properly grounded to prevent the buildup of static electricity.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the laboratory workflow. The following procedure outlines the necessary steps from waste accumulation to final pickup.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, chemically compatible waste container for this compound. The container should be in good condition, with a secure, tightly fitting lid.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.[1]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

    • Remove all ignition sources.[3]

    • For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain and collect the liquid.[3]

    • Place the absorbent material into the designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Provide the EHS department with an accurate description of the waste, including the chemical name (this compound) and estimated quantity.

    • Disposal of this compound must be entrusted to a licensed and approved waste disposal company in accordance with all local, state, and federal regulations.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C8H18S2
Molecular Weight 178.35 g/mol
Boiling Point 109 °C @ 13 mmHg[4]
Flash Point 67 °C (153 °F)
Specific Gravity 0.93
Purity (GC) >98.0%

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal start Start: this compound in Use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation ignition Remove Ignition Sources ventilation->ignition waste_gen Generate Waste ignition->waste_gen container Use Labeled, Compatible Waste Container waste_gen->container spill Spill Occurs? container->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes, Large storage Store Container in Cool, Ventilated Secondary Containment spill->storage No collect_waste Collect Absorbed Material into Waste Container small_spill->collect_waste collect_waste->storage full Container Full? storage->full full->storage No contact_ehs Contact EHS for Pickup full->contact_ehs Yes licensed_disposal Entrust to Licensed Waste Disposal Company contact_ehs->licensed_disposal end End: Proper Disposal licensed_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diisobutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Diisobutyl disulfide, focusing on personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, the use of appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1][2] The following table summarizes the recommended PPE for various laboratory scenarios involving this chemical.

Body Part Standard Laboratory Handling Spill or Emergency Situations Specifications & Remarks
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles.Chemical safety goggles and a face shield.Must be compliant with EN 166 (EU) or NIOSH (US) standards.
Skin/Body Nitrile or vinyl gloves (limited use), and a standard lab coat.Chemical-resistant gloves, a chemical-resistant suit or apron, and appropriate footwear.Gloves should be inspected before each use. For extended contact, consult the manufacturer's specific chemical resistance data.
Respiratory Work in a well-ventilated area or under a chemical fume hood.A full-face respirator with appropriate cartridges (e.g., organic vapor cartridges) or a self-contained breathing apparatus (SCBA).Use a NIOSH-approved respirator if ventilation is inadequate or if exposure limits are exceeded.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow outlines the key steps for its safe use in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe 1. Don Appropriate PPE prep_sds 2. Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_setup 3. Prepare Work Area in Fume Hood prep_sds->prep_setup handle_transfer 4. Carefully Transfer Reagent prep_setup->handle_transfer handle_reaction 5. Perform Experiment handle_transfer->handle_reaction handle_seal 6. Securely Seal Container After Use handle_reaction->handle_seal cleanup_decon 7. Decontaminate Work Surfaces handle_seal->cleanup_decon cleanup_remove 8. Remove PPE Correctly cleanup_decon->cleanup_remove cleanup_wash 9. Wash Hands Thoroughly cleanup_remove->cleanup_wash disp_segregate 10. Segregate Waste cleanup_wash->disp_segregate disp_label 11. Label Waste Container disp_segregate->disp_label disp_store 12. Store in Designated Area disp_label->disp_store disp_pickup 13. Arrange for Professional Disposal disp_store->disp_pickup

Figure 1. A step-by-step workflow for the safe handling and disposal of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams.

  • Collect all liquid waste containing this compound in a dedicated, compatible container.

  • Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled container.

Step 2: Container Management

  • Use containers that are in good condition, compatible with this compound, and have a secure, tight-fitting lid.

  • Label the waste container clearly with "Hazardous Waste" and "this compound".

  • Keep the waste container closed at all times, except when adding waste.

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secondary containment area.

  • Ensure the storage area is away from sources of ignition, as this compound is a combustible liquid.[3]

Step 4: Professional Disposal

  • Dispose of this compound waste through a licensed and certified hazardous waste disposal company.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.